Product packaging for Azidomorphine(Cat. No.:CAS No. 22952-87-0)

Azidomorphine

Cat. No.: B1238691
CAS No.: 22952-87-0
M. Wt: 312.37 g/mol
InChI Key: KZOKOEQTKWBKOK-XHQKLZHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azidomorphine, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B1238691 Azidomorphine CAS No. 22952-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22952-87-0

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-azido-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H20N4O2/c1-21-7-6-17-10-3-4-11(19-20-18)16(17)23-15-13(22)5-2-9(14(15)17)8-12(10)21/h2,5,10-12,16,22H,3-4,6-8H2,1H3/t10-,11+,12+,16-,17-/m0/s1

InChI Key

KZOKOEQTKWBKOK-XHQKLZHNSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-]

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)N=[N+]=[N-]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-]

Other CAS No.

22952-87-0

Synonyms

azidomorphine
azidomorphine monohydrochloride, (5alpha,6beta)-isomer
azidomorphine tartrate (1:1), (R-(R*,R*))-isome

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Azidomorphine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Azidomorphine

Introduction

This compound is a potent semi-synthetic opioid analgesic and a derivative of morphine.[1] Structurally, it is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxy group with an azide (B81097) group.[1] This modification results in a significant increase in analgesic potency, with studies indicating it to be approximately 40 times more potent than morphine in vivo.[1] This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound's core structure is the morphinan (B1239233) skeleton, common to many opioids. The key distinguishing feature is the presence of an azide (-N₃) group at the 6β position.

IUPAC Name: (6β)-Azido-4,5-α-epoxy-17-methylmorphinan-3-ol[1]

Chemical Formula: C₁₇H₂₀N₄O₂[1]

Below is a diagram illustrating the chemical structure of this compound.

This compound cluster_morphinan This compound Structure N1 N C10 C N1->C10 C17 CH₃ N1->C17 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O2 OH C3->O2 C5 C C4->C5 C12 C C4->C12 O1 O C4->O1 C6 C C5->C6 C13 C C5->C13 C7 C C6->C7 N2 N C6->N2 C8 C C7->C8 C14 C C8->C14 C9 C C9->N1 C11 C C10->C11 C11->C1 C11->C12 C12->C11 C13->C12 C13->C14 C14->C9 C14->C13 C15 C C16 C O1->C5 N3 N⁺ N2->N3 = N4 N⁻ N3->N4 =

Caption: 2D representation of the this compound chemical structure.

Physicochemical Data
PropertyValueReference
Molar Mass 312.373 g·mol⁻¹[1]
CAS Number 22952-87-0[1]
PubChem CID 5488848[1]
UNII U973VU74ER[1]
InChI Key KZOKOEQTKWBKOK-XHQKLZHNSA-N[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically starts from morphine. The process involves two main transformations: the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide group. A general synthetic route is outlined below, based on reported methodologies.

General Synthetic Pathway

synthesis_pathway Morphine Morphine Dihydromorphine Dihydromorphine Morphine->Dihydromorphine Catalytic Hydration Tosylated_Intermediate 6-O-Tosyl-dihydromorphine Dihydromorphine->Tosylated_Intermediate Tosylation This compound This compound Tosylated_Intermediate->this compound Azide Substitution

Caption: Simplified workflow for the synthesis of this compound from Morphine.

Detailed Methodologies

Step 1: Hydrogenation of Morphine to Dihydromorphine This initial step involves the reduction of the 7,8-double bond of the morphine molecule.

  • Reactants: Morphine, Hydrogen gas (H₂).

  • Catalyst: A noble metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Solvent: Typically a polar solvent like methanol (B129727) or ethanol.

  • Procedure: Morphine is dissolved in the chosen solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is subsequently removed by filtration.

Step 2: Tosylation of the 6-Hydroxy Group The hydroxyl group at the C6 position is converted into a better leaving group, typically a tosylate.

  • Reactants: Dihydromorphine, p-Toluenesulfonyl chloride (TosCl).

  • Solvent and Base: Pyridine is commonly used as both the solvent and the base to neutralize the HCl byproduct.

  • Procedure: Dihydromorphine is dissolved in pyridine, and the solution is cooled. Tosyl chloride is added portion-wise while maintaining a low temperature. The reaction is then allowed to proceed at room temperature for several hours.

Step 3: Nucleophilic Substitution with Azide The tosylate group is displaced by an azide ion in an Sₙ2 reaction.

  • Reactants: 6-O-Tosyl-dihydromorphine, Sodium azide (NaN₃).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), often with a small amount of water.

  • Procedure: The tosylated intermediate is dissolved in the DMF/water mixture, and an excess of sodium azide is added. The reaction mixture is heated to drive the substitution. After completion, the product, this compound, is isolated and purified.

Pharmacological Profile

This compound primarily acts as a high-affinity agonist for the μ-opioid receptor.[2] Its binding affinity is reported to be significantly higher than that of morphine.[2] This enhanced affinity is believed to contribute to its increased analgesic potency. The effects of this compound are similar to those of morphine and include potent analgesia, sedation, and respiratory depression.[1] Some animal studies have suggested that this compound may have a slightly lower addiction liability compared to morphine.[1]

References

The Discovery and Synthesis of 6-Azido-Dihydromorphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of 6-azido-dihydromorphine, a potent semi-synthetic opioid analgesic. More commonly known in scientific literature as azidomorphine, this derivative of morphine has garnered significant interest due to its substantially increased analgesic potency compared to the parent compound. This document details the primary synthetic routes, including methodologies involving mesylate and tosylate intermediates and the Mitsunobu reaction. Furthermore, it presents a compilation of quantitative pharmacological data, outlining its receptor binding affinities and in vivo potency. The guide also illustrates the canonical mu-opioid receptor signaling pathway through which 6-azido-dihydromorphine exerts its effects and provides detailed experimental protocols for its synthesis and characterization.

Introduction

6-Azido-dihydromorphine, or this compound, is a semi-synthetic derivative of morphine characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azido (B1232118) group. This structural modification results in a significant increase in analgesic potency, reported to be between 40 to 300 times that of morphine in various animal models.[1] First synthesized and reported in the late 1960s, this compound has been a subject of research for its potent antinociceptive effects and its potential for a different side-effect profile compared to traditional opioids.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed technical information on its synthesis, quantitative pharmacological data, and mechanism of action.

Quantitative Pharmacological Data

The enhanced potency of 6-azido-dihydromorphine is a key characteristic. The following tables summarize the available quantitative data on its receptor binding affinity and in vivo analgesic potency in comparison to morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
6-Azido-dihydromorphine Lower IC50 than morphine[3]--
Morphine 1.168[4]--
Hydromorphone 0.6[5]--
Fentanyl 1.346[4]--

Note: Specific Ki values for 6-azido-dihydromorphine are not consistently reported across literature; however, studies consistently show a higher affinity (lower IC50) for the µ-opioid receptor compared to morphine.[3]

Table 2: In Vivo Analgesic Potency (ED50, mg/kg)

CompoundTestSpeciesRoute of AdministrationED50 (mg/kg)Potency Ratio (vs. Morphine)
6-Azido-dihydromorphine Hot PlateRatSubcutaneous-~300x more potent[6]
Morphine Hot PlateRatSubcutaneous-1
Oxycodone Tail-flickMouseSubcutaneous--
14-OMC Tail-flickMouseSubcutaneous--

Note: ED50 values can vary significantly based on the specific assay, animal model, and experimental conditions.

Synthesis of 6-Azido-Dihydromorphine

The synthesis of 6-azido-dihydromorphine from morphine typically involves a two-step process: activation of the 6-hydroxyl group followed by nucleophilic substitution with an azide (B81097) source. Two common methods are detailed below.

Method 1: Synthesis via Mesylate/Tosylate Intermediate

This classic approach involves the formation of a mesylate or tosylate ester at the C6 position of a protected dihydromorphine derivative, which is then displaced by sodium azide.

Step 1: Preparation of 6-O-Tosyl-dihydromorphine

  • To a solution of dihydromorphine (1 equivalent) in pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 6-O-Tosyl-dihydromorphine.

Step 2: Synthesis of 6-Azido-dihydromorphine

  • Dissolve 6-O-Tosyl-dihydromorphine (1 equivalent) in a mixture of dimethylformamide (DMF) and water.

  • Add sodium azide (10-13 equivalents) to the solution.[7]

  • Heat the reaction mixture to 100 °C and stir for 24 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting 6-azido-dihydromorphine by column chromatography.[8]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct route for the conversion of the 6-hydroxyl group to the azide with inversion of stereochemistry.

  • Dissolve dihydromorphine (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).[9]

  • Add diphenylphosphoryl azide (DPPA) (1.5 equivalents) as the azide source to the solution.[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.[9]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-azido-dihydromorphine.[8]

Mechanism of Action and Signaling Pathway

6-Azido-dihydromorphine, like morphine, primarily exerts its analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[11] The binding of 6-azido-dihydromorphine to the MOR initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Pathway

The activation of the µ-opioid receptor by an agonist such as 6-azido-dihydromorphine leads to the following key signaling events:

  • G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.[12]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx.[12]

  • Downstream Effects: The culmination of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6_Azido_dihydromorphine 6_Azido_dihydromorphine MOR μ-Opioid Receptor (MOR) 6_Azido_dihydromorphine->MOR Binds G_protein G-protein (αi/o-GDP, βγ) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP→GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Neuronal_Excitability ↓ Neuronal Excitability K_ion->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Mu-opioid receptor signaling pathway.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 6-azido-dihydromorphine is outlined below.

synthesis_workflow Start Dihydromorphine Reaction Reaction (Mesylation/Tosylation or Mitsunobu) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure 6-Azido-dihydromorphine Characterization->Final

General synthesis and purification workflow.

Opioid Receptor Binding Assay Workflow

Determining the binding affinity of 6-azido-dihydromorphine to opioid receptors is crucial for its pharmacological characterization. A typical competitive radioligand binding assay workflow is depicted below.[13]

binding_assay_workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate Reagents Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis Result Binding Affinity (Ki) Data_Analysis->Result

Opioid receptor binding assay workflow.

Characterization

The structural confirmation of the synthesized 6-azido-dihydromorphine is essential. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the morphinan (B1239233) skeleton, with the absence of the vinyl protons present in morphine and the appearance of signals corresponding to the protons on the saturated C7-C8 bond. The carbon NMR will corroborate these findings.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 6-azido-dihydromorphine (C17H20N4O2).[15]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound.[16]

Conclusion

6-Azido-dihydromorphine is a potent semi-synthetic opioid with significantly higher analgesic activity than morphine. Its synthesis can be reliably achieved through established chemical transformations. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and pharmacological evaluation of this and related compounds. The detailed protocols and compiled data herein are intended to facilitate further investigation into the therapeutic potential and structure-activity relationships of this class of potent analgesics.

References

Azidomorphine's Interaction with Mu-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of azidomorphine, a potent semi-synthetic opioid, at the mu-opioid receptor (MOR). While specific quantitative data on this compound's efficacy and potential for biased agonism are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge of its high-affinity agonist properties. To provide a comprehensive framework for understanding its function, this guide details the canonical signaling pathways of the mu-opioid receptor, including G-protein coupling and β-arrestin recruitment. Furthermore, it presents detailed experimental protocols for key in vitro assays used to characterize opioid receptor ligands, alongside illustrative diagrams of these workflows and signaling cascades.

Introduction to this compound

This compound is a semi-synthetic opioid analgesic that is structurally related to morphine. It is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide (B81097) moiety. Early studies have established that this compound is a potent agonist at the mu-opioid receptor, exhibiting a significantly higher binding affinity than morphine.[1] In binding experiments using rat brain membrane preparations, this compound demonstrated agonist-like behavior, with its displacement of radiolabeled naloxone (B1662785) being sensitive to the presence of sodium ions, guanine (B1146940) nucleotides, and magnesium ions.[1] Notably, its IC50 value was reported to be approximately five-fold lower than that of morphine, indicating a greater potency in inhibiting the binding of the radioligand.[1]

The Mu-Opioid Receptor: A Primary Target

The mu-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) and the primary molecular target for most clinically used opioid analgesics, including morphine, as well as endogenous opioid peptides like β-endorphin.[2] Activation of the MOR is primarily responsible for the analgesic effects of these compounds, but it also mediates their undesirable side effects, such as respiratory depression, constipation, and the development of tolerance and dependence.

Canonical Signaling Pathways of the Mu-Opioid Receptor

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that initiates intracellular signaling cascades. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Cascade

The canonical signaling pathway of the mu-opioid receptor is mediated through the activation of inhibitory G-proteins (Gi/o). This cascade leads to the modulation of various downstream effectors, ultimately resulting in a reduction of neuronal excitability.

G_Protein_Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gα-GTP G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx K_channel GIRK Channel K_efflux K+ Efflux (Increased) K_channel->K_efflux G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_Inhibition Neuronal Inhibition Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition This compound This compound This compound->MOR

Caption: this compound-induced G-protein signaling at the mu-opioid receptor.

β-Arrestin Signaling Pathway and Biased Agonism

Following agonist-induced activation and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), mu-opioid receptors can recruit β-arrestin proteins.[3] β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are independent of G-proteins.[4][5]

The concept of biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another.[6][7] A G-protein-biased agonist would primarily activate the G-protein pathway, leading to analgesia, while having a reduced capacity to recruit β-arrestin, which has been hypothesized to be associated with some of the adverse effects of opioids.[4][6] While there is ongoing debate in the scientific community, the development of G-protein-biased agonists at the mu-opioid receptor is an active area of research for creating safer analgesics.[2][6] Currently, there is a lack of specific data in the public domain to classify this compound's profile as a balanced or biased agonist.

Beta_Arrestin_Signaling MOR_P Phosphorylated MOR Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin GRK GRK GRK->MOR_P Clathrin Clathrin-coated pit Beta_Arrestin->Clathrin Promotes MAPK MAPK Signaling Beta_Arrestin->MAPK Scaffolds Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Clathrin->Internalization Endosome Endosome Internalization->Endosome MOR_active Active MOR MOR_active->GRK Recruits This compound This compound This compound->MOR_active

Caption: β-arrestin recruitment and downstream signaling at the mu-opioid receptor.

Quantitative Data on Mu-Opioid Receptor Agonists

Due to the limited availability of specific quantitative data for this compound, the following table provides a comparison of well-characterized mu-opioid receptor agonists, morphine (a partial agonist) and DAMGO (a full agonist), to illustrate the range of binding affinities and efficacies observed.

CompoundReceptor TypeBinding Affinity (Ki) (nM)Efficacy (GTPγS Emax %)Agonist Type
MorphineHuman Mu-Opioid Receptor~1-10~60-80% of DAMGOPartial Agonist
DAMGOHuman Mu-Opioid Receptor~0.5-2100% (Reference)Full Agonist
This compoundRat Brain Mu-Opioid ReceptorIC50 ~5x lower than MorphineData Not AvailablePotent Agonist

Note: The Ki and Emax values can vary depending on the specific assay conditions and cell system used.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with the mu-opioid receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound or other opioids.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.

Materials:

  • Receptor Source: Cell membranes expressing the mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound or other opioids.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Varying concentrations of the test compound.

    • GDP (final concentration 10-30 µM).

    • Membrane suspension (10-20 µg protein/well).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

GTPgS_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, GDP, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 30°C for 15 min Assay_Setup->Pre_incubation Add_Radioligand Add [³⁵S]GTPγS Pre_incubation->Add_Radioligand Incubation Incubate at 30°C for 60 min Add_Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (EC50 and Emax determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To determine the potency (IC50) of a test compound to inhibit adenylyl cyclase activity.

Materials:

  • Cells: A stable cell line expressing the mu-opioid receptor (e.g., CHO-K1 or HEK293).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compound: this compound or other opioids.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-treat cells with the test compound at various concentrations for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the IC50 value, the concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

cAMP_Assay_Workflow Start Start Plate_Cells Plate MOR-expressing cells Start->Plate_Cells Pre_treat Pre-treat with Test Compound Plate_Cells->Pre_treat Stimulate Stimulate with Forskolin Pre_treat->Stimulate Lyse_and_Detect Lyse Cells and Detect cAMP Stimulate->Lyse_and_Detect Data_Analysis Data Analysis (IC50 determination) Lyse_and_Detect->Data_Analysis End End Data_Analysis->End

References

Pharmacological Profile of Azidomorphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidomorphine, a semi-synthetic opioid analogue derived from morphine, exhibits a distinct and potent pharmacological profile characterized by high affinity for the mu (µ)-opioid receptor and significantly greater analgesic potency than its parent compound. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its receptor binding affinity, in vivo and in vitro potency, and mechanism of action. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions.

Receptor Binding Affinity

This compound demonstrates a high affinity for the µ-opioid receptor, acting as a potent agonist. Competitive binding assays reveal that this compound displaces radiolabeled antagonists from the µ-opioid receptor more effectively than morphine.

Table 1: Opioid Receptor Binding Affinity of this compound and Morphine

CompoundRadioligandTissue PreparationIC50 (nM)Reference
This compound[3H]NaloxoneRat brain membrane~5x lower than Morphine[1]
Morphine[3H]NaloxoneRat brain membrane-[1]

Note: The exact IC50 value for this compound from the primary literature could not be obtained; however, the study by Horváth & Wollemann (1986) explicitly states a five-fold lower IC50 value compared to morphine in displacing [3H]naloxone in rat brain membrane preparations[1].

In Vitro and In Vivo Potency

This compound exhibits substantially higher potency as an analgesic agent compared to morphine in various preclinical models.

Table 2: In Vivo Analgesic Potency of this compound and Morphine

CompoundAnalgesic TestSpeciesRoute of AdministrationED50 (mg/kg)Potency Ratio (this compound/Morphine)Reference
This compoundHot PlateRatSubcutaneousData not available~40-300x[2]
MorphineHot PlateRatSubcutaneousData not available-[2]

Note: While specific ED50 values from comparative studies were not available in the searched literature, multiple sources consistently report that this compound is approximately 40 to 300 times more potent than morphine as an analgesic in vivo[2].

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the µ-opioid receptor initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the µ-opioid receptor couples to inhibitory G-proteins (Gi/Go). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are the cellular mechanisms underlying analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion_in GIRK->K_ion_in Efflux Ca_ion_in VGCC->Ca_ion_in Influx ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion_in->Hyperpolarization K_ion_out K_ion_out->GIRK Reduced_NT Reduced Neurotransmitter Release Ca_ion_in->Reduced_NT Ca_ion_out Ca_ion_out->VGCC Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT->Analgesia

Figure 1: this compound-induced μ-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_tissue 1. Prepare rat brain membrane homogenate incubation 3. Incubate membrane prep with radioligand and competitor prep_tissue->incubation prep_ligands 2. Prepare solutions of [3H]Naloxone (radioligand) and varying concentrations of this compound (competitor) prep_ligands->incubation filtration 4. Separate bound and free radioligand by rapid filtration incubation->filtration scintillation 5. Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis 6. Plot % inhibition vs. This compound concentration and determine IC50 scintillation->analysis

References

Azidomorphine: A Technical Examination of its Potency Relative to Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the opioid analgesic azidomorphine, with a specific focus on its potency in comparison to the archetypal opioid, morphine. This compound, a semi-synthetic opioid derivative, has been the subject of research for its potent analgesic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to offer a comprehensive resource for professionals in the fields of pharmacology and drug development. The compiled data indicates that this compound exhibits a significantly higher potency than morphine in both in vitro and in vivo settings.

Introduction

This compound, a derivative of morphine, is characterized by the substitution of the hydroxyl group at the 6-position with an azido (B1232118) group. This structural modification results in a marked increase in its analgesic potency when compared to morphine.[1] Early investigations into its pharmacological profile revealed a potent analgesic with a complex and, at times, debated potential for inducing dependence.[1] This guide aims to provide a detailed, evidence-based comparison of the potency of this compound and morphine, drawing from key scientific literature to inform further research and development in the field of opioid analgesics.

Quantitative Comparison of Potency

The potency of an opioid is a critical determinant of its therapeutic utility and potential for adverse effects. A comprehensive comparison between this compound and morphine requires the examination of both in vitro and in vivo data.

In Vitro Potency: Receptor Binding Affinity

The primary mechanism of action for both this compound and morphine is their agonist activity at the mu-opioid receptor (μOR). The affinity with which these compounds bind to the μOR is a key indicator of their intrinsic potency. A common method to determine this is through competitive binding assays, where the ability of the drug to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a standard measure of this displacement, with a lower IC50 value indicating a higher binding affinity.

One key study by Horváth and Wollemann (1986) demonstrated that this compound possesses a significantly higher affinity for the mu-opioid receptor than morphine.[2] In a competitive binding assay using [3H]naloxone as the radioligand in rat brain membrane preparations, this compound exhibited a five-fold lower IC50 value compared to morphine.[2]

Table 1: In Vitro Potency - Mu-Opioid Receptor Binding

CompoundParameterValueSpeciesSource
This compoundIC50 (vs. [3H]naloxone)5-fold lower than MorphineRatHorváth & Wollemann, 1986[2]
MorphineIC50 (vs. [3H]naloxone)ReferenceRatHorváth & Wollemann, 1986[2]

Note: Specific IC50 values were not provided in the available abstract.

In Vivo Potency: Analgesic Efficacy

The analgesic potency of this compound and morphine has been evaluated in various animal models using nociceptive tests such as the hot plate and tail-flick assays. These tests measure the dose of a drug required to produce a defined analgesic effect, typically expressed as the median effective dose (ED50). A lower ED50 value signifies greater potency.

Multiple studies have consistently reported that this compound is substantially more potent than morphine as an analgesic. Early research by Knoll et al. (1973) and later confirmed by Hill et al. (1977) established the superior analgesic efficacy of this compound.[1][3] In vivo studies have indicated that this compound can be 20 to 100 times more potent than morphine in its analgesic activity.[4]

Table 2: In Vivo Analgesic Potency

CompoundTestED50 (mg/kg)Route of AdministrationSpeciesSource
This compoundHot Plate TestData not availableSubcutaneousRat-
MorphineHot Plate Test2.6 - 4.9SubcutaneousRatMorgan et al., 1999[5]
This compoundTail-Flick TestData not availableSubcutaneousRat-
MorphineTail-Flick Test1.8 (non-tolerant)IntraperitonealRatAbbott & Melzack, 1982[6]

Note: Directly comparable ED50 values for this compound from the cited foundational studies were not available in the searched resources. The provided morphine ED50 values are for reference from other studies.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited in this guide.

Opioid Receptor Binding Assay (Competitive Inhibition)

This in vitro assay is designed to determine the binding affinity of a test compound (e.g., this compound, morphine) for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound at the mu-opioid receptor.

Materials:

  • Receptor Source: Rat brain membrane homogenates.

  • Radioligand: [3H]naloxone (a non-selective opioid antagonist).

  • Test Compounds: this compound, Morphine.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the opioid receptors. The resulting pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or 96-well plates.

    • Total Binding: Contains membrane preparation and [3H]naloxone.

    • Non-specific Binding: Contains membrane preparation, [3H]naloxone, and a high concentration of an unlabeled opioid (e.g., naloxone) to saturate all specific binding sites.

    • Competitive Binding: Contains membrane preparation, [3H]naloxone, and varying concentrations of the test compound (this compound or morphine).

  • Incubation: The assay tubes are incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Hot Plate Test

This in vivo assay is used to assess the analgesic efficacy of a compound by measuring the latency of a thermal nociceptive response in rodents.

Objective: To determine the ED50 value of an analgesic compound.

Materials:

  • Subjects: Rats or mice.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55°C).[7]

  • Test Compounds: this compound, Morphine.

  • Administration Tools: Syringes for subcutaneous or intraperitoneal injection.

Procedure:

  • Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[7]

  • Drug Administration: Animals are divided into groups and administered different doses of the test compound or a vehicle control.

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed back on the hot plate, and the response latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is the dose of the drug that produces a 50% MPE in the population of animals tested. This is typically calculated using probit analysis or a similar statistical method.

Visualization of Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound or morphine to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (this compound/Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (↓ Neuronal Excitability, Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to in_vivo_workflow start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Nociceptive Response acclimation->baseline grouping Randomly Assign Animals to Treatment Groups baseline->grouping administration Administer Test Compound (e.g., this compound, Morphine) or Vehicle grouping->administration post_treatment Measure Post-Treatment Nociceptive Response administration->post_treatment analysis Data Analysis (%MPE, ED50 Calculation) post_treatment->analysis end End analysis->end

References

In Vivo Effects of Azidomorphine in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidomorphine, a semi-synthetic opioid analogue, has been a subject of pharmacological interest due to its potent antinociceptive properties. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rodent models, drawing from available scientific literature. The document covers its analgesic efficacy, the development of tolerance and dependence, and its underlying mechanism of action through mu-opioid receptor signaling. Detailed experimental protocols for key behavioral assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals. While this compound exhibits significantly higher analgesic potency than morphine, current evidence suggests it does not separate this desired effect from the liability of physical dependence.

Analgesic Effects of this compound

This compound has consistently demonstrated potent antinociceptive effects in various rodent models. Studies have shown it to be significantly more potent than its parent compound, morphine, across different administration routes and pain assays.

Quantitative Analgesic Data

A comprehensive review of publicly available literature reveals a scarcity of specific ED50 values for this compound in common analgesia tests. The following table summarizes the reported analgesic potency of this compound in comparison to morphine. It is important to note that the exact potency ratio can vary depending on the specific experimental conditions, including the rodent species and strain, the nociceptive assay used, and the route of administration.

CompoundTestSpeciesPotency Ratio (vs. Morphine)Reference(s)
This compoundVarious Analgesic TestsRat, Mouse> 1 (More Potent)[1]

Tolerance and Dependence

A critical aspect of opioid pharmacology is the development of tolerance to analgesic effects and the induction of physical dependence with chronic use. Research indicates that the introduction of the azido (B1232118) group into the morphine molecule, while increasing analgesic activity, does not mitigate the development of tolerance and dependence.

Evidence of Tolerance and Dependence

Studies in rodent models have shown that repeated administration of this compound leads to a diminished analgesic response, indicating the development of tolerance. Furthermore, abrupt cessation of the drug or the administration of an opioid antagonist, such as naloxone (B1662785), precipitates a withdrawal syndrome, confirming the induction of physical dependence.

PhenomenonObservation in Rodent ModelsReference(s)
ToleranceReduced analgesic effect of this compound after repeated administration.
DependenceEmergence of withdrawal symptoms (e.g., jumping, wet-dog shakes, teeth chattering) upon administration of naloxone in this compound-treated rodents.[2][3][2][3]

Note: Specific quantitative data on the degree of tolerance (e.g., fold-shift in ED50) and detailed withdrawal scores for this compound are not extensively reported in the available literature.

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the in vivo effects of opioid compounds. The following sections detail the methodologies for three key experiments used to assess analgesia and dependence.

Tail-Flick Test

The tail-flick test is a common method to assess the spinal analgesic effects of compounds.

Principle: The test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the withdrawal latency is indicative of an analgesic effect.

Apparatus:

  • Tail-flick meter with a radiant heat source or a warm water bath.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimatize the animal to the testing environment and the restrainer.

  • Establish a baseline tail-flick latency by applying the heat stimulus to the distal portion of the tail and recording the time taken for the animal to flick its tail away. A cut-off time is pre-determined to prevent tissue damage.

  • Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • At predetermined time points after drug administration, measure the tail-flick latency again.

  • The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test

The hot-plate test is used to evaluate supraspinally mediated analgesia.

Principle: This assay measures the reaction time of a rodent to a thermal stimulus applied to its paws. An increased latency to exhibit pain-related behaviors (e.g., licking, jumping) suggests an analgesic response.

Apparatus:

  • Hot-plate apparatus with a precisely controlled surface temperature.

  • A clear cylindrical enclosure to keep the animal on the hot plate.

  • Timer.

Procedure:

  • Allow the animal to acclimate to the testing room.

  • Set the hot-plate surface to a constant, non-damaging temperature (e.g., 55°C).

  • Place the animal on the hot plate and start the timer.

  • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

  • Record the latency to the first clear pain response. A cut-off time is enforced to prevent injury.

  • Administer the test compound or vehicle.

  • Measure the hot-plate latency at various time points post-administration.

Naloxone-Precipitated Withdrawal

This protocol is used to induce and quantify the physical dependence on an opioid.

Principle: In an opioid-dependent animal, the administration of an opioid antagonist like naloxone rapidly displaces the agonist from its receptors, precipitating an acute and observable withdrawal syndrome.

Procedure:

  • Induce dependence by administering this compound repeatedly over a set period (e.g., several days).

  • On the test day, administer a final dose of this compound.

  • After a specific time interval, administer a challenge dose of naloxone.

  • Immediately place the animal in an observation chamber.

  • Observe and score a range of withdrawal signs for a defined period (e.g., 30 minutes). Common signs include jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.[2][3] A global withdrawal score is often calculated by summing the scores for individual signs.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling

Upon binding of an agonist like this compound, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity

Mu-Opioid Receptor Signaling Pathway.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and interpretation of studies on this compound.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for assessing the analgesic and dependence-inducing properties of a novel opioid compound like this compound in rodent models.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_acute Phase 2: Acute Analgesia Testing cluster_chronic Phase 3: Tolerance & Dependence cluster_conclusion Phase 4: Conclusion A Compound Synthesis & Formulation D Single Dose Administration A->D B Animal Acclimatization (e.g., Rats, Mice) B->D C Protocol Design (Doses, Timepoints) C->D E Tail-Flick Test D->E F Hot-Plate Test D->F G Data Analysis (e.g., ED50 Calculation) E->G F->G H Chronic Dosing Regimen G->H L Comprehensive Data Interpretation G->L I Repeated Analgesia Testing (Tolerance Assessment) H->I J Naloxone-Precipitated Withdrawal I->J K Withdrawal Scoring J->K K->L

In Vivo Evaluation Workflow.
Logical Relationship of Opioid Effects

This diagram illustrates the logical progression from opioid administration to its primary effects and the consequences of chronic exposure.

Opioid_Effects_Logic cluster_admin Administration cluster_acute_effects Acute Effects cluster_chronic_effects Chronic Effects Admin Opioid Administration (e.g., this compound) Activation Mu-Opioid Receptor Activation Admin->Activation Tolerance Tolerance (Decreased Analgesia) Admin->Tolerance Repeated Dependence Physical Dependence Admin->Dependence Repeated Analgesia Analgesia (Antinociception) Activation->Analgesia SideEffects Acute Side Effects (e.g., Respiratory Depression) Activation->SideEffects Tolerance->Admin Leads to Dose Escalation Withdrawal Withdrawal Syndrome (Upon Cessation or Antagonist) Dependence->Withdrawal

Logical Progression of Opioid Effects.

Conclusion

This compound is a potent mu-opioid receptor agonist with significantly greater analgesic activity than morphine in rodent models. However, the available evidence indicates that this increased potency is not accompanied by a reduction in its capacity to induce tolerance and physical dependence. For researchers and drug development professionals, this underscores the ongoing challenge in opioid research: the separation of potent analgesia from adverse effects. Further studies providing detailed quantitative data on the pharmacokinetics, pharmacodynamics, and dependence liability of this compound are warranted to fully characterize its pharmacological profile and potential clinical utility. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

Azidomorphine: A Technical Overview of Opioid Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Receptor Binding Affinity

Direct Ki values for azidomorphine are not extensively reported. However, studies have provided valuable insights into its affinity, particularly for the µ-opioid receptor. Research indicates that this compound exhibits a significantly higher affinity for the µ-opioid receptor compared to morphine. One study demonstrated that this compound has a five-fold lower IC50 value than morphine in a competitive binding assay using labeled naloxone (B1662785) in rat brain membrane preparations[1]. The IC50 value represents the concentration of a ligand that displaces 50% of a radioligand from its receptor, with a lower value indicating a higher binding affinity.

To provide a comparative context, the following table summarizes the known Ki values for morphine and other standard opioid ligands at the human µ, δ, and κ opioid receptors.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data not availableData not availableData not available
Morphine ~1-10~200-1000~100-500
DAMGO ~1-2>1000>1000
DPDPE >1000~1-5>1000
U-69,593 >1000>1000~1-2

Note: Ki values can vary depending on the experimental conditions, such as the radioligand, tissue preparation, and buffer composition.

Experimental Protocols: Determining Receptor Binding Affinity

The following is a detailed protocol for a competitive radioligand binding assay, a standard method to determine the Ki of a test compound like this compound for the µ, δ, and κ opioid receptors.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin)

    • δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • κ-opioid receptor: [³H]U-69,593

  • Test Compound: this compound

  • Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

Assay Procedure
  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in the assay buffer using a tissue homogenizer and determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand, assay buffer, and a high concentration of naloxone (10 µM).

    • Competitive Binding: Radioligand, assay buffer, and varying concentrations of the test compound (this compound) or reference compounds.

  • Initiation of Reaction: Add the diluted membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for the test compound.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Chemical Relationship of this compound to Morphine

Morphine Morphine (C17H19NO3) Modification1 Saturation of 7,8 double bond Morphine->Modification1 Modification2 Replacement of 6-hydroxy group with azide (B81097) group Morphine->Modification2 This compound This compound (C17H20N4O2) Modification1->this compound Modification2->this compound

Caption: Chemical derivation of this compound from morphine.

Experimental Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Radioligand, Test Compound, Membranes Incubation Incubate Components (Receptor, Radioligand, Test Compound) Reagents->Incubation Filtration Vacuum Filtration to separate bound from free ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Simplified Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Ligand This compound (Agonist) Ligand->Opioid_Receptor Response Cellular Response (e.g., Analgesia) cAMP->Response Downstream Signaling

Caption: Simplified Gi/o-coupled opioid receptor signaling.

References

Early Azidomorphine Studies Reveal Complex Physical Dependence Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive review of early research on the potent opioid analgesic azidomorphine reveals a contentious history regarding its physical dependence liability. Initial studies in the early 1970s suggested a significantly lower risk of dependence compared to morphine, a claim that was later challenged by subsequent investigations. This whitepaper provides an in-depth technical analysis of these foundational studies, presenting the available quantitative data, detailing the experimental methodologies, and visualizing the key experimental workflows for researchers, scientists, and drug development professionals.

A Tale of Two Studies: The Core of the Early this compound Debate

The initial wave of research into this compound's pharmacology was led by Knoll and his colleagues. Their seminal 1973 paper, "The pharmacology of this compound and azidocodeine," published in the Journal of Pharmacy and Pharmacology, positioned this compound as a compound with a remarkably favorable profile: high analgesic potency with a low capacity for inducing physical dependence.

However, a 1977 study by Hill, Roemer, and Buescher, published in the Journal of Pharmacology and Experimental Therapeutics, directly contested these findings. Their research, particularly in non-human primates, demonstrated that this compound could indeed produce significant opiate-like physical dependence.

This divergence in early findings highlights the complexities in assessing opioid dependence and the critical role of experimental design in such evaluations.

Quantitative Analysis of Physical Dependence

The following tables summarize the key quantitative findings from these early, conflicting reports.

Table 1: Comparison of Physical Dependence Liability in Mice (Knoll et al., 1973) [1]

CompoundTotal Dose Administered (mg/kg, s.c. over 10 days)Naloxone-Precipitated JumpingInterpretation
Morphine200Highest GradeHigh physical dependence
This compound70 (2800 x Analgesic ED₅₀)Less effective in producing physical dependenceLow physical dependence

Table 2: Physical Dependence Observations in Rhesus Monkeys (Hill et al., 1977) [2]

Experimental ConditionDurationObservationConclusion
Programmed administration of this compound9 weeksProduction of physical dependenceThis compound produces physical dependence.
Self-administration of this compound3 weeksMarked opiate-like physical dependenceThis compound's ability to produce physical dependence is not decreased compared to morphine.

Deep Dive into Experimental Protocols

Understanding the discrepancies in the findings requires a close examination of the methodologies employed.

Knoll et al. (1973) Methodology
  • Animal Models: The Knoll group utilized mice, rats, and rhesus monkeys in their investigations.

  • Induction of Dependence:

    • Mice: A cumulative dosing regimen was used, with increasing subcutaneous doses of either morphine or this compound administered over ten days.

    • Rats and Monkeys: Animals were pretreated with increasing, equianalgesic doses of either morphine or this compound. In rats, this was carried out for 24 days, while in monkeys, the treatment extended for up to 300 days.

  • Assessment of Physical Dependence:

    • Mice: The primary measure was naloxone-precipitated withdrawal, specifically the incidence and intensity of jumping behavior.

    • Rats: Nalorphine was used to precipitate a withdrawal syndrome, which was then observed for characteristic signs.

    • Monkeys: Withdrawal symptoms were observed upon the abrupt cessation of morphine administration. The study reported that in parallel experiments with this compound, the development of tolerance and physical dependence was not demonstrable.[1]

Hill et al. (1977) Methodology
  • Animal Model: This study focused on the rhesus monkey, a model with high predictive validity for opioid effects in humans.

  • Induction of Dependence: Two primary methods were employed:

    • Programmed Administration: this compound was administered automatically over a nine-week period to induce dependence.

    • Self-Administration: Monkeys were trained to self-administer this compound, a model that also assesses the reinforcing properties of a drug, over a three-week period.

  • Assessment of Physical Dependence: The researchers observed the monkeys for "marked opiate-like physical dependence." While the abstract does not specify the exact withdrawal signs scored, this typically includes a checklist of behavioral and physiological symptoms.[2]

Visualizing the Experimental Processes

To further clarify the methodologies described, the following diagrams illustrate the workflows of these key early studies.

Knoll_Mouse_Workflow cluster_Dependence_Induction Dependence Induction (10 Days) cluster_Withdrawal_Assessment Withdrawal Assessment start Start dosing Increasing s.c. Doses (Morphine or this compound) start->dosing naloxone Naloxone Administration dosing->naloxone After 10 Days observe Observe for Jumping naloxone->observe

Knoll et al. (1973) Mouse Experimental Workflow

Hill_Monkey_Workflow cluster_Programmed Programmed Administration cluster_Self Self-Administration prog_admin This compound Administration (9 Weeks) observe_dependence Observation of Opiate-Like Physical Dependence prog_admin->observe_dependence self_admin This compound Self-Administration (3 Weeks) self_admin->observe_dependence

Hill et al. (1977) Rhesus Monkey Experimental Workflow

Concluding Remarks on Early Findings

The early investigations into the physical dependence potential of this compound laid the groundwork for understanding this potent opioid. The initial claims by Knoll and colleagues of a separation between high analgesic efficacy and low dependence liability were not substantiated by the later, more rigorous studies in primates by Hill and his team. A 1976 study in humans further corroborated the morphine-like nature of this compound, noting its ability to suppress the morphine abstinence syndrome.[3] This body of work underscores the critical importance of utilizing appropriate animal models and robust experimental designs, including self-administration paradigms, in the preclinical assessment of a new drug's abuse and dependence potential. These early studies, with their conflicting results, serve as a valuable case study for modern drug development, emphasizing the need for comprehensive and comparative preclinical evaluation.

References

Azidomorphine as a Potential Photoaffinity Label for Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of azidomorphine as a potential tool for photoaffinity labeling of opioid receptors. This compound, a potent morphine derivative, exhibits high affinity for opioid receptors, making it a promising candidate for covalently labeling and subsequently identifying and characterizing these receptors and their interacting partners. This document outlines the binding characteristics of this compound, details protocols for its synthesis and use in photoaffinity labeling experiments, and discusses the downstream signaling pathways of opioid receptors that can be investigated using this technique. The information is presented to facilitate the application of this compound in opioid receptor research and drug development.

Introduction to this compound and Photoaffinity Labeling

This compound is a semi-synthetic opioid analogue derived from morphine. The key structural modification is the replacement of the 6-hydroxyl group with an azide (B81097) (-N3) group and the saturation of the 7,8-double bond.[1] The azide group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues within the ligand-binding pocket of the opioid receptor. This process, known as photoaffinity labeling, allows for the permanent attachment of the ligand to its receptor, enabling receptor identification, purification, and characterization of the ligand-receptor interaction at a molecular level.

This compound's utility as a photoaffinity label stems from its properties as a high-affinity agonist at opioid receptors.[2] Studies have shown that this compound inhibits the binding of the opioid antagonist naloxone (B1662785) in rat brain membrane preparations at nanomolar concentrations, demonstrating its potent interaction with these receptors.[2] Its agonist behavior is confirmed by the observation that its binding affinity is modulated by guanine (B1146940) nucleotides and magnesium ions, a characteristic feature of G protein-coupled receptor (GPCR) agonists.[2]

Quantitative Data: Binding Affinity of this compound and Other Opioids

Table 1: Binding Affinity (Ki, nM) of Morphine for Opioid Receptor Subtypes

SpeciesReceptor SubtypeKi (nM)Reference
Human (recombinant)μ (MOR)1.168[3]
Monkey (brain)μ (MOR)1.23[4]
Rat (brain)μ (MOR)1.2[2]

Table 2: Comparative Binding Affinities (Ki, nM) of Various Opioids for Human Opioid Receptors

Opioidμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Fentanyl1.346>10,000>10,000[3]
Sufentanil0.13817.813.9[3]
DAMGO1.23610610[4]
DPDPE>10,0001.4>10,000[4]
U69,593>10,000>10,0000.89[4]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on published synthetic routes. Researchers should consult the primary literature for detailed procedures and safety precautions.

The synthesis of this compound typically starts from morphine or a derivative like 6-O-tosyl-dihydromorphine. The key step involves the nucleophilic substitution of a leaving group at the C6 position with an azide ion.

dot

Synthesis_of_this compound Morphine Morphine Dihydrocodeinone Dihydrocodeinone Morphine->Dihydrocodeinone Oxidation Dihydromorphine Dihydromorphine Dihydrocodeinone->Dihydromorphine Reduction Tosyl_Dihydromorphine 6-O-Tosyl-dihydromorphine Dihydromorphine->Tosyl_Dihydromorphine Tosylation (TsCl, Pyridine) This compound This compound Tosyl_Dihydromorphine->this compound Azide Substitution (NaN3, DMF)

Caption: Synthesis of this compound.

Materials:

  • Dihydromorphine

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Tosylation of Dihydromorphine: Dihydromorphine is reacted with tosyl chloride in pyridine to form 6-O-tosyl-dihydromorphine. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution.

  • Azide Substitution: The 6-O-tosyl-dihydromorphine is then treated with sodium azide in a polar aprotic solvent like DMF. The azide ion displaces the tosylate group via an SN2 reaction to yield this compound.

  • Purification: The crude product is purified using column chromatography to obtain pure this compound.

Photoaffinity Labeling of Opioid Receptors with this compound

This is a generalized protocol. Optimal conditions (e.g., concentration of this compound, UV exposure time, and intensity) should be determined empirically for each experimental system.

dot

Photoaffinity_Labeling_Workflow cluster_preparation Sample Preparation cluster_photolabeling Photolabeling cluster_analysis Analysis Membrane_Prep Prepare Opioid Receptor-Containing Membranes or Whole Cells Incubation Incubate with this compound (e.g., 1-100 nM) Membrane_Prep->Incubation UV_Irradiation UV Irradiation (e.g., 254 nm or 365 nm) Incubation->UV_Irradiation Competition Competition Control: Incubate with this compound + excess non-photoreactive ligand Competition->UV_Irradiation Quenching Quench Reaction UV_Irradiation->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Analysis_Options Further Analysis SDS_PAGE->Analysis_Options Autoradiography Autoradiography (if radiolabeled this compound is used) Analysis_Options->Autoradiography Option 1 Western_Blot Western Blotting (using receptor-specific antibodies) Analysis_Options->Western_Blot Option 2 Mass_Spec Mass Spectrometry (for protein identification and binding site mapping) Analysis_Options->Mass_Spec Option 3 Opioid_Signaling_Pathway cluster_receptor Receptor Activation cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, or κ) This compound->Opioid_Receptor Binds and Activates G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channels ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channels Ca_Channels ↓ Ca2+ Influx Ion_Channels->Ca_Channels

References

An In-Depth Technical Review of the Scientific Literature on Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine, a semi-synthetic opioid analogue, is a derivative of morphine characterized by the saturation of the 7,8 double bond and the substitution of the 6-hydroxy group with an azide (B81097) group.[1] This structural modification results in a significant alteration of its pharmacological profile compared to its parent compound, morphine. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical properties, synthesis, pharmacological effects, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in opioid research and analgesic development.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: (4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl azide

  • Molecular Formula: C₁₇H₂₀N₄O₂

  • Molar Mass: 312.37 g/mol

Synthesis of 6-Deoxy-6-Azido-Dihydroisomorphine (this compound):

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group at position 3 of the morphine scaffold is typically protected to prevent unwanted side reactions.

  • Activation of the 6-Hydroxyl Group: The hydroxyl group at the 6th position is converted into a good leaving group, often by tosylation or mesylation.

  • Nucleophilic Substitution with Azide: The activated 6-position undergoes a nucleophilic substitution reaction (SN2) with an azide salt, such as sodium azide, to introduce the azide group.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final this compound product.

A generalized workflow for such a synthesis is depicted below.

Morphine_Derivative Morphine Derivative (with protected 3-OH) Activated_Intermediate 6-O-Tosyl/Mesyl Intermediate Morphine_Derivative->Activated_Intermediate Tosylation/Mesylation (TsCl or MsCl, Pyridine) Azidomorphine_Protected Protected this compound Activated_Intermediate->Azidomorphine_Protected Azide Substitution (NaN3, DMF) This compound This compound Azidomorphine_Protected->this compound Deprotection (e.g., Acidic Hydrolysis)

Generalized synthetic workflow for this compound.

Pharmacological Profile

Receptor Binding Affinity

This compound is a potent agonist with high affinity for the µ-opioid receptor.[1][2] While a comprehensive set of binding affinity (Ki) values from multiple studies is not available, one study demonstrated that this compound has a five-fold lower IC50 value than morphine in a competitive binding assay using [³H]naloxone in rat brain membrane preparations.[2] This indicates a significantly higher affinity for the µ-opioid receptor compared to morphine.

Table 1: Comparative Opioid Receptor Binding Affinity (IC50)

CompoundIC50 (Relative to Morphine)RadioligandTissue PreparationReference
This compound5-fold lower[³H]NaloxoneRat brain membranes[2]
Morphine1[³H]NaloxoneRat brain membranes[2]
In Vitro and In Vivo Potency

Consistent with its high receptor affinity, this compound exhibits significantly greater analgesic potency than morphine in various preclinical models. Reports indicate that this compound is approximately 40 to 300 times more potent than morphine, depending on the animal model and route of administration.[1]

Table 2: Comparative Analgesic Potency (ED50)

CompoundTestSpeciesRoute of AdministrationRelative Potency (vs. Morphine)Reference
This compoundHot PlateRatNot Specified~300x more potentThis is an illustrative value based on general statements in the literature. Specific ED50 values are not available in the provided search results.
This compoundIn vivo analgesiaNot SpecifiedNot Specified~40x more potent[1]
Mechanism of Action and Signaling Pathway

As a µ-opioid receptor agonist, this compound's mechanism of action follows the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric Gi/o proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates downstream signaling cascades that ultimately produce the analgesic and other opioid-related effects.

The primary signaling events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which in turn reduces the influx of calcium ions at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P and glutamate, that are involved in pain transmission.

cluster_membrane Cell Membrane This compound This compound MOR μ-Opioid Receptor This compound->MOR G_protein Gi/o Protein (α, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel K⁺ Channel G_protein->K_channel Activates (βγ subunit) ATP ATP Ca_ion Ca_channel->Ca_ion Influx Blocked K_ion K_channel->K_ion Efflux cAMP cAMP Hyperpolarization Hyperpolarization ATP->cAMP Conversion Neurotransmitter Neurotransmitter Release Inhibition

Signaling pathway of this compound via the µ-opioid receptor.

Pharmacokinetics and Metabolism

Limited information is available regarding the detailed pharmacokinetics of this compound. However, studies in rats have shown that it undergoes metabolism through conjugation with glucuronic acid and N-demethylation by liver microsomes. A key finding is that the azide group is highly resistant to biotransformation.

Physical Dependence Liability

The addiction and physical dependence potential of this compound is a subject of some debate in the literature. While some early animal studies suggested a lower addiction liability compared to morphine, other studies, particularly in rhesus monkeys, have demonstrated that this compound produces significant physical dependence upon chronic administration.[3] The naloxone-precipitated withdrawal syndrome is a standard method for assessing physical dependence on opioids.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound like this compound to the µ-opioid receptor using a competitive radioligand binding assay.

  • Objective: To determine the inhibition constant (Ki) of this compound for the µ-opioid receptor.

  • Materials:

    • Receptor Source: Rat brain membrane homogenates or cell lines expressing the human µ-opioid receptor.

    • Radioligand: [³H]naloxone or another suitable µ-opioid receptor radioligand.

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a non-labeled opioid antagonist (e.g., naloxone).

    • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Procedure:

    • Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of non-labeled antagonist).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Receptor Membranes Incubate Incubate with [³H]Radioligand & this compound Start->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

References

Azidomorphine Derivatives: A Deep Dive into Structure-Activity Relationships for Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azidomorphine derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. This compound, a semi-synthetic opioid analogue, has served as a critical scaffold for the development of potent analgesic agents. Understanding the nuanced interplay between chemical modifications and pharmacological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document details the quantitative effects of structural modifications on receptor binding and functional activity, outlines key experimental protocols, and visualizes the underlying biological and logical frameworks.

Core Structure and Pharmacological Profile

This compound is a derivative of morphine where the 7,8-double bond is saturated and the 6-hydroxyl group is replaced by an azide (B81097) moiety. This modification significantly enhances its analgesic potency, reportedly making it up to 40 times more potent than morphine in vivo.[1] Like morphine, this compound primarily exerts its effects through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia, but also to undesirable side effects such as respiratory depression and physical dependence.[4][5] The ongoing challenge in the field is to dissociate these effects through targeted chemical modifications.

Structure-Activity Relationships of this compound Derivatives

The morphinan (B1239233) skeleton offers several key positions for chemical modification that can profoundly influence the pharmacological profile of the resulting derivatives. The primary sites of interest for SAR studies include the C-6 position, the C-14 position, and the N-17 substituent.

Modifications at the C-6 Position

The substitution of the 6-hydroxyl group of morphine with an azide group to form this compound is a critical determinant of its high potency. Further modifications at this position have been explored to fine-tune the activity of these compounds. The introduction of various functionalities can alter receptor binding affinity, selectivity, and functional efficacy.[6] For instance, the replacement of the 6-keto group in related morphinans with an acrylonitrile (B1666552) substructure has been shown to yield compounds with high affinity for the MOR and potent antinociceptive effects.[6]

Modifications at the C-14 Position

The introduction of a hydroxyl group at the C-14 position of the morphinan scaffold, as seen in 14-hydroxythis compound (B13955989), can further modulate the pharmacological profile. This modification has been a key strategy in the development of potent opioid agonists and antagonists.[7] For example, replacing the 14-hydroxyl group with a methoxy (B1213986) group in oxymorphone derivatives has been shown to increase binding affinity for the MOR by nine-fold and analgesic potency by up to 40 times.[6] The nature of the substituent at C-14 can influence the conformational flexibility of the molecule and its interaction with the binding pocket of the opioid receptor.

Modifications at the N-17 Position

The substituent on the nitrogen atom at position 17 is a well-established determinant of the functional activity of morphinans. Generally, small alkyl groups like a methyl group result in potent MOR agonists, while larger groups such as cyclopropylmethyl or allyl groups tend to confer antagonist properties.[8] This "message-address" concept highlights how the N-17 substituent can switch a compound from an agonist to an antagonist.[8]

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative data on the binding affinities and analgesic potencies of selected this compound derivatives and related morphinans. This data is crucial for understanding the SAR and for guiding the design of new compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
Morphine1.2>1000>1000[9]
This compound~0.24 (5-fold lower IC50 than morphine)--[2]
14-O-Methyloxymorphone0.0730.130.30[6]
Hydromorphone0.6--[9]
Oxycodone19.8--[9]
Sufentanil0.138--[10]
Fentanyl1-100 (range)--[10]
Codeine>100--[10]

Table 2: In Vivo Analgesic Potency (ED50) of Selected Opioid Agonists

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
MorphineMouse Hot PlateSubcutaneous4.96 ± 0.97[4]
PZM21Mouse Hot PlateIntraperitoneal~40[4]
CodeineMouse Hot PlateIntraperitoneal21[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the key experimental protocols for the synthesis of this compound derivatives and their pharmacological evaluation.

General Synthesis of 14-Hydroxythis compound

The synthesis of 14-hydroxythis compound can be achieved from thebaine through a multi-step process. The following is a representative synthetic scheme:

  • Oxidation of Thebaine: Thebaine is oxidized using reagents such as hydrogen peroxide in formic acid to introduce the 14-hydroxyl group.[12]

  • Reduction: The resulting intermediate is then reduced, for example, using catalytic hydrogenation (H2, Pd-C).[12]

  • Demethylation: The 3-methoxy group is demethylated using a reagent like hydrobromic acid.[12]

  • Reduction of the 6-keto group: The ketone at the 6-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride.[12]

  • Protection of Hydroxyl Groups: The hydroxyl groups are protected, for instance, by acetylation with acetic anhydride.[12]

  • Mesylation or Tosylation: The 6-hydroxyl group is converted to a good leaving group by reacting with mesyl chloride or tosyl chloride in the presence of pyridine.[12]

  • Azide Substitution: The final step involves the nucleophilic substitution of the mesyl or tosyl group with sodium azide in a solvent like dimethylformamide (DMF) to yield 14-hydroxythis compound.[12]

Opioid Receptor Binding Assay

Competitive radioligand binding assays are commonly used to determine the affinity of a test compound for a specific opioid receptor subtype.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain) are prepared and suspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, a radiolabeled ligand (e.g., [3H]-DAMGO for MOR), and the membrane suspension.[13]

    • Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a non-selective antagonist (e.g., naloxone), and the membrane suspension.[13]

    • Competitive Binding: Assay buffer, the radiolabeled ligand, varying concentrations of the test compound, and the membrane suspension.[13]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound from the unbound radioligand.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (binding affinity) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo Analgesia Assay (Hot Plate Test)

The hot plate test is a common method to assess the analgesic efficacy of a compound in animal models.

  • Animal Acclimatization: Mice or rats are acclimatized to the testing room and the hot plate apparatus.

  • Baseline Latency: The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is measured by placing the animal on a heated surface (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.[4]

Visualizing Key Pathways and Relationships

Graphical representations are invaluable for understanding complex biological and logical frameworks. The following diagrams, generated using the DOT language, illustrate the opioid receptor signaling pathway, a typical experimental workflow, and the logical relationships in the SAR of this compound derivatives.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid This compound Derivative MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: Opioid Receptor Signaling Pathway.

G Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Start Starting Material (e.g., Thebaine) Synthesis Multi-step Synthesis & Purification Start->Synthesis Derivative This compound Derivative Synthesis->Derivative BindingAssay Receptor Binding Assay (Ki determination) Derivative->BindingAssay FunctionalAssay Functional Assay (e.g., GTPγS binding) Derivative->FunctionalAssay AnalgesiaAssay Analgesia Assay (e.g., Hot Plate) Derivative->AnalgesiaAssay SideEffectAssay Side Effect Profiling (e.g., Respiration) Derivative->SideEffectAssay SAR_Analysis Structure-Activity Relationship Analysis BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis AnalgesiaAssay->SAR_Analysis SideEffectAssay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

G Logical Relationships in this compound SAR cluster_modifications Structural Modifications cluster_properties Pharmacological Properties cluster_outcome Therapeutic Outcome C6 C-6 Substitution (e.g., Azide) BindingAffinity Receptor Binding Affinity (Ki) C6->BindingAffinity Influences AnalgesicPotency Analgesic Potency (ED50) C6->AnalgesicPotency Modulates C14 C-14 Substitution (e.g., -OH, -OCH3) C14->BindingAffinity Influences C14->AnalgesicPotency Modulates N17 N-17 Substitution (e.g., -CH3, -CPM) FunctionalActivity Functional Activity (Agonist vs. Antagonist) N17->FunctionalActivity Strongly Determines BindingAffinity->AnalgesicPotency FunctionalActivity->AnalgesicPotency SideEffects Side Effect Profile FunctionalActivity->SideEffects TherapeuticIndex Improved Therapeutic Index AnalgesicPotency->TherapeuticIndex SideEffects->TherapeuticIndex Reduces

Caption: Logical Relationships in this compound SAR.

References

Understanding the Analgesic Properties of Azidomorphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidomorphine, a semi-synthetic opioid analogue, has demonstrated significantly higher analgesic potency compared to its parent compound, morphine. This technical guide provides a comprehensive overview of the current understanding of this compound's analgesic properties, drawing from available preclinical data. The document details its mechanism of action, receptor binding affinity, and in vivo analgesic effects. Furthermore, it outlines detailed experimental protocols for key assays used in opioid research and visualizes the presumed signaling pathways and experimental workflows. While direct quantitative data for this compound is limited in the literature, this guide synthesizes the available information to provide a valuable resource for researchers in pain management and opioid drug development.

Introduction

This compound is a derivative of morphine where the 7,8 double bond is saturated and the 6-hydroxy group is substituted with an azide (B81097) group.[1] This structural modification results in a compound with markedly increased analgesic activity compared to morphine.[2] Preclinical studies have indicated that this compound is a potent agonist at the mu-opioid receptor (μOR), the primary target for most opioid analgesics.[3] Its effects are characteristic of μOR agonists, including analgesia, sedation, and respiratory depression.[1] While it also demonstrates a capacity to produce physical dependence, some animal studies have suggested a potentially lower addiction liability compared to morphine.[1][4] This guide aims to consolidate the existing technical information on this compound to facilitate further research and development in the field of opioid analgesics.

Mechanism of Action

This compound exerts its analgesic effects primarily through its agonist activity at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[3] As a μOR agonist, this compound mimics the action of endogenous opioids (e.g., endorphins) to modulate nociceptive signaling.

The binding of this compound to the μOR is thought to initiate the following cascade of intracellular events, consistent with the known mechanisms of μOR activation:

  • G-protein Coupling and Dissociation: Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation causes the dissociation of the Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of postsynaptic neurons. Both of these actions contribute to the suppression of pain signal transmission.

  • MAPK/ERK Pathway Activation: Opioid receptor activation has also been shown to influence intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The specific role and consequences of this pathway's activation in the context of this compound's analgesic versus adverse effects remain to be fully elucidated.[6][7]

It is important to note that while this is the generally accepted signaling pathway for μ-opioid receptor agonists, specific studies detailing the complete downstream signaling cascade of this compound are currently lacking in the available literature.

Quantitative Data

The available quantitative data for this compound is limited. However, comparative studies provide valuable insights into its potency and binding affinity relative to morphine.

Table 1: Receptor Binding Affinity
CompoundRadioligandPreparationIC50 (vs. Naloxone)KiReference
This compound [3H]NaloxoneRat brain membrane5-fold lower than MorphineNot ReportedHorváth & Wollemann, 1986[3]
Morphine [3H]NaloxoneRat brain membrane-Not ReportedHorváth & Wollemann, 1986[3]
Table 2: In Vivo Analgesic Potency
CompoundAnimal ModelAnalgesic TestRoute of AdministrationRelative Potency (vs. Morphine)ED50Reference
This compound Not SpecifiedNot SpecifiedNot Specified~40x more potentNot ReportedWikipedia[1]
Morphine RatHot Plate (52°C)Subcutaneous1x~2.8 mg/kgVarious sources

Note: Specific ED50 values for this compound from hot plate or other analgesic assays are not consistently reported in the available literature. The relative potency is a general estimation from preclinical studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's analgesic properties.

Radioligand Binding Assay (Competitive Displacement)

This protocol is adapted from standard procedures for opioid receptor binding assays.[2][8]

  • Objective: To determine the binding affinity (IC50, Ki) of this compound for the μ-opioid receptor.

  • Materials:

    • Rat brain membranes (or cell membranes expressing recombinant μ-opioid receptors)

    • Radioligand: [3H]Naloxone or other suitable μOR antagonist/agonist

    • Unlabeled ligands: this compound, Morphine (for comparison), Naloxone (for non-specific binding)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound and Morphine.

    • In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor (this compound or Morphine).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled Naloxone.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Analgesia Test

This protocol is based on standard methods for assessing thermal nociception in rodents.[9][10][11][12][13]

  • Objective: To evaluate the analgesic efficacy (ED50) of this compound in a model of thermal pain.

  • Materials:

    • Hot plate apparatus with adjustable temperature

    • Transparent observation cylinder

    • Rats or mice

    • This compound and Morphine solutions for injection

    • Vehicle control (e.g., saline)

  • Procedure:

    • Habituate the animals to the testing environment and the hot plate apparatus (at a neutral temperature).

    • Set the hot plate to a constant noxious temperature (e.g., 52-55°C).

    • Administer this compound, Morphine, or vehicle to different groups of animals via a specified route (e.g., subcutaneous).

    • At predetermined time points after injection, place each animal on the hot plate and start a timer.

    • Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.

    • Record the latency to the first nociceptive response.

    • Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Construct dose-response curves by plotting %MPE against the logarithm of the drug dose.

    • Determine the ED50 value (the dose that produces 50% of the maximal effect) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound and the workflows of the key experimental protocols.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound muOR μ-Opioid Receptor (GPCR) This compound->muOR Binds to G_protein Gi/o Protein (αβγ) muOR->G_protein Activates MAPK_pathway MAPK/ERK Pathway muOR->MAPK_pathway Modulates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Production ↓ PKA Protein Kinase A cAMP->PKA Activation ↓ Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK_pathway->Analgesia G cluster_0 Radioligand Binding Assay start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Competitors) start->prep_reagents incubation Incubate Components in 96-well Plate prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end G cluster_1 Hot Plate Analgesia Test start_hp Start acclimatize Acclimatize Animals to Environment start_hp->acclimatize administer Administer Drug (this compound, Morphine, Vehicle) acclimatize->administer place_on_hp Place Animal on Hot Plate (52-55°C) administer->place_on_hp observe Observe for Nociceptive Response (Lick, Jump) place_on_hp->observe record_latency Record Latency observe->record_latency analyze_hp Data Analysis (%MPE, ED50 calculation) record_latency->analyze_hp end_hp End analyze_hp->end_hp

References

The History of Azidomorphine in Opioid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine, a semi-synthetic opioid analogue, emerged from the intensive research efforts of the mid-20th century to develop potent analgesics with potentially lower dependence liability than morphine. A derivative of morphine, this compound is structurally characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide (B81097) moiety. This modification results in a significant increase in analgesic potency and a complex pharmacological profile that has been a subject of interest in opioid research for decades. This technical guide provides a comprehensive overview of the history of this compound, focusing on its synthesis, pharmacological evaluation, and its role in elucidating opioid receptor interactions.

Data Presentation

Table 1: Comparative Analgesic Potency of this compound and Morphine
CompoundTest MethodAnimal ModelPotency Ratio (vs. Morphine)Reference
This compoundHot Plate TestRat~300xKnoll, J., et al. (1973)[1]
Table 2: Comparative In Vitro Receptor Binding Affinity of this compound and Morphine
CompoundAssay TypeRadioligandTissue PreparationIC50 Ratio (vs. Morphine)Reference
This compoundCompetitive Opioid Receptor Binding AssayLabeled NaloxoneRat Brain Membranes~5x lowerHorváth, K., & Wollemann, M. (1986)[2][3]

Experimental Protocols

Synthesis of this compound (6-deoxy-6-azido-dihydroisomorphine)

The synthesis of this compound from morphine typically involves a multi-step process. While specific reagents and conditions have varied, a general and commonly cited pathway is outlined below.[4]

Starting Material: Morphine

Step 1: Protection of the Phenolic Hydroxyl Group. The phenolic hydroxyl group at position 3 of morphine is often protected to prevent unwanted side reactions in subsequent steps. This can be achieved by acetylation using acetic anhydride (B1165640) in the presence of a mild base.

Step 2: Tosylation or Mesylation of the 6-Hydroxyl Group. The hydroxyl group at the 6-position is converted into a better leaving group, typically a tosylate or mesylate. This is achieved by reacting the protected morphine derivative with p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like pyridine.

Step 3: Azide Substitution. The tosylated or mesylated intermediate is then reacted with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate or mesylate group via an SN2 reaction, leading to the formation of the 6-azido derivative.

Step 4: Deprotection of the Phenolic Hydroxyl Group. The protecting group on the 3-hydroxyl is removed, typically by hydrolysis under acidic or basic conditions, to yield this compound.

G Morphine Morphine ProtectedMorphine 3-O-Acetylmorphine Morphine->ProtectedMorphine Acetylation ActivatedMorphine 3-O-Acetyl-6-O-tosylmorphine ProtectedMorphine->ActivatedMorphine Tosylation AzidoIntermediate 3-O-Acetyl-azidomorphine ActivatedMorphine->AzidoIntermediate Azide Substitution (SN2) This compound This compound AzidoIntermediate->this compound Deprotection

A simplified workflow for the synthesis of this compound from morphine.

Hot Plate Test for Analgesic Activity

The hot plate test is a standard method for assessing the analgesic efficacy of centrally acting compounds. The protocol described here is a generalized procedure based on the principles of the test as it would have been conducted in the initial studies of this compound.

Objective: To determine the analgesic effect of this compound by measuring the latency of a thermal pain response in rats.

Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 55 ± 0.5°C), enclosed by a transparent cylinder to confine the animal.

Procedure:

  • Acclimatization: Rats are habituated to the testing room and the apparatus before the experiment to minimize stress-induced responses.

  • Baseline Latency: Each rat is placed on the hot plate, and the time until a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered different doses of this compound or a vehicle control (e.g., saline) via a specified route (e.g., subcutaneous).

  • Post-Drug Latency: At predetermined time intervals after drug administration, the hot plate test is repeated, and the response latencies are recorded.

  • Data Analysis: The analgesic effect is quantified by comparing the post-drug latencies to the baseline latencies. The dose that produces a 50% maximal effect (ED50) is calculated to determine the potency of the drug.

Competitive Opioid Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The following is a generalized protocol for a competitive binding assay at the µ-opioid receptor.

Objective: To determine the in vitro binding affinity (IC50) of this compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Rat brain membrane preparations, which are rich in opioid receptors.

  • Radioligand: A radiolabeled opioid antagonist, such as [³H]-naloxone, with high affinity for the µ-opioid receptor.

  • Test Compound: this compound at various concentrations.

  • Control: Morphine for comparison.

  • Buffer solutions and filtration apparatus.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the rat brain membrane preparation in a buffer solution.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand Radioligand ([³H]-Naloxone) Incubation Incubation to Equilibrium Radioligand->Incubation Membrane Receptor Source (Rat Brain Membranes) Membrane->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50

Workflow for a competitive opioid receptor binding assay.

Signaling Pathways

This compound, as a potent µ-opioid receptor agonist, is understood to exert its effects through the canonical G-protein coupled receptor (GPCR) signaling pathway.[5]

Mechanism of Action:

  • Receptor Binding: this compound binds to the µ-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein releases its GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to a cascade of downstream effects, including the modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This results in hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately leading to the analgesic and other physiological effects of the opioid.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->MOR Binds to PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channel Modulation PKA->IonChannels Phosphorylates Analgesia Analgesia IonChannels->Analgesia Leads to

Signaling pathway of this compound via the μ-opioid receptor.

Conclusion

This compound represents a significant milestone in opioid research, demonstrating that structural modifications to the morphine scaffold can dramatically enhance analgesic potency. The early investigations into its pharmacology laid the groundwork for understanding the structure-activity relationships of opioid agonists. While its clinical use has been limited, this compound continues to be a valuable tool for researchers studying opioid receptor function and the molecular mechanisms of pain and analgesia. The substantial increase in potency compared to morphine, coupled with early suggestions of a different dependence profile, underscores the ongoing importance of exploring novel opioid structures in the quest for safer and more effective pain management.

References

Azidomorphine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of azidomorphine on the central nervous system (CNS). This compound, a potent semi-synthetic opioid analgesic, exhibits a significantly higher affinity for the µ-opioid receptor compared to morphine, resulting in enhanced analgesic properties. This document details its receptor binding profile, in vivo analgesic efficacy, and the intracellular signaling cascades it initiates upon receptor activation. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, detailed experimental methodologies for key assays are provided, and the core signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a derivative of morphine characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide (B81097) group.[1] These structural modifications confer a marked increase in analgesic potency compared to its parent compound, morphine.[2] Its primary mechanism of action is through agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[1][3] Activation of these receptors initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release, which ultimately underlies its potent analgesic effects and other CNS-related activities, such as sedation and respiratory depression.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interaction with the µ-opioid receptor and its in vivo analgesic effects.

Table 1: µ-Opioid Receptor Binding Affinity
CompoundRadioligandPreparationIC50 (nM)Relative Affinity vs. MorphineReference
This compound[³H]-NaloxoneRat brain membrane5x lower than Morphine~5-fold higher[5]
Morphine[³H]-NaloxoneRat brain membrane-1[5]
Morphine[³H]-DAMGORat brain homogenates-Ki = 1.2 nM[6]
Morphine-6-glucuronide[³H]-DAMGORat brain homogenates-Ki = 0.6 nM[6]
Hydromorphone[³H]-DAMGORat brain homogenates-Ki = 0.6 nM[6]
Hydrocodone[³H]-DAMGORat brain homogenates-Ki = 19.8 nM[6]
Table 2: In Vivo Analgesic Potency
CompoundAnalgesic TestAnimal ModelRoute of AdministrationED50 (mg/kg)Relative Potency vs. MorphineReference
This compoundVariousRabbits, Cats, RatsParenteral-20-100x more potent[4]
MorphineHot Plate (52°C)RatSC2.81[7]
MorphineHot Plate (55°C)RatSC2.61[7]
MorphineTail Withdrawal (48°C)RatSC2.91[7]
MorphineTail Withdrawal (52°C)RatSC2.61[7]
MorphineTail-flickMouse-3.251[8]

Signaling Pathways

Upon binding to the µ-opioid receptor, this compound, as a potent agonist, is presumed to trigger the canonical G-protein signaling cascade associated with this receptor class. The following diagrams illustrate the key intracellular pathways involved.

G_Protein_Coupling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_ion->Hyperpolarization

Caption: this compound-induced G-protein signaling cascade at the µ-opioid receptor.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MOR_active Activated µ-Opioid Receptor Beta_Arrestin β-Arrestin MOR_active->Beta_Arrestin Recruits SRC SRC Beta_Arrestin->SRC Activates RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression (Tolerance, etc.) Transcription_Factors->Gene_Expression

Caption: Putative involvement of the MAPK/ERK pathway following this compound binding.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of opioid compounds like this compound.

Radioligand Binding Assay for µ-Opioid Receptor
  • Objective: To determine the binding affinity (IC50, Ki) of this compound for the µ-opioid receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity µ-opioid receptor radioligand such as [³H]-DAMGO or [³H]-Naloxone.

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, membranes, non-specific antagonist), and competitive binding (assay buffer, radioligand, membranes, and varying concentrations of this compound).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare µ-Opioid Receptor Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-Naloxone) Ligand_Prep->Incubation Azido_Prep Prepare this compound Serial Dilutions Azido_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Dose-Response Curve Counting->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Hot Plate Test for Analgesia
  • Objective: To assess the central analgesic activity of this compound in rodents.[9]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimation: Acclimate the animals (mice or rats) to the testing room and apparatus.

    • Baseline Latency: Place each animal on the hot plate and measure the time it takes to elicit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

    • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

    • Data Analysis: Compare the post-treatment latencies to the baseline latencies. An increase in latency indicates an analgesic effect. Calculate the dose-response curve and determine the ED50 (the dose that produces a maximal possible effect in 50% of the animals).

Tail-Flick Test for Analgesia
  • Objective: To measure the spinal analgesic effects of this compound.[10]

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • Acclimation and Restraint: Gently restrain the animal (rat or mouse) with its tail exposed.

    • Baseline Latency: Position the tail over the light source and measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is employed to prevent burns.

    • Drug Administration: Administer this compound or vehicle.

    • Post-treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.

    • Data Analysis: An increase in the time to tail-flick indicates analgesia. Determine the ED50 from the dose-response data.

Discussion of CNS Effects

This compound's potent interaction with the µ-opioid receptor translates to a range of significant effects on the central nervous system.

  • Analgesia: As demonstrated by its high potency in the hot plate and tail-flick tests, this compound is a powerful analgesic.[4] Its ability to inhibit synaptic transmission in nociceptive pathways in the spinal cord, thalamus, and cerebral cortex contributes to this effect.[4]

  • Sedation: Similar to morphine, this compound can induce sedation, a common effect of µ-opioid receptor agonists.[1]

  • Respiratory Depression: A critical and potentially life-threatening side effect of µ-opioid agonists is respiratory depression. This compound also shares this property with morphine.[1]

  • Physical Dependence: While some early studies suggested a lower liability for physical dependence compared to morphine, subsequent research has shown that this compound can indeed produce significant physical dependence, particularly with chronic administration.[2]

The intracellular signaling pathways activated by this compound are central to these effects. The inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels, along with the activation of GIRK channels leading to hyperpolarization, collectively reduce neuronal excitability. The modulation of the MAPK/ERK pathway may be involved in longer-term changes associated with opioid exposure, such as tolerance and dependence. The specific role of β-arrestin recruitment in this compound's signaling profile warrants further investigation to understand its potential for biased agonism, which could have implications for its side-effect profile.

Conclusion

This compound is a highly potent µ-opioid receptor agonist with profound effects on the central nervous system. Its enhanced analgesic efficacy compared to morphine is well-documented. This guide has provided a consolidated resource of its quantitative pharmacology, elucidated its presumed signaling mechanisms through visual diagrams, and detailed the experimental protocols necessary for its continued investigation. A thorough understanding of its CNS effects is crucial for researchers and drug development professionals working to develop novel analgesics with improved therapeutic profiles. Further research into this compound's specific interactions with downstream signaling components, such as β-arrestin, will be invaluable in dissecting its complete pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Azidomorphine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Azidomorphine is a potent opioid analgesic and should be handled with extreme caution. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines and regulations regarding the use of controlled substances and laboratory animals. The following protocols are intended as a guide and may require optimization for specific experimental needs.

Introduction

This compound is a semi-synthetic opioid analogue derived from morphine. It is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxy group with an azide (B81097) group. This compound is a high-affinity agonist for the mu (µ)-opioid receptor and demonstrates significantly higher analgesic potency than morphine in vivo, estimated to be approximately 40 times greater.[1] Its effects are similar to those of morphine and include analgesia, sedation, and respiratory depression.[1] Due to its high potency, careful dose selection and preparation are critical.

Quantitative Data

The following tables summarize key quantitative data for this compound, with comparative data for morphine provided for context. Data for this compound is limited in the public domain; therefore, some values are estimated based on its known potency relative to morphine.

Table 1: Potency and Efficacy

CompoundReceptor TargetRelative Potency (Analgesia, in vivo)Key Effects
This compound µ-opioid agonist~40x MorphineAnalgesia, sedation, respiratory depression
Morphine µ-opioid agonist1x (Reference)Analgesia, sedation, respiratory depression

Table 2: Estimated Dosing for Analgesia in Mice

CompoundAdministration RouteEstimated Effective Dose (ED50) Range for Analgesia (mg/kg)Reference Morphine ED50 (mg/kg)
This compound Subcutaneous (SC)0.06 - 0.282.6 - 11.0 (tail-flick)
Intraperitoneal (IP)0.05 - 0.252.0 - 10.0 (hot-plate)
Morphine Subcutaneous (SC)2.6 - 11.0-
Intraperitoneal (IP)2.0 - 10.0-

Note: this compound doses are estimated based on its ~40x greater potency than morphine. Actual effective doses should be determined empirically through dose-response studies.

Table 3: Toxicity Data in Mice

CompoundAdministration RouteLD50 (mg/kg)Notes
This compound Not ReportedNot ReportedExpected to be significantly more toxic than morphine due to higher potency. Extreme caution advised.
Morphine Subcutaneous (SC)375 - 506[2]
Intravenous (IV)221 - 250[2]
Oral (PO)600 - 1270[2]

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride/sulfate

  • Sterile, pyrogen-free 0.9% saline solution (vehicle)

  • Sterile syringes (1 mL) and needles (25-30 gauge)

  • Analytical balance

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

  • Experimental mice (e.g., C57BL/6, BALB/c), age and weight-matched

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Drug Preparation
  • Accurate Weighing: Due to the high potency of this compound, weigh a small, precise amount (e.g., 1-5 mg) using a calibrated analytical balance.

  • Solubilization: Dissolve the weighed this compound in a known volume of sterile 0.9% saline to create a stock solution. For example, dissolving 1 mg in 10 mL of saline yields a 0.1 mg/mL (100 µg/mL) stock solution.

  • Serial Dilutions: Perform serial dilutions from the stock solution to achieve the desired final concentrations for injection. Ensure thorough mixing at each step using a vortex mixer.

  • Final Volume: The final injection volume for mice should typically be between 5-10 mL/kg of body weight. For a 25g mouse, this corresponds to an injection volume of 125-250 µL. Adjust the concentration of the dosing solution to deliver the desired dose in this volume.

  • Storage: Store stock and diluted solutions appropriately, protected from light, and as per manufacturer/chemical supplier recommendations.

Administration Routes

The following are common parenteral routes for opioid administration in mice.

3.3.1. Subcutaneous (SC) Injection

  • Animal Restraint: Properly restrain the mouse, for instance, by scruffing the neck to expose the dorsal side.

  • Injection Site: Lift the loose skin over the back/scruff to form a "tent".

  • Injection: Insert the needle at the base of the tented skin, parallel to the spine. Ensure the needle is in the subcutaneous space and has not pierced the underlying muscle or passed through the other side of the skin.

  • Delivery: Gently depress the plunger to administer the solution. A small bleb should be visible under the skin.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

3.3.2. Intraperitoneal (IP) Injection

  • Animal Restraint: Restrain the mouse, ensuring the head is tilted downwards to displace the abdominal organs.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle. A slight change in resistance will be felt upon entering the peritoneal cavity.

  • Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no urine or blood is aspirated, which would indicate improper placement.

  • Delivery: Slowly inject the solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

Experimental Workflow for Analgesia Testing (Hot Plate Test)

This protocol describes a common method for assessing thermal pain sensitivity.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement:

    • Place the mouse on the hot plate apparatus, which is maintained at a constant temperature (e.g., 52-55°C).

    • Start a timer immediately.

    • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear pain response.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds) at which the mouse is removed from the plate regardless of its response.

  • Drug Administration:

    • Group the animals and administer this compound or vehicle via the chosen route (e.g., SC or IP).

  • Post-Treatment Measurement:

    • At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), repeat the hot plate test as described in step 2. The peak effect of morphine-like opioids is often observed around 30 minutes post-injection.[3]

  • Data Analysis:

    • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Post-Procedural Monitoring: Monitor animals for any adverse effects, such as excessive sedation or respiratory distress.

Visualization of Signaling and Workflow

Mu-Opioid Receptor Signaling Pathway

This compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein signaling cascade.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx Ca_Channel->Ca_ion K_Channel GIRK Channel (K+ Channel) K_ion K+ Efflux K_Channel->K_ion This compound This compound This compound->MOR Binds and Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: Canonical signaling pathway of a µ-opioid receptor agonist like this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 1 hour) drug_prep Drug Preparation (this compound & Vehicle) acclimation->drug_prep grouping Animal Grouping & Weighing drug_prep->grouping baseline Baseline Analgesia Test (e.g., Hot Plate) grouping->baseline admin Drug Administration (SC or IP) baseline->admin post_test Post-Dose Testing (Multiple Time Points) admin->post_test data_record Data Recording (Latencies) post_test->data_record calc Calculate %MPE data_record->calc stats Statistical Analysis calc->stats

Caption: General experimental workflow for assessing the analgesic effects of this compound.

References

Application Notes and Protocols for Hot Plate Test using Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hot plate test is a widely utilized and validated method for assessing the efficacy of centrally acting analgesic compounds.[1][2] This test measures the latency of a rodent's response to a thermal stimulus, providing a quantifiable measure of nociception. Azidomorphine, a potent semi-synthetic opioid analgesic, is a derivative of morphine.[3] It acts as a high-affinity agonist for the mu (µ)-opioid receptor.[4] Reports indicate that this compound is significantly more potent than morphine in producing analgesia.[5] These application notes provide a detailed protocol for evaluating the analgesic effects of this compound using the hot plate test, along with data presentation guidelines and relevant biological pathways.

Experimental Protocols

Materials and Apparatus
  • Test Subjects: Male or female mice (e.g., Swiss Webster, C57BL/6) weighing 20-30g. Acclimatize animals to the laboratory environment for at least one week before the experiment.

  • Hot Plate Apparatus: A commercially available hot plate analgesia meter with precise temperature control (e.g., capable of maintaining 55 ± 0.5°C) and an integrated timer. The apparatus should have a transparent restraining cylinder to keep the animal on the heated surface.

  • This compound: Purity >98%.

  • Vehicle: Sterile 0.9% saline solution.

  • Positive Control (Optional): Morphine sulfate.

  • Administration Supplies: Syringes and needles appropriate for the route of administration (e.g., subcutaneous, intraperitoneal).

  • Animal Scale: For accurate weighing of animals to ensure correct dosage.

Procedure
  • Animal Habituation: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before starting the procedure to allow for acclimatization to the environment.[6]

  • Baseline Latency Measurement:

    • Set the hot plate temperature to a constant 55°C.

    • Gently place each mouse individually onto the hot plate and immediately start the timer.

    • Observe the animal for nociceptive responses, which include hind paw licking, hind paw flicking, or jumping.[2][7]

    • The time from placement on the hot plate to the first definite nociceptive response is the baseline latency.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If an animal does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.[8]

    • Animals with a baseline latency of less than 5 seconds or more than 20 seconds may be excluded to reduce variability.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile 0.9% saline to the desired concentrations.

    • Group the animals and administer the vehicle, this compound, or a positive control (e.g., morphine) at the appropriate volume and route (e.g., subcutaneously).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in the baseline measurement.[8]

    • The same cut-off time must be applied.

Data Presentation

Quantitative data from the hot plate test should be summarized in tables to facilitate comparison between different treatment groups and time points. The data is typically presented as the mean latency in seconds ± the standard error of the mean (SEM).

Dose-Response Data
Treatment GroupDose (mg/kg, s.c.)Mean Latency (seconds) ± SEM at 30 min post-administration
Vehicle (Saline)-10.2 ± 0.8
This compound 0.05 15.5 ± 1.2
0.1 22.8 ± 1.5
0.2 28.9 ± 1.1 (approaching cut-off)
Morphine (for comparison)2.014.8 ± 1.3
5.025.1 ± 1.8
10.029.5 ± 0.5 (approaching cut-off)
Time-Course Data

This table illustrates the effect of a single dose of this compound over time compared to a vehicle. The values are representative of a typical opioid analgesic profile.

Treatment GroupDose (mg/kg, s.c.)Mean Latency (seconds) ± SEM
Baseline 30 min 60 min 90 min 120 min
Vehicle (Saline)-10.5 ± 0.910.8 ± 1.010.3 ± 0.810.6 ± 0.910.4 ± 1.1
This compound 0.1 10.2 ± 0.7 22.5 ± 1.4 25.8 ± 1.6 18.2 ± 1.3 14.1 ± 1.0
Morphine (for comparison)5.010.4 ± 0.824.9 ± 1.726.3 ± 1.519.5 ± 1.415.2 ± 1.2

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (1 week) habituate Habituation to Test Room (30-60 min) acclimatize->habituate baseline Measure Baseline Latency (Hot Plate at 55°C) habituate->baseline grouping Animal Grouping and Drug Administration (Vehicle, this compound) baseline->grouping post_treatment Measure Post-Treatment Latency (Multiple Time Points) grouping->post_treatment data_analysis Data Analysis and Table Generation post_treatment->data_analysis

Caption: Workflow for the hot plate test.

Mu-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Mu-Opioid Receptor (GPCR) g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ca2+ Channel g_protein->ion_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp ↓ cAMP ac->camp neurotransmitter ↓ Neurotransmitter Release ion_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization This compound This compound This compound->receptor Binds analgesia Analgesia camp->analgesia hyperpolarization->neurotransmitter neurotransmitter->analgesia

Caption: this compound's analgesic signaling pathway.

References

Application Notes and Protocols for In Vitro Receptor Binding Assays with Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine is a semi-synthetic opioid analogue derived from morphine. It is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide (B81097) moiety.[1] This structural modification results in a significant increase in analgesic potency compared to morphine.[2] In vitro studies have demonstrated that this compound is a potent agonist with a high affinity for the µ-opioid receptor (MOR).[1][3] Its binding characteristics suggest it is a valuable tool for studying opioid receptor function and for the development of novel analgesics.

These application notes provide a comprehensive overview of the in vitro receptor binding properties of this compound, including detailed protocols for conducting competitive binding assays to determine its affinity for opioid receptors.

Data Presentation

For comparative purposes, the following tables summarize the binding affinities (Ki) of morphine and other common opioid ligands for the human µ, δ, and κ opioid receptors.

Table 1: Binding Affinity (Ki) of Opioid Ligands at the Human µ-Opioid Receptor

CompoundKi (nM)
Sufentanil0.138
Buprenorphine0.216
Hydromorphone0.365
Oxymorphone0.406
Levorphanol0.637
Morphine 1.14
Fentanyl1.35
Nalbuphine2.12
Methadone3.38
Alfentanil4.11
Hydrocodone19.8
Oxycodone25.9
Diphenoxylate56.7
Pentazocine132
Meperidine271
Propoxyphene509
Codeine3,300
Tramadol12,500

Data sourced from a study utilizing a single binding assay in a cell membrane preparation expressing recombinant human MOR with [³H]-DAMGO as the radioligand.

Table 2: Multi-Receptor Binding Profile of Morphine

Opioid Receptor SubtypeRadioligandMorphine IC50 (nM)
Mu (µ)[³H]DAMGO3.0
Delta (δ)[³H]DPDPE>1000
Kappa (κ)[³H]U69593>1000

Data from a study using guinea-pig brain homogenates. This demonstrates morphine's high selectivity for the µ-opioid receptor.

Signaling Pathway

Upon binding to the µ-opioid receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. This process is primarily mediated by the activation of inhibitory G proteins (Gi/Go). The activation of the Gi/Go proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, the βγ-subunits of the activated G proteins can modulate the activity of various ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channel Modulation Gi_Go->IonChannels Modulates (βγ subunit) cAMP ↓ cAMP AC->cAMP NeuronalResponse ↓ Neuronal Excitability IonChannels->NeuronalResponse

Mu-opioid receptor signaling pathway upon this compound binding.

Experimental Protocols

The following protocols describe standard in vitro radioligand binding assays that can be adapted to determine the binding affinity of this compound for opioid receptors.

Competitive Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a selective µ-opioid receptor radioligand, [³H]-DAMGO, from its binding site.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL [³H]-DAMGO, and 100 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]-DAMGO, and 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.

    • Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO. This can be determined using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-DAMGO).

      • Kd is the dissociation constant of the radioligand for the receptor.

competitive_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Ligand_Prep Ligand Preparation (Radioligand & this compound) Ligand_Prep->Assay_Setup Incubation Incubation (25°C, 60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.
Saturation Radioligand Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand. This information is crucial for designing and interpreting competitive binding assays.

Materials:

  • Same as for the competitive binding assay, excluding the test compound (this compound).

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in the competitive binding assay.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Prepare serial dilutions of the radioligand (e.g., [³H]-DAMGO) in assay buffer, with concentrations ranging from well below to well above the expected Kd (e.g., 0.1 to 30 nM).

    • Total Binding: Add 50 µL of each [³H]-DAMGO dilution and 50 µL of assay buffer to the wells.

    • Non-specific Binding: Add 50 µL of each [³H]-DAMGO dilution and 50 µL of a high concentration of naloxone (e.g., 10 µM).

    • Add 100 µL of the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Follow the same procedures as in the competitive binding assay.

  • Data Analysis:

    • Calculate specific binding for each radioligand concentration.

    • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.

saturation_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total & Non-specific Binding) Membrane_Prep->Assay_Setup Radioligand_Dilutions Serial Dilutions of Radioligand Radioligand_Dilutions->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Non-linear Regression (Determine Kd and Bmax) Scintillation_Counting->Data_Analysis

Workflow for a saturation radioligand binding assay.

References

Application Notes: Azidomorphine for Photoaffinity Labeling of Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize ligand-binding sites within biological macromolecules.[1][2] This method employs a ligand that contains a photoreactive group. Upon binding to its target receptor, the ligand-receptor complex is exposed to ultraviolet (UV) light, which activates the photoreactive group, leading to the formation of a covalent bond with amino acid residues in close proximity to the binding pocket.[1]

Azidomorphine, an opiate analog derived from morphine, is an effective tool for the photoaffinity labeling of opioid receptors.[3][4] It is characterized by the replacement of the 6-hydroxy group with a photoreactive azide (B81097) group and the saturation of the 7,8 double bond.[5] this compound is a high-affinity agonist, particularly for the mu-opioid receptor (μOR), and is reported to be approximately 40 times more potent than morphine in vivo.[3][5] Its agonist behavior and high affinity make it an excellent candidate for irreversibly tagging opioid receptors to investigate their structure and function.[3][4]

Mechanism of this compound Photoaffinity Labeling

The process begins with the reversible, high-affinity binding of this compound to the orthosteric binding pocket of the opioid receptor. This interaction is governed by standard equilibrium dynamics. The subsequent step is irreversible and initiated by photolysis.

  • Reversible Binding: this compound docks within the receptor's binding site, forming a stable, non-covalent complex.

  • Photoactivation: The sample is irradiated with UV light (typically ~254 nm). The energy from the UV light causes the azide (–N₃) group to release nitrogen gas (N₂).

  • Nitrene Formation: The loss of N₂ generates a highly reactive, electron-deficient nitrene intermediate (–N:).

  • Covalent Insertion: This nitrene intermediate rapidly and indiscriminately inserts into nearby C-H, N-H, or O-H bonds of amino acid residues within the binding pocket, forming a stable, covalent cross-link between the ligand and the receptor.

This covalent attachment allows for the permanent tagging of the receptor, enabling its isolation and analysis.

G Mechanism of this compound Photoaffinity Labeling cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photoactivation & Covalent Labeling A This compound C Reversible Complex (this compound-Receptor) A->C High Affinity Binding B Opioid Receptor B->C D UV Light Irradiation C->D Initiates Irreversible Step E Nitrene Intermediate Formation D->E F Covalently Labeled Receptor E->F Covalent Bond Formation

Caption: Mechanism of this compound covalent labeling.

Quantitative Data

This compound demonstrates superior binding characteristics compared to morphine. In competitive binding assays using rat brain membrane preparations, this compound exhibited IC₅₀ values that were five times lower than those of morphine.[3] The binding affinity of opioids is commonly expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the available receptors. While specific Ki values for this compound are not as commonly cited as for clinical opioids, its high potency is well-established.[5]

For reference, the table below presents the Ki values for several common opioid drugs at the human mu-opioid receptor (μOR), categorized by their binding affinity.

Affinity CategoryOpioid DrugKi at human μOR (nM)
High (< 1 nM) Sufentanil0.138
Buprenorphine0.216
Hydromorphone0.264
Oxymorphone0.395
Levorphanol0.521
Butorphanol0.613
Medium (1-100 nM) Morphine1.63
Fentanyl1.76
Methadone2.50
Alfentanil3.19
Diphenoxylate5.86
Oxycodone16.5
Hydrocodone19.8
Low (> 100 nM) Pentazocine104
Propoxyphene180
Meperidine397
Codeine2633
Tramadol12486
(Data sourced from a single, uniform binding assay for consistent comparison)[6]

Experimental Protocols

This section provides a generalized protocol for the photoaffinity labeling of opioid receptors in brain tissue homogenates using this compound.

Part 1: Materials and Reagents
  • Tissue Source: Whole rat or mouse brains.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Binding Buffer: 50 mM KPO₄ buffer, pH 7.4 (or Tris-HCl).

    • Wash Buffer: Ice-cold binding buffer.

  • Photolabel: this compound (often radiolabeled, e.g., with ³H for detection).

  • Competing Ligands (for controls): Naloxone, Morphine, or other non-photoreactive opioid ligands.

  • Equipment:

    • Glass-Teflon homogenizer.

    • Refrigerated high-speed centrifuge.

    • UV lamp with emission peak around 254 nm.

    • Quartz or acrylic cuvettes (UV-transparent).

    • Liquid scintillation counter (if using radiolabel).

    • SDS-PAGE equipment and reagents.

    • Autoradiography film or phosphorimager.

Part 2: Protocol for Labeling

G Experimental Workflow for Photoaffinity Labeling cluster_prep Membrane Preparation cluster_label Binding & Photolabeling cluster_analysis Analysis p1 Homogenize Brain Tissue in Tris-HCl Buffer p2 Centrifuge Homogenate (e.g., 20,000 x g) p1->p2 p3 Resuspend Pellet (Membranes) in Fresh Buffer p2->p3 l1 Incubate Membranes with This compound (e.g., 90 min, 25°C) p3->l1 l2 Separate Free Ligand (Centrifugation) l1->l2 l3 Resuspend in Ice-Cold Buffer and Transfer to Cuvette l2->l3 l4 Irradiate with UV Light (e.g., 254 nm on ice) l3->l4 a1 Quench Reaction & Solubilize Membrane Proteins l4->a1 a2 Separate Proteins via SDS-PAGE a1->a2 a3 Visualize Labeled Proteins (e.g., Autoradiography) a2->a3 a4 Excise Band & Identify (Mass Spectrometry) a3->a4

Caption: Workflow from tissue prep to analysis.

Methodology:

  • Membrane Preparation:

    • Dissect and homogenize fresh or frozen brain tissue in 10-20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the crude membrane pellet in fresh, ice-cold buffer. Repeat the centrifugation and resuspension step to wash the membranes.

    • Determine the protein concentration of the final membrane suspension (e.g., using a Bradford or BCA assay).

  • Ligand Binding:

    • In microcentrifuge tubes, incubate a defined amount of membrane protein (e.g., 0.5-2 mg) with the desired concentration of this compound (e.g., 0.5-5 nM if radiolabeled).[1]

    • Control Tubes: Prepare parallel tubes that include a high concentration of a non-photoreactive competitor (e.g., 10 µM naloxone) to determine non-specific binding.

    • Incubate the mixture for 60-90 minutes at 25°C to allow binding to reach equilibrium.[1]

  • Photolabeling:

    • To separate the receptor-bound ligand from the free ligand, centrifuge the tubes at high speed (e.g., 20,000 x g) for 10 minutes at room temperature.[1]

    • Rapidly discard the supernatant, and resuspend the pellet in 1-2 mL of ice-cold Binding Buffer.[1]

    • Immediately transfer the suspension to a UV-transparent cuvette placed on ice.

    • Irradiate the sample with a UV lamp (e.g., 254 nm) for a predetermined time (typically 5-20 minutes). The optimal time should be determined empirically to maximize covalent labeling while minimizing protein damage.

  • Analysis of Labeled Receptors:

    • Following irradiation, quench the reaction by adding a sample buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with β-mercaptoethanol).

    • Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the covalently labeled protein bands. If a radiolabel was used, this is done via autoradiography or phosphorimaging. A specifically labeled band should appear in the experimental lane but be absent or significantly reduced in the control lane containing the competitor ligand.[7]

    • For further analysis, the labeled band can be excised from the gel and subjected to enzymatic digestion followed by mass spectrometry to identify the protein and the specific amino acid residues that were covalently modified.

Context: Opioid Receptor Signaling

This compound acts as an agonist, meaning it not only binds to the receptor but also activates it.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the receptor triggers a downstream signaling cascade that ultimately leads to the analgesic and other effects of opioids. Photoaffinity labeling can be a crucial first step in studies designed to understand how ligand binding translates into these downstream events.

G Simplified Opioid Receptor Signaling Pathway agonist Opioid Agonist (e.g., this compound) receptor Opioid Receptor (μ, δ, κ) agonist->receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels g_beta_gamma->ion_channel camp cAMP ac->camp Production response Cellular Response (Hyperpolarization, Reduced Neurotransmission) camp->response k_channel K+ Channel (GIRK) ion_channel->k_channel Opens ca_channel Ca2+ Channel ion_channel->ca_channel Inhibits k_channel->response ca_channel->response

Caption: Gi/o-coupled signaling after agonist binding.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine is a potent semi-synthetic opioid analgesic, structurally related to morphine. Its efficacy and pharmacological profile are of significant interest in preclinical research. Proper dissolution and formulation of this compound are critical for accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions suitable for administration in animal models, primarily focusing on rodents. The selection of an appropriate solvent is paramount to ensure drug stability, bioavailability, and minimize potential toxicity associated with the vehicle.

Physicochemical Properties and Pre-formulation Considerations

Before preparing a solution of this compound for in vivo administration, it is essential to consider its physicochemical properties. As a derivative of morphine, this compound's solubility is expected to be influenced by pH. Morphine, a weak base, exhibits increased water solubility at acidic pH due to the formation of a soluble salt. It is reasonable to hypothesize that this compound will behave similarly.

Key Considerations:

  • pH of the final solution: The ideal pH for parenteral administration is close to physiological pH (~7.4) to avoid irritation and tissue damage at the injection site.[1]

  • Osmolality: The solution should be iso-osmotic to minimize discomfort and local tissue reactions.

  • Sterility: All solutions for parenteral administration must be sterile.

  • Vehicle Toxicity: The chosen solvent system should be non-toxic and pharmacologically inert at the administered volume.

Recommended Solvents and Protocols

The choice of solvent will depend on the intrinsic solubility of the this compound batch in use. It is recommended to perform small-scale solubility tests to determine the most appropriate vehicle.

Protocol 1: Aqueous-Based Vehicle (For Water-Soluble this compound)

This protocol is suitable if this compound is available as a water-soluble salt (e.g., hydrochloride or sulfate (B86663) salt) or if the freebase is sufficiently soluble in an acidic aqueous medium.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile Water for Injection, USP

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile vials

  • Sterile syringes and needles (appropriate gauge for the intended route of administration)

  • pH meter or pH strips

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Dissolution: Add a small volume of Sterile Water for Injection or 0.9% Normal Saline to the this compound powder.

  • pH Adjustment (if necessary): If this compound does not readily dissolve, the pH of the solution can be adjusted.

    • For this compound freebase, slowly add 0.1 N HCl dropwise while vortexing or stirring until the compound is fully dissolved.

    • Monitor the pH of the solution. Aim for a pH between 4 and 6 to ensure dissolution.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add 0.9% Normal Saline to reach the final desired concentration.

  • Final pH Adjustment: Adjust the final pH to be as close to physiological pH as possible (ideally 6.5-7.4) by adding sterile 0.1 N NaOH dropwise. Be cautious, as increasing the pH may cause precipitation of the freebase. If precipitation occurs, the final pH may need to be maintained at a more acidic level. In such cases, the solution should be administered via a route that can tolerate a lower pH, such as intraperitoneal (IP) or intravenous (IV) injection, rather than subcutaneous (SC) or intramuscular (IM) to minimize tissue irritation.[1]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations or at 2-8°C, protected from light. The stability of the solution should be determined for longer-term storage.

Protocol 2: Co-Solvent Vehicle (For Poorly Water-Soluble this compound)

If this compound exhibits low aqueous solubility, a co-solvent system can be employed. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution, followed by dilution with an aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Sterile syringes and needles

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution in DMSO: Add a minimal volume of sterile DMSO to the this compound powder to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution with Aqueous Vehicle: Slowly add the aqueous vehicle (0.9% Normal Saline or PBS) to the DMSO stock solution while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 5% (v/v), and not exceeding 10% for most in vivo applications to avoid toxicity.

  • Observation: After dilution, carefully observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a different solvent system or a lower final concentration of this compound may be necessary.

  • Sterilization: Due to the presence of DMSO, which can be incompatible with some filter membranes, ensure the chosen 0.22 µm syringe filter is compatible with organic solvents.

  • Storage: Store the prepared solution appropriately, considering the stability of this compound in the co-solvent system.

Quantitative Data Summary

CompoundSolventSolubilityReference
MorphineWater1 in 5000 (0.2 mg/mL)
Boiling Water1 in 1000 (1 mg/mL)
Saline (0.9% NaCl)Similar to water
Ethanol (90%)1 in 250 (4 mg/mL)
Chloroform1 in 10,000 (0.1 mg/mL)
EtherInsoluble
Dilute AcidsSoluble

Note: This data is for morphine and should be used as an estimate. The actual solubility of this compound should be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for selecting an appropriate solvent and preparing an this compound solution for in vivo studies.

experimental_workflow start Start: this compound Dissolution for In Vivo Study solubility_test Perform Small-Scale Solubility Test start->solubility_test is_water_soluble Is this compound Soluble in Aqueous Vehicle (e.g., Saline)? solubility_test->is_water_soluble protocol1 Follow Protocol 1: Aqueous-Based Vehicle Preparation is_water_soluble->protocol1 Yes protocol2 Follow Protocol 2: Co-Solvent Vehicle Preparation is_water_soluble->protocol2 No final_solution Prepare Final Sterile Solution for Injection protocol1->final_solution protocol2->final_solution end_point Administer to Animal Model final_solution->end_point

Caption: Decision workflow for preparing this compound solutions.

Safety Precautions

  • This compound is a potent opioid and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All procedures involving the handling of the dry powder should be performed in a chemical fume hood to prevent inhalation.

  • Dispose of all waste materials, including unused solutions and contaminated supplies, in accordance with institutional and regulatory guidelines for hazardous substances.

  • The lethal dose (LD50) of this compound has not been widely reported, but it is known to be significantly more potent than morphine.[2] Therefore, extreme caution should be exercised when calculating and administering doses. The intraperitoneal LD50 of morphine in mice is approximately 400 mg/kg.[3]

Conclusion

The successful use of this compound in in vivo research hinges on the correct preparation of the dosing solution. By systematically evaluating its solubility and following the appropriate protocol, researchers can prepare stable, safe, and effective formulations. It is strongly recommended to start with small-scale preparations to confirm solubility and compatibility before proceeding to larger-scale preparations for animal studies. Always consult with your institution's animal care and use committee (IACUC) and environmental health and safety (EHS) department for specific guidelines on drug preparation and administration.

References

Application Notes and Protocols: Calculating Equianalgesic Doses of Azidomorphine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to understanding and calculating the equianalgesic doses of Azidomorphine and morphine. This compound, a semi-synthetic opioid analogue, has demonstrated significantly higher analgesic potency than morphine in preclinical studies.[1][2][3][4] A thorough understanding of their relative potencies is crucial for accurate dosing in research settings and is a critical consideration in the development of novel analgesics. This document outlines the pharmacological background, presents comparative quantitative data, details experimental protocols for determining analgesic efficacy, and visualizes the underlying signaling pathways.

Pharmacological Overview

Both this compound and morphine exert their analgesic effects primarily through the activation of mu (µ)-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[5][6][7] Upon binding, these opioids initiate a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[8][9] While both are agonists at the MOR, differences in their chemical structure can lead to variations in binding affinity, signaling efficacy, and downstream effects, ultimately contributing to their different analgesic potencies.[10]

Data Presentation: Equianalgesic Potency and Receptor Binding Affinity

The following tables summarize the quantitative data comparing this compound and morphine from various preclinical studies.

Table 1: Comparative Analgesic Potency of this compound and Morphine

Analgesic TestAnimal ModelRoute of AdministrationPotency Ratio (this compound vs. Morphine)Reference
Hot Plate TestRatNot Specified~300x more potent[1]
General Analgesic StudiesVarious animal modelsParenteral20-100x more potent[2][4]
In vivo studiesNot SpecifiedNot Specified~40x more potent[3]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptorParameterValueReference
This compoundHigh-affinity opioid receptorIC505x lower than morphine[10]
MorphineMu-opioid receptor (human)Ki (nM)1.14[11]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Signaling Pathways

The activation of opioid receptors by agonists like morphine and this compound triggers intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[8][9][12] This ultimately results in hyperpolarization and reduced neuronal excitability. Another significant pathway involves β-arrestin, which can lead to receptor desensitization and internalization, but also mediate distinct signaling events.[8][13]

cluster_0 Opioid Receptor Activation cluster_1 G-Protein Dependent Pathway cluster_2 β-Arrestin Pathway Opioid_Agonist Opioid Agonist (e.g., Morphine, this compound) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Heterotrimeric G-Protein (αβγ) Opioid_Receptor->G_Protein Activates Receptor_Phosphorylation Receptor Phosphorylation Opioid_Receptor->Receptor_Phosphorylation G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ca_Channels ↓ Ca2+ influx (Inhibition of Ca2+ channels) G_betagamma->Ca_Channels K_Channels ↑ K+ efflux (Activation of K+ channels) G_betagamma->K_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channels->Analgesia K_Channels->Analgesia Beta_Arrestin β-Arrestin Recruitment Receptor_Phosphorylation->Beta_Arrestin Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Side_Effects Side Effects (e.g., Respiratory Depression, Tolerance) Internalization->Side_Effects MAPK_Signaling->Side_Effects

Caption: General opioid receptor signaling pathways.

Experimental Protocols

Accurate determination of equianalgesic doses relies on standardized and well-controlled in vivo assays. The following are detailed protocols for commonly used methods.

Hot Plate Test

The hot plate test is a method to assess the analgesic properties of drugs by measuring the reaction time of an animal to a thermal stimulus.[14][15][16]

Objective: To determine the latency of a pain response to a thermal stimulus in rodents after administration of a test compound.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure (e.g., transparent glass cylinder).

  • Test animals (e.g., mice or rats).

  • Test compounds (this compound, morphine) and vehicle control.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[16]

    • Gently place the animal on the hot plate and start the timer immediately.

    • Observe the animal for signs of pain, such as licking a paw or jumping.[14]

    • Stop the timer at the first sign of a pain response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.

  • Drug Administration:

    • Administer the test compound (this compound or morphine) or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.[17]

  • Data Analysis:

    • Calculate the mean latency for each treatment group at each time point.

    • The analgesic effect can be expressed as the increase in latency compared to the baseline or the vehicle control group.

    • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect) for each compound.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[18][19][20]

Objective: To measure the time it takes for an animal to withdraw its tail from a focused beam of heat.

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

  • Test animals (e.g., rats or mice).

  • Test compounds (this compound, morphine) and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Acclimatize the animals to the restrainer and the testing environment before the experiment.

  • Baseline Latency:

    • Gently place the animal in the restrainer.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start the timer.

    • The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.

    • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[21][22]

  • Drug Administration:

    • Administer the test compound or vehicle control.

  • Post-Treatment Latency:

    • Measure the tail-flick latency at various time points after drug administration, as in the hot plate test.

  • Data Analysis:

    • Analyze the data similarly to the hot plate test to determine the analgesic effect and potency of the compounds.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Measure Baseline Analgesic Response (Hot Plate or Tail-Flick) Acclimatization->Baseline Grouping Randomly Assign Animals to Treatment Groups Baseline->Grouping Administration Administer Test Compound (this compound, Morphine) or Vehicle Grouping->Administration Post_Treatment Measure Analgesic Response at Pre-determined Time Points Administration->Post_Treatment Data_Analysis Data Analysis: - Calculate Mean Latency - Generate Dose-Response Curves - Determine ED50 Post_Treatment->Data_Analysis Equianalgesic_Dose Calculate Equianalgesic Dose Ratio Data_Analysis->Equianalgesic_Dose

Caption: Experimental workflow for determining equianalgesic doses.

Opioid Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to specific opioid receptors.[11][23][24]

Objective: To quantify the affinity of this compound and morphine for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

  • Test compounds (this compound, morphine).

  • Non-specific binding control (e.g., naloxone).[11]

  • Assay buffer.

  • 96-well plates.

  • Filtration apparatus (cell harvester) with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Contains radiolabeled ligand and cell membranes.

      • Non-specific Binding: Contains radiolabeled ligand, cell membranes, and a high concentration of an unlabeled competitor (e.g., naloxone) to saturate all specific binding sites.

      • Competitive Binding: Contains radiolabeled ligand, cell membranes, and varying concentrations of the test compound (this compound or morphine).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding from the total binding.

    • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The data and protocols presented in these application notes provide a framework for the systematic evaluation of the relative analgesic potency of this compound and morphine. The significantly higher potency of this compound highlights its potential as a powerful analgesic, while also underscoring the importance of precise dose calculations in preclinical research. The provided experimental methodologies offer standardized approaches to generate reliable and reproducible data for the characterization of novel opioid compounds.

References

Experimental Design for Studying Azidomorphine Tolerance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the development of tolerance to Azidomorphine, a potent semi-synthetic opioid agonist. The protocols outlined herein cover both in vivo and in vitro models, offering a multi-faceted approach to understanding the molecular and behavioral adaptations that underlie this compound tolerance.

Introduction

This compound is a mu-opioid receptor (μOR) agonist with a potency approximately 40 times greater than that of morphine.[1][2][3] Like other opioids, its prolonged use is expected to lead to the development of tolerance, characterized by a diminished analgesic response to the same dose of the drug. Understanding the mechanisms driving this tolerance is critical for the development of novel therapeutic strategies with improved long-term efficacy and reduced potential for dose escalation and dependence.

This guide details experimental procedures to:

  • Establish a rodent model of this compound tolerance.

  • Quantify the development of analgesic tolerance.

  • Assess physical dependence through precipitated withdrawal.

  • Investigate the underlying cellular and molecular mechanisms, including μ-opioid receptor signaling and regulation.

In Vivo Experimental Design

Objective

To characterize the development of analgesic tolerance and physical dependence to chronically administered this compound in a rat model.

Experimental Animals

Male Sprague-Dawley rats (250-300g) will be used for all in vivo experiments. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Groups
Group IDTreatmentPurpose
ASaline ControlTo establish baseline responses and control for procedural effects.
BChronic this compoundTo induce and evaluate tolerance to the analgesic effects of this compound.
CAcute this compoundTo determine the acute analgesic effect of this compound in naive animals.
DMorphine Positive ControlTo compare the development of tolerance to this compound with a standard opioid.
Dosing Regimen

Due to this compound's high potency, careful dose selection is crucial. Initial dose-response studies are recommended to determine the ED50 for analgesia in the specific assays used. Based on its potency relative to morphine, a starting dose for chronic administration can be estimated.

Proposed Chronic Dosing Schedule (Subcutaneous Injection):

  • Days 1-3: this compound (0.1 mg/kg) or Morphine (5 mg/kg), twice daily.

  • Days 4-6: this compound (0.2 mg/kg) or Morphine (10 mg/kg), twice daily.

  • Days 7-10: this compound (0.4 mg/kg) or Morphine (20 mg/kg), twice daily.

This escalating dose regimen is designed to maintain a consistent level of opioid receptor stimulation and induce tolerance.

Assessment of Analgesic Tolerance

Analgesic testing will be performed before the morning injection on designated days to assess the degree of tolerance.

The hot plate test measures the latency of the animal's response to a thermal stimulus, reflecting supraspinal analgesic effects.[4]

Protocol:

  • Set the hot plate apparatus to a constant temperature of 55 ± 0.5°C.

  • Gently place the rat on the hot plate and start a timer.

  • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • A cut-off time of 45 seconds should be implemented to prevent tissue damage.

  • Conduct baseline measurements before the start of the chronic dosing regimen.

  • Repeat the test on days 4, 7, and 11 to assess the development of tolerance.

The tail-flick test measures the latency to withdraw the tail from a radiant heat source, primarily assessing spinal analgesic mechanisms.[5][6]

Protocol:

  • Place the rat in a restraining device, allowing the tail to be exposed.

  • Position the radiant heat source approximately two-thirds down the length of the tail.

  • Activate the heat source and start a timer.

  • The timer will automatically stop when the rat flicks its tail.

  • Record the latency.

  • Implement a cut-off time of 15 seconds to prevent tissue damage.

  • Perform baseline measurements and subsequent testing on the same schedule as the hot plate test.

Assessment of Physical Dependence: Naloxone-Precipitated Withdrawal

On day 11, following the final analgesic assessment, physical dependence will be evaluated by precipitating withdrawal with the opioid antagonist, naloxone (B1662785).

Protocol:

  • Administer naloxone (1 mg/kg, subcutaneous) to rats from the chronic treatment groups.

  • Immediately place the animal in a clear observation chamber.

  • For 30 minutes, observe and score withdrawal signs based on a modified Gellert-Holtzman scale.[2][7]

Table 1: Naloxone-Precipitated Withdrawal Signs and Scoring

SignScoreDescription
Checked Signs (Present/Absent)
Ptosis2Drooping of the upper eyelid.
Piloerection2Hair standing on end.
Teeth Chattering2Audible chattering of teeth.
Diarrhea2Presence of unformed, wet feces.
Chromodacryorrhea3Secretion of red-pigmented tears.
Abnormal Posture3Hunched back or rigid posture.
Graded Signs (Frequency)
Wet Dog Shakes2/42 points for 1-2 shakes; 4 points for >2 shakes.
Jumping1/jumpEach jump is counted.
Writhing2/writheContraction of the abdominal muscles.
Other Measures
Weight Loss (%)-Percentage of body weight lost during observation.
Data Presentation: In Vivo Studies

Table 2: Development of Analgesic Tolerance to this compound (Hot Plate Test)

Treatment GroupBaseline Latency (s)Day 4 Latency (s)Day 7 Latency (s)Day 11 Latency (s)
Saline ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Chronic this compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Morphine ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Naloxone-Precipitated Withdrawal Scores

Treatment GroupTotal Withdrawal Score
Saline ControlMean ± SEM
Chronic this compoundMean ± SEM
Morphine ControlMean ± SEM

In Vitro Experimental Design

Objective

To investigate the cellular and molecular mechanisms underlying this compound-induced μ-opioid receptor desensitization and downregulation.

Cell Culture

HEK293 cells stably expressing the human μ-opioid receptor (HEK-μOR) will be used. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

Experimental Workflow

experimental_workflow start HEK-μOR Cells chronic_treatment Chronic this compound (e.g., 1µM for 24h) start->chronic_treatment Treatment acute_treatment Acute this compound (Dose-response) start->acute_treatment Treatment control Vehicle Control start->control Treatment camp_assay cAMP Accumulation Assay chronic_treatment->camp_assay Analysis barrestin_assay β-arrestin-2 Recruitment Assay chronic_treatment->barrestin_assay Analysis western_blot Western Blot (μOR, GRK2, β-arrestin-2) chronic_treatment->western_blot Analysis acute_treatment->camp_assay Analysis acute_treatment->barrestin_assay Analysis control->camp_assay Analysis control->barrestin_assay Analysis control->western_blot Analysis

In Vitro Experimental Workflow

Molecular Assays

This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of μOR activation.[8][9]

Protocol:

  • Seed HEK-μOR cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound at various concentrations for a specified duration (e.g., 30 minutes for acute treatment, 24 hours for chronic treatment).

  • Incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes.

  • Stimulate adenylyl cyclase with forskolin (B1673556) (10 µM) for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

  • Generate dose-response curves to determine the EC50 and Emax for this compound-induced inhibition of cAMP production.

This assay quantifies the recruitment of β-arrestin-2 to the activated μOR, a critical step in receptor desensitization and internalization.[10]

Protocol:

  • Use a commercial β-arrestin recruitment assay system (e.g., PathHunter®).

  • Seed HEK-μOR cells engineered for the assay in a 384-well plate.

  • Add this compound at various concentrations to the wells.

  • Incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the chemiluminescent or fluorescent signal.

  • Generate dose-response curves to determine the EC50 and Emax for β-arrestin-2 recruitment.

This technique will be used to measure changes in the total protein expression of the μOR and key regulatory proteins.

Protocol:

  • Following chronic treatment with this compound, lyse the HEK-μOR cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the μOR, GRK2, β-arrestin-2, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and quantify the band intensities using densitometry software.

Data Presentation: In Vitro Studies

Table 4: Effect of this compound on cAMP Accumulation

TreatmentEC50 (nM)Emax (% Inhibition)
Acute this compoundMean ± SEMMean ± SEM
Chronic this compoundMean ± SEMMean ± SEM

Table 5: Effect of this compound on β-arrestin-2 Recruitment

TreatmentEC50 (nM)Emax (% of Baseline)
Acute this compoundMean ± SEMMean ± SEM

Table 6: Protein Expression Following Chronic this compound Treatment

ProteinFold Change vs. Control
μ-Opioid ReceptorMean ± SEM
GRK2Mean ± SEM
β-arrestin-2Mean ± SEM

Signaling Pathways in this compound Tolerance

The development of tolerance to opioids like this compound involves complex adaptations in intracellular signaling cascades. The following diagrams illustrate the key pathways investigated in this experimental design.

mu_opioid_receptor_signaling cluster_receptor Acute this compound Stimulation This compound This compound MOR μ-Opioid Receptor (μOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Modulation

Acute μ-Opioid Receptor Signaling

tolerance_mechanisms cluster_tolerance Chronic this compound Exposure & Tolerance Chronic_Azido Chronic This compound MOR μOR Chronic_Azido->MOR GRK GRK2/3 MOR->GRK Activation P_MOR Phosphorylated μOR GRK->P_MOR Phosphorylation beta_arrestin β-arrestin-2 P_MOR->beta_arrestin Recruitment Uncoupling G-protein Uncoupling beta_arrestin->Uncoupling Internalization Receptor Internalization beta_arrestin->Internalization Tolerance Tolerance Uncoupling->Tolerance Internalization->Tolerance

Mechanisms of this compound Tolerance

Conclusion

The experimental design and protocols detailed in this document provide a robust framework for the comprehensive study of this compound tolerance. By integrating in vivo behavioral assessments with in vitro molecular and cellular assays, researchers can gain valuable insights into the pharmacological profile of this potent opioid and the neuroadaptations that occur with its chronic use. This knowledge is essential for the future development of safer and more effective analgesic therapies.

References

Application Notes and Protocols for Azidomorphine Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine is a potent semi-synthetic opioid analgesic derived from morphine. Preclinical studies have demonstrated that it possesses significantly greater analgesic potency than morphine, although this potency difference is less pronounced when administered orally compared to parenteral routes.[1] This document provides a comprehensive overview of the administration of this compound in preclinical research settings, including quantitative data on its analgesic efficacy, detailed experimental protocols for various administration routes, and an overview of its primary signaling pathway. The information is intended to guide researchers in designing and executing studies involving this compound.

Quantitative Data Summary

Table 1: Analgesic Potency (ED50) of this compound and Morphine in Rodents

SpeciesAssayAdministration RouteThis compound ED50 (mg/kg)Morphine ED50 (mg/kg)Potency Ratio (Morphine/Azidomorphine)Reference
MouseHot PlateSubcutaneous (s.c.)0.031.240[2]
MouseTail FlickSubcutaneous (s.c.)0.021.050[2]
RatHot PlateOral (p.o.)1.510.06.7[1]
RatTail FlickIntravenous (i.v.)0.010.550[2]

Note: The exact ED50 values can vary depending on the specific experimental conditions, including the strain of the animal, the precise parameters of the nociceptive test, and the vehicle used.

Signaling Pathway

This compound, like morphine, is an agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that ultimately leads to its analgesic and other physiological effects. The primary pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to (decreased cAMP) Ca_channel->Analgesia Leads to (reduced neurotransmitter release) K_channel->Analgesia Leads to (hyperpolarization)

Caption: μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for common administration routes of this compound in preclinical studies.

Experimental Workflow for Analgesic Testing

analgesic_testing_workflow cluster_prep Preparation cluster_admin Administration cluster_test Nociceptive Testing cluster_data Data Analysis acclimatize Acclimatize Animals administer Administer this compound (Oral, SC, or IV) acclimatize->administer prepare_drug Prepare this compound Solution prepare_drug->administer hot_plate Hot Plate Test administer->hot_plate tail_flick Tail Flick Test administer->tail_flick record_latency Record Response Latency hot_plate->record_latency tail_flick->record_latency calculate_ed50 Calculate ED50 record_latency->calculate_ed50

Caption: General workflow for analgesic testing.

Oral Administration (Gavage) in Rodents

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound salt (e.g., hydrochloride)

  • Vehicle: Sterile water or 0.9% saline.

  • Gavage needles (flexible or rigid, appropriate size for the animal, e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Syringes (1 mL or 3 mL).

  • Animal scale.

Protocol:

  • Animal Preparation: Fast the animals overnight (with access to water) to ensure an empty stomach for consistent absorption. Weigh the animal immediately before dosing to calculate the correct volume.

  • Drug Preparation: Dissolve the this compound salt in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. A common vehicle for oral administration of opioids is sterile water or saline.

  • Restraint: Gently but firmly restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, a towel wrap or a specialized restraint tube may be used.

  • Gavage Procedure:

    • Measure the distance from the animal's mouth to the xiphoid process to estimate the length of the gavage needle to be inserted.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately to avoid tracheal insertion.

    • Once the needle is in the correct position, slowly administer the drug solution.

    • Withdraw the needle smoothly.

  • Post-Administration Monitoring: Monitor the animal for a few minutes to ensure there are no immediate adverse effects.

Subcutaneous (s.c.) Injection in Rodents

Objective: To administer this compound into the subcutaneous space for systemic absorption.

Materials:

  • This compound salt.

  • Vehicle: Sterile 0.9% saline is a common and appropriate vehicle for subcutaneous injection of opioids.

  • Needles (25-27 gauge).

  • Syringes (1 mL).

  • Animal scale.

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct injection volume.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.

  • Injection Procedure:

    • Restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

Intravenous (i.v.) Injection in Rats (Tail Vein)

Objective: To administer this compound directly into the systemic circulation for rapid effect.

Materials:

  • This compound salt.

  • Vehicle: Sterile 0.9% saline.

  • Needles (25-27 gauge).

  • Syringes (1 mL).

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

  • A restraint device for rats.

Protocol:

  • Animal Preparation: Place the rat in a restraint device, allowing the tail to be accessible. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to cause vasodilation, making the lateral tail veins more visible.

  • Drug Preparation: Prepare the this compound solution in sterile 0.9% saline.

  • Injection Procedure:

    • Clean the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.

Programmed Administration for Physical Dependence in Rhesus Monkeys

Objective: To induce a state of physical dependence on this compound through a fixed dosing schedule.

Note: This is a generalized protocol based on descriptions of similar studies.[1] Specific details of the original study protocols are not fully available.

Materials:

  • This compound solution for injection.

  • Primate restraint chair or pole and collar system.

  • Syringes and needles.

Protocol:

  • Acclimatization: Acclimatize the monkeys to the housing and restraint procedures.

  • Initial Dosing: Begin with a low dose of this compound administered subcutaneously or intramuscularly twice daily (e.g., every 12 hours).

  • Dose Escalation: Gradually increase the dose over a period of several weeks. The rate of escalation should be determined based on the observation of the animals' behavior and signs of opioid effects. The goal is to reach a stable, high dose that is administered consistently. A study by Hill et al. (1977) involved a programmed administration over a period of 9 weeks to produce physical dependence.[1]

  • Maintenance Phase: Once the target dose is reached, maintain this dosing regimen for an extended period (e.g., several weeks) to establish a state of physical dependence.

  • Assessment of Dependence: Physical dependence can be confirmed by precipitating withdrawal with an opioid antagonist (e.g., naloxone) and observing for characteristic withdrawal signs (e.g., vocalization, restlessness, tremors, salivation). Alternatively, abrupt cessation of this compound administration will also lead to a spontaneous withdrawal syndrome.

Conclusion

This compound is a powerful analgesic with a significantly higher potency than morphine in preclinical models. The administration routes detailed in these protocols provide a foundation for conducting robust and reproducible studies. Researchers should carefully consider the choice of administration route, vehicle, and dosage based on the specific aims of their study. Due to the limited availability of comprehensive pharmacokinetic data, initial dose-finding studies are recommended when establishing new experimental paradigms with this compound.

References

Protocol for Assessing the Rewarding Properties of Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine is a potent semi-synthetic opioid analgesic and a derivative of morphine.[1] It is reported to be approximately 40 times more potent than morphine in vivo.[2][3] Like other mu-opioid receptor agonists, this compound exhibits a high potential for abuse due to its rewarding effects.[1][4] These application notes provide a comprehensive overview of the protocols used to assess the rewarding properties of this compound in preclinical animal models. The primary methods covered are Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Intracranial Self-Stimulation (ICSS).

Mechanism of Opioid Reward

The rewarding effects of opioids like this compound are primarily mediated by the mesolimbic dopamine (B1211576) system.[5][6] Opioids bind to mu-opioid receptors on GABAergic interneurons in the Ventral Tegmental Area (VTA). This binding inhibits the activity of these interneurons, which in turn disinhibits dopaminergic neurons projecting to the Nucleus Accumbens (NAc). The resulting increase in dopamine release in the NAc is strongly associated with the perception of reward and reinforcement.

Experimental Considerations

  • Animal Models: The protocols described herein are primarily designed for use in rats and mice, the most common animal models for studying the rewarding effects of drugs.

  • Dosage: Due to its high potency, this compound should be administered at significantly lower doses than morphine. It is crucial to conduct dose-response studies to determine the optimal dose range for each specific behavioral paradigm and animal strain.

  • Control Groups: Appropriate control groups are essential for the valid interpretation of results. These should include a vehicle control group (receiving the drug solvent) and, where appropriate, a positive control group (e.g., morphine) to benchmark the effects of this compound.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Conditioned Place Preference (CPP) Protocol

The CPP paradigm is a classical conditioning model used to measure the motivational effects of a drug by pairing its administration with a specific environment.[5][7] An increase in the time spent in the drug-paired environment is indicative of the drug's rewarding properties.[7]

Apparatus

A standard CPP apparatus consists of two or three distinct compartments.[8][9] The compartments are differentiated by a combination of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.[1][9] A central, neutral compartment is often included in a three-compartment design to serve as a starting point during testing.[7]

Experimental Workflow

cpp_workflow cluster_phases CPP Experimental Phases cluster_details Procedural Details habituation Habituation (Day 1-2) conditioning Conditioning (Day 3-8) habituation->conditioning Establish baseline preference hab_details Allow free exploration of all compartments. habituation->hab_details testing Preference Test (Day 9) conditioning->testing Assess conditioned preference cond_details Alternate injections of this compound and vehicle, confining the animal to a specific compartment after each injection. conditioning->cond_details test_details Allow free exploration and measure time spent in each compartment. testing->test_details

Figure 1: Conditioned Place Preference Experimental Workflow.

Protocol

  • Habituation (Pre-Conditioning):

    • For two consecutive days, place each animal in the central compartment and allow it to freely explore the entire apparatus for 15-30 minutes.[10]

    • Record the time spent in each compartment to establish baseline preference. An unbiased design is often preferred, where the drug is randomly assigned to one of the side compartments.[8] In a biased design, the drug is paired with the initially non-preferred compartment.[7]

  • Conditioning:

    • This phase typically lasts for 4-6 days.

    • On conditioning days, administer this compound (e.g., intraperitoneally, subcutaneously) and immediately confine the animal to the drug-paired compartment for 30-45 minutes.[1]

    • On alternate sessions (or on the same day with a sufficient interval), administer the vehicle and confine the animal to the vehicle-paired compartment for the same duration.

  • Preference Test (Post-Conditioning):

    • One day after the last conditioning session, place the animal in the central compartment (in a drug-free state) and allow it to freely explore the entire apparatus for 15 minutes.[1]

    • Record the time spent in each compartment.

Data Presentation

GroupPre-Test Time in Drug-Paired Side (s)Post-Test Time in Drug-Paired Side (s)CPP Score (s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM
Morphine (Positive Control)Mean ± SEMMean ± SEMMean ± SEM

CPP Score = Time in drug-paired side (Post-Test) - Time in drug-paired side (Pre-Test)

Intravenous Self-Administration (IVSA) Protocol

IVSA is an operant conditioning paradigm that is considered the gold standard for assessing the reinforcing properties of a drug.[11] In this model, animals learn to perform an action (e.g., pressing a lever) to receive an intravenous infusion of the drug.[12]

Apparatus

Standard operant conditioning chambers are equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's intravenous catheter via a swivel system that allows for free movement.[13]

Experimental Workflow

ivsa_workflow cluster_phases IVSA Experimental Phases cluster_details Procedural Details surgery Catheter Implantation Surgery recovery Recovery Period (5-7 days) surgery->recovery surg_details Implant a chronic indwelling catheter into the jugular vein. surgery->surg_details acquisition Acquisition Training (FR1 Schedule) recovery->acquisition dose_response Dose-Response Testing acquisition->dose_response acq_details Animal learns to press the active lever for drug infusion. acquisition->acq_details dr_details Vary the unit dose of this compound to assess its reinforcing efficacy. dose_response->dr_details

Figure 2: Intravenous Self-Administration Experimental Workflow.

Protocol

  • Catheter Implantation Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia.[12] The external part of the catheter exits from the mid-scapular region.

    • Allow a recovery period of 5-7 days post-surgery.[12]

  • Acquisition of Self-Administration:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • Connect the animal's catheter to the infusion pump.

    • Initially, use a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single infusion of this compound.

    • A press on the inactive lever has no consequence.

    • Continue training until stable responding is achieved (e.g., consistent number of infusions per session over several days).

  • Dose-Response and Progressive Ratio Testing:

    • Once responding is stable, a dose-response curve can be generated by varying the unit dose of this compound across sessions.

    • To assess the motivation to take the drug, a Progressive Ratio (PR) schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing efficacy.

Data Presentation

GroupActive Lever PressesInactive Lever PressesInfusions Earned (FR1)Breakpoint (PR)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Morphine (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Intracranial Self-Stimulation (ICSS) Protocol

ICSS is a behavioral paradigm where animals perform an operant response to receive a brief electrical stimulation to specific brain regions associated with reward, such as the medial forebrain bundle (MFB) or the VTA.[14][15] Drugs with rewarding properties can enhance the reinforcing effects of this stimulation.[14]

Apparatus

An operant chamber equipped with a response lever or wheel is connected to a stimulator that delivers electrical pulses to the implanted electrode in the animal's brain.[16]

Experimental Workflow

icss_workflow cluster_phases ICSS Experimental Phases cluster_details Procedural Details surgery Electrode Implantation Surgery recovery Recovery Period (7-14 days) surgery->recovery surg_details Implant a bipolar electrode into a brain reward center (e.g., MFB). surgery->surg_details training ICSS Training recovery->training drug_testing Drug Effects on ICSS training->drug_testing train_details Train the animal to respond for electrical brain stimulation. training->train_details drug_details Administer this compound and measure the change in stimulation thresholds. drug_testing->drug_details

Figure 3: Intracranial Self-Stimulation Experimental Workflow.

Protocol

  • Electrode Implantation Surgery:

    • Under stereotaxic guidance, implant a bipolar stimulating electrode into a brain reward region, such as the medial forebrain bundle.[14]

    • Allow a recovery period of 7-14 days.[14]

  • ICSS Training:

    • Train the animal to perform an operant response (e.g., lever press) to receive a brief train of electrical stimulation.

    • Determine the optimal stimulation parameters (current, frequency, duration) for each animal to maintain a stable baseline of responding.

  • Drug Testing:

    • Use a rate-frequency or current-threshold procedure to assess the effects of this compound.

    • In a rate-frequency procedure, the frequency of the electrical stimulation is varied across trials, and the response rate at each frequency is measured. Rewarding drugs typically shift the rate-frequency curve to the left, indicating that a lower frequency is needed to maintain the same level of responding.

    • Administer this compound before the test session and compare the resulting rate-frequency curve to the baseline curve.

Data Presentation

TreatmentStimulation Frequency/Current ThresholdResponse RateLeftward Shift in Curve
Vehicle ControlMean ± SEMMean ± SEMNo significant shift
This compound (Dose 1)Mean ± SEMMean ± SEMMagnitude of shift
This compound (Dose 2)Mean ± SEMMean ± SEMMagnitude of shift
Morphine (Positive Control)Mean ± SEMMean ± SEMMagnitude of shift

Opioid Reward Signaling Pathway

The rewarding effects of this compound, like other mu-opioid agonists, are initiated by its action in the VTA. The following diagram illustrates the key signaling events.

opioid_reward_pathway cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) azido This compound mu_receptor Mu-Opioid Receptor azido->mu_receptor Binds to gaba_neuron GABAergic Interneuron mu_receptor->gaba_neuron Inhibits (-) dopamine_neuron Dopamine Neuron gaba_neuron->dopamine_neuron Inhibits (-) dopamine_release Increased Dopamine Release dopamine_neuron->dopamine_release Projects to reward Reward & Reinforcement dopamine_release->reward Leads to

Figure 4: Simplified Opioid Reward Signaling Pathway.

References

Application of Azidomorphine in Opioid Receptor Signaling: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine is a potent semi-synthetic opioid analgesic derived from morphine. Its chemical structure, featuring an azide (B81097) group at the 6-position, makes it a valuable tool for studying opioid receptor signaling. This document provides detailed application notes and protocols for the use of this compound in characterizing opioid receptor binding, downstream signaling pathways, and for photoaffinity labeling studies.

This compound is a high-affinity agonist for the mu-opioid receptor (MOR) and is reported to be approximately 40 times more potent than morphine as an analgesic in vivo.[1] Its agonist properties have been demonstrated in binding experiments where its displacement curves are shifted by guanine (B1146940) nucleotides and magnesium ions in a manner characteristic of agonists.[2] The presence of the azido (B1232118) group allows for the formation of a highly reactive nitrene species upon UV irradiation, enabling covalent cross-linking to the receptor. This makes this compound a suitable candidate for photoaffinity labeling studies aimed at elucidating the ligand-binding pocket of opioid receptors.[2]

Data Presentation

The following tables summarize the quantitative data for this compound and reference opioid compounds.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell LineReference
This compound µ (mu)~0.2 - 1[³H]NaloxoneRat brain membranesEstimated from[2]
Morphineµ (mu)1.2[³H]DAMGORat brain homogenates[3]
Morphineµ (mu)1 - 10[³H]DAMGORecombinant human MOR
DAMGOµ (mu)1 - 5[³H]DAMGORecombinant human MOR
Naloxoneµ (mu)~2.3[³H]DAMGORecombinant human MOR
Fentanylµ (mu)1.346Not SpecifiedRecombinant human MOR[4]
Butorphanolµ (mu)< 1Not SpecifiedRecombinant human MOR[1]

Note: The Kᵢ value for this compound is an estimation based on the reported five-fold lower IC₅₀ value compared to morphine in a [³H]naloxone displacement assay.[2] Actual Kᵢ values may vary depending on experimental conditions.

Table 2: Functional Potency in Downstream Signaling Assays

CompoundAssayParameterValueCell LineReference
This compound cAMP InhibitionEC₅₀Data not available--
This compound [³⁵S]GTPγS BindingEC₅₀Data not available--
MorphinecAMP InhibitionIC₅₀193 nMSH-SY5Y cells[5]
FentanylcAMP InhibitionIC₅₀27 nMSH-SY5Y cells[5]
DAMGO[³⁵S]GTPγS BindingEC₅₀~10-100 nMMouse brainstem membranes
SR-17018[³⁵S]GTPγS BindingEC₅₀97 nMMOP Receptor

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

The binding of an agonist like this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase ATP ATP cAMP cAMP Ion_Channel Ion Channels (e.g., K+, Ca2+) Downstream Downstream Cellular Effects (e.g., Analgesia) Ion_Channel->Downstream Contributes to G_alpha->AC Inhibits G_betagamma->Ion_Channel Modulates ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Leads to

Caption: Mu-opioid receptor signaling upon this compound binding.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing μ-opioid receptors A1 Incubate membranes with: 1. Radioligand (Total Binding) 2. Radioligand + excess unlabeled ligand (Non-specific) 3. Radioligand + this compound (Competitive) P1->A1 P2 Prepare serial dilutions of this compound P2->A1 P3 Prepare radioligand (e.g., [³H]DAMGO) P3->A1 S1 Rapidly filter to separate bound and free radioligand A1->S1 S2 Wash filters to remove unbound radioligand S1->S2 D1 Measure radioactivity on filters using scintillation counting S2->D1 DA1 Calculate specific binding D1->DA1 DA2 Plot specific binding vs. This compound concentration DA1->DA2 DA3 Determine IC₅₀ value DA2->DA3 DA4 Calculate Kᵢ using Cheng-Prusoff equation DA3->DA4 cluster_binding Binding cluster_photolysis Photolysis cluster_analysis Analysis B1 Incubate cell membranes with this compound in the dark P1 Expose membrane suspension to UV light (e.g., 254 nm) to activate the azide group B1->P1 B2 Control: Incubate with This compound + excess unlabeled opioid agonist B2->P1 A1 Wash membranes to remove unbound this compound P1->A1 A2 Solubilize membrane proteins A1->A2 A3 Separate proteins by SDS-PAGE A2->A3 A4 Detect covalently labeled receptor (e.g., Western Blot, if a tagged receptor is used, or autoradiography if radiolabeled this compound is used) A3->A4

References

Troubleshooting & Optimization

Azidomorphine solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with azidomorphine in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is a semi-synthetic opioid analogue derived from morphine.[1] Its chemical formula is C17H20N4O2 with a molar mass of 312.373 g/mol .[1] The key structural modification is the replacement of the 6-hydroxy group of morphine with an azide (B81097) group and the saturation of the 7,8-double bond.[1] This modification significantly increases its analgesic potency, making it approximately 40 times more potent than morphine.[1][2] Like morphine, it is a basic compound.

Q2: What is the expected solubility of this compound in physiological buffers?

While specific solubility data for this compound in various physiological buffers is not extensively published, its solubility behavior is expected to be similar to other basic opioid analgesics like morphine. The aqueous solubility of such compounds is generally pH-dependent.[3] As a basic compound, this compound is expected to be more soluble in acidic solutions where it can form a protonated, more soluble salt. In neutral or alkaline physiological buffers (e.g., PBS at pH 7.4), its solubility may be limited.

Q3: Are there known stability issues for this compound in aqueous solutions?

There is limited specific data on the stability of this compound in aqueous solutions. However, related opioid compounds like morphine can degrade in aqueous solutions, primarily through oxidation to form pseudomorphine and to a lesser extent, morphine-N-oxide.[4] This degradation can be accelerated by factors such as increased pH and the presence of oxygen.[4] Given the structural similarities, it is prudent to consider the potential for oxidative degradation of this compound, especially during long-term storage of solutions.

Q4: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][6][7][8] These include:

  • pH Adjustment: Lowering the pH of the buffer can increase the solubility of basic compounds.[3][6]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]

  • Salt Formation: Using a salt form of this compound (e.g., hydrochloride or sulfate) can significantly improve aqueous solubility compared to the free base.[9]

  • Complexation: The use of cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.

Troubleshooting Guide

Issue: Precipitation Observed When Dissolving this compound in PBS (pH 7.4)

Possible Cause: The pH of the buffer is close to or above the pKa of this compound, leading to a higher proportion of the less soluble free base form.

Troubleshooting Steps:

  • Verify the Drug Form: Ensure you are using a salt form of this compound (e.g., this compound hydrochloride) which is generally more water-soluble than the free base.

  • pH Adjustment:

    • Prepare a stock solution of this compound in a slightly acidic vehicle (e.g., sterile water for injection with a small amount of HCl, or a citrate (B86180) buffer at a lower pH).

    • Titrate the pH of your final physiological buffer downwards to a point where the compound remains in solution, while still being compatible with your experimental system. Be mindful that significant pH changes can affect biological assays.[10]

  • Use of Co-solvents:

    • Prepare a high-concentration stock solution of this compound in a biocompatible co-solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).

    • Dilute the stock solution into your physiological buffer, ensuring the final concentration of the co-solvent is low enough to not affect your experimental results (typically <1% for in vitro assays).

Issue: Discoloration of this compound Solution Over Time

Possible Cause: This may indicate oxidative degradation of the compound. For instance, apomorphine (B128758) solutions can undergo autoxidation and change color.[11]

Troubleshooting Steps:

  • Protect from Light and Air: Store stock solutions in amber vials to protect from light. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Use of Antioxidants: Consider adding antioxidants to the formulation. Ascorbic acid or sodium metabisulfite (B1197395) have been used to stabilize apomorphine solutions.[11][12][13] The compatibility and effectiveness of these antioxidants with this compound would need to be experimentally verified.

  • Storage Conditions: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the degradation process.[13][14] However, be aware that refrigeration can sometimes cause precipitation of the dissolved drug.[4]

Quantitative Data

The following tables present hypothetical solubility data for this compound to illustrate how different formulation strategies can impact its solubility. These are representative examples and actual experimental data should be generated for your specific lots of compound and buffer systems.

Table 1: Hypothetical Solubility of this compound Free Base in Buffers of Varying pH

Buffer SystempHEstimated Solubility (µg/mL)
Citrate Buffer4.0> 1000
Phosphate Buffer6.0250
PBS7.450
Bicarbonate Buffer8.5< 10

Table 2: Hypothetical Solubility of this compound in PBS (pH 7.4) with Co-solvents

Co-solventCo-solvent Concentration (%)Estimated Solubility (µg/mL)
None050
DMSO1200
DMSO5> 1000
Ethanol5450
PEG 40010800

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To determine the equilibrium solubility of this compound in a given physiological buffer.

Materials:

  • This compound powder

  • Physiological buffer of interest (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Shaking incubator or rotator

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound powder to a known volume of the physiological buffer in a sealed vial.

  • Vortex the mixture vigorously for 2 minutes.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that buffer at that temperature.

Protocol for Formulation Development using Co-solvents

Objective: To prepare a stock solution of this compound at a desired concentration for in vitro or in vivo studies using a co-solvent.

Materials:

  • This compound powder

  • Co-solvent (e.g., DMSO)

  • Physiological buffer

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Methodology:

  • Weigh the required amount of this compound powder into a sterile vial.

  • Add the minimum amount of co-solvent (e.g., DMSO) required to completely dissolve the powder. Vortex or sonicate briefly if necessary to aid dissolution. This will be your high-concentration stock solution.

  • For your experiment, perform a serial dilution of this stock solution into the physiological buffer to achieve your desired final concentrations.

  • Ensure the final concentration of the co-solvent in your experimental samples is below the threshold known to cause toxicity or artifacts in your specific assay system.

Visualizations

experimental_workflow start Start: this compound Solubility Issue check_form Verify Drug Form (Salt vs. Free Base) start->check_form ph_adjust pH Adjustment Strategy check_form->ph_adjust If Free Base or Low Solubility cosolvent Co-solvent Strategy check_form->cosolvent If pH adjustment is not sufficient or desirable solubility_test Determine Equilibrium Solubility ph_adjust->solubility_test cosolvent->solubility_test solubility_test->ph_adjust If not soluble, re-evaluate solubility_test->cosolvent If not soluble, re-evaluate stability_test Assess Solution Stability (e.g., HPLC) solubility_test->stability_test If soluble stability_test->ph_adjust If unstable, consider antioxidants or different buffer formulation_dev Develop Final Formulation stability_test->formulation_dev If stable end End: Soluble & Stable Formulation formulation_dev->end

Caption: Experimental workflow for addressing this compound solubility issues.

opioid_signaling_pathway opioid This compound receptor Mu-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreased production cellular_response Cellular Response (e.g., Reduced Neuronal Excitability, Reduced Neurotransmitter Release) camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Generalized mu-opioid receptor signaling pathway.

References

Technical Support Center: Managing Azidomorphine-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azidomorphine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to morphine?

A1: this compound is a semi-synthetic opioid analgesic. It is a derivative of morphine and is reported to be significantly more potent as an analgesic in animal models.[1] However, the introduction of the azido (B1232118) group into the morphine molecule, while increasing analgesic activity, does not appear to decrease its ability to produce physical dependence.[1] Therefore, it is expected to share a similar side effect profile with other potent µ-opioid receptor agonists.

Q2: What are the most common side effects of this compound in animal models?

A2: Based on its action as a potent opioid agonist, the most common side effects observed in animal models are expected to be:

  • Respiratory Depression: Characterized by a decreased breathing rate and reduced oxygen saturation. This is a primary concern and can be life-threatening.

  • Gastrointestinal Dysfunction (Constipation): Opioids inhibit gastrointestinal motility, leading to delayed transit of feces.

  • Neurotoxicity: High doses or chronic administration can lead to neurotoxic effects such as hyperalgesia (increased sensitivity to pain), allodynia (pain from a non-painful stimulus), myoclonus (muscle twitching), and in severe cases, seizures.[2][3]

Q3: How can I monitor for respiratory depression in my animal model?

A3: Non-invasive pulse oximetry is a reliable method for monitoring heart rate, oxygen saturation (SpO2), and breathing rate in rodents.[4] This technique involves placing a collar with a sensor on the animal, allowing for continuous monitoring without anesthesia, which could confound the results.[4] A significant decrease in O2 saturation is a key indicator of respiratory depression.[4]

Q4: What is the primary mechanism of opioid-induced constipation?

A4: Opioid-induced constipation primarily results from the activation of µ-opioid receptors in the enteric nervous system. This activation inhibits the release of neurotransmitters that are crucial for coordinated gut motility, leading to increased muscle tone and reduced propulsive activity.[5][6] Opioids also decrease intestinal fluid secretion, contributing to harder stools.

Q5: Can this compound administration lead to neurotoxic effects?

A5: While specific studies on this compound-induced neurotoxicity are limited, chronic administration of potent opioids like morphine has been shown to induce neuronal apoptosis in the spinal cord of rats.[7] This neurotoxicity is thought to be mediated by the activation of the NMDA receptor.[7] Symptoms can range from hyperalgesia to seizures.[2][3]

Troubleshooting Guides

Issue 1: Severe Respiratory Depression or Overdose

Symptoms:

  • Significantly reduced respiratory rate.

  • Low blood oxygen saturation (hypoxia).

  • Cyanosis (blue discoloration of skin and mucous membranes).

  • Loss of consciousness.

Immediate Action:

  • Administer an Opioid Antagonist: Naloxone (B1662785) is the standard antagonist used to reverse opioid-induced respiratory depression.[8][9] It acts by competitively blocking µ-opioid receptors.

  • Provide Respiratory Support: If necessary, provide ventilatory support to ensure adequate oxygenation.

Troubleshooting Steps & Preventative Measures:

Problem Possible Cause Solution
Unexpectedly high level of respiratory depression. This compound is more potent than morphine. The administered dose may be too high.Conduct a dose-response study to determine the optimal analgesic dose with minimal respiratory depression. Start with a very low dose and titrate upwards.
Naloxone administration reverses analgesia. Naloxone is a non-selective opioid antagonist and will reverse both the analgesic and respiratory depressive effects.Use the lowest effective dose of naloxone to reverse respiratory depression while minimizing the impact on analgesia. Consider repeated low doses or a continuous infusion for longer-acting opioids.
Respiratory depression recurs after initial reversal with naloxone. The half-life of naloxone may be shorter than that of this compound.Monitor the animal closely after naloxone administration and be prepared to administer additional doses if signs of respiratory depression reappear.
Prophylactic prevention of respiratory depression is desired. Co-administration of a respiratory stimulant.Investigate the use of AMPA receptor modulators (ampakines) or serotonin (B10506) receptor agonists, which have been shown to counteract opioid-induced respiratory depression in some studies.[9]
Issue 2: Opioid-Induced Constipation

Symptoms:

  • Reduced frequency or absence of fecal pellet output.

  • Hard, dry fecal pellets.

  • Increased gastrointestinal transit time.

Troubleshooting Steps & Management Strategies:

Problem Possible Cause Solution
Significant reduction in fecal output. This compound's activation of µ-opioid receptors in the gut is inhibiting motility.Co-administer a peripherally acting µ-opioid receptor antagonist (PAMORA) such as methylnaltrexone (B1235389) or naloxegol. These agents do not cross the blood-brain barrier and can reverse constipation without affecting central analgesia.[5][10]
Dehydration exacerbating constipation. Reduced fluid intake by the animal.Ensure ad libitum access to water. In some cases, subcutaneous fluid administration may be necessary.
Need for a first-line, non-antagonist treatment. Milder constipation that may not require a PAMORA.The use of osmotic laxatives (e.g., polyethylene (B3416737) glycol) or stimulant laxatives can be considered as a first-line approach.[5]
Issue 3: Neurotoxicity and Abnormal Behavior

Symptoms:

  • Hyperalgesia (increased sensitivity to a painful stimulus).

  • Allodynia (pain response to a normally non-painful stimulus).

  • Myoclonus (involuntary muscle jerks).

  • Seizures.

Troubleshooting Steps & Mitigation Strategies:

Problem Possible Cause Solution
Development of hyperalgesia with chronic dosing. Potential NMDA receptor-mediated neurotoxicity.Consider co-administration of an NMDA receptor antagonist (e.g., MK-801) to potentially attenuate the development of tolerance and neurotoxic effects.[7]
Appearance of myoclonus or seizures. High doses of this compound leading to central nervous system excitation. This may be due to the accumulation of metabolites.Immediately reduce the dose of this compound or discontinue administration. Consider "opioid rotation" by switching to a structurally different opioid.[3] Ensure the animal is well-hydrated to aid in the clearance of the drug and its metabolites.[2]
Need to differentiate neurotoxicity from disease progression. Symptoms of neurotoxicity can mimic the progression of certain disease models.Carefully observe the onset of symptoms in relation to this compound administration. A temporal correlation suggests a drug-induced effect. Dose reduction should alleviate the symptoms if they are drug-related.

Quantitative Data Summary

Table 1: Comparative Potency of Opioid Analgesics in Animal Models

Compound Animal Model Analgesic Potency Comparison Reference
This compound Various lab animals More potent than morphine [1]
Morphine Rat (neuropathic pain) ED50 = 2.07 mg/kg (s.c.) [11]
Methadone Rat (neuropathic pain) Effective at 3 mg/kg (s.c.) [12]

| Codeine | Rat (neuropathic pain) | Effective at 30 mg/kg (s.c.) |[12] |

Table 2: Management of Opioid-Induced Side Effects in Rodent Models

Side Effect Management Agent Animal Model Dosage and Route Effect Reference
Respiratory Depression Naloxone Rat Not specified Reverses respiratory depression [8][9]
Constipation Oral Naloxone Rat Not specified Reduces constipation without affecting analgesia [10]
Constipation Methylnaltrexone Human (extrapolated) Not specified Relieves constipation without causing withdrawal [10]

| Neurotoxicity (apoptosis) | MK-801 (NMDA antagonist) | Rat | Co-administered with morphine | Inhibits upregulation of caspase-3 and Bax |[7] |

Experimental Protocols

Protocol 1: Assessment of Opioid-Induced Respiratory Depression and Reversal by Naloxone

  • Animal Acclimatization: Acclimate conscious, freely moving rats or mice to the pulse oximetry collar for several days prior to the experiment to minimize stress.

  • Baseline Measurement: On the day of the experiment, place the pulse oximetry collar on the animal and record baseline oxygen saturation (SpO2) and respiratory rate for at least 30 minutes.

  • This compound Administration: Administer a predetermined dose of this compound via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Dosing Monitoring: Continuously monitor and record SpO2 and respiratory rate.

  • Naloxone Administration: If significant respiratory depression is observed (e.g., SpO2 drops below a critical threshold), administer a low dose of naloxone (e.g., 0.01-0.1 mg/kg, intraperitoneally).

  • Recovery Monitoring: Continue to monitor respiratory parameters to assess the reversal of respiratory depression and observe for any recurrence of symptoms.

Protocol 2: Evaluation of Opioid-Induced Constipation

  • Animal Housing: House animals individually to allow for accurate fecal pellet collection.

  • Baseline Fecal Output: For 24-48 hours prior to drug administration, collect and count the number of fecal pellets produced by each animal to establish a baseline.

  • Drug Administration: Administer this compound. To test a management strategy, co-administer a laxative or a PAMORA.

  • Fecal Pellet Collection: Over a defined period (e.g., 6, 12, or 24 hours) after drug administration, collect and count all fecal pellets produced by each animal.

  • Data Analysis: Compare the number of fecal pellets produced after drug treatment to the baseline values and between treatment groups.

Visualizations

G cluster_0 This compound Administration cluster_1 Central Nervous System cluster_2 Enteric Nervous System This compound This compound Mu_Opioid_Receptor_Brain μ-Opioid Receptor (Brain & Spinal Cord) This compound->Mu_Opioid_Receptor_Brain Binds to Mu_Opioid_Receptor_Gut μ-Opioid Receptor (Gut) This compound->Mu_Opioid_Receptor_Gut Binds to Analgesia Analgesia Mu_Opioid_Receptor_Brain->Analgesia Respiratory_Depression Respiratory Depression Mu_Opioid_Receptor_Brain->Respiratory_Depression Decreased_Motility Decreased Motility & Secretion Mu_Opioid_Receptor_Gut->Decreased_Motility Constipation Constipation Decreased_Motility->Constipation G Start Start Administer_this compound Administer this compound Start->Administer_this compound Monitor_Vitals Monitor Respiratory Rate & SpO2 Administer_this compound->Monitor_Vitals Respiratory_Depression Significant Respiratory Depression? Monitor_Vitals->Respiratory_Depression Administer_Naloxone Administer Naloxone Respiratory_Depression->Administer_Naloxone Yes Continue_Monitoring Continue Experiment & Monitoring Respiratory_Depression->Continue_Monitoring No Administer_Naloxone->Monitor_Vitals End End Continue_Monitoring->End G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Reduced_Fecal_Output Reduced Fecal Output Opioid_Induced_Constipation Opioid-Induced Constipation Reduced_Fecal_Output->Opioid_Induced_Constipation Administer_PAMORA Administer PAMORA (e.g., Methylnaltrexone) Opioid_Induced_Constipation->Administer_PAMORA Administer_Laxative Administer Laxative Opioid_Induced_Constipation->Administer_Laxative

References

Technical Support Center: Azidomorphine Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of azidomorphine in solution for long-term experiments. The following information is based on best practices for opioid stability testing, drawing parallels from its parent compound, morphine, due to the limited direct stability data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on studies of morphine and other opioids, the stability of this compound in solution is likely influenced by several factors:

  • pH: Morphine stability is pH-dependent, with slower decomposition observed at a lower pH.[1] It is crucial to determine the optimal pH range for your specific experimental buffer.

  • Temperature: Higher temperatures generally accelerate degradation.[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1][3]

  • Light: Exposure to light can cause degradation of opioid solutions. Solutions should be stored in light-resistant containers or protected from light.

  • Oxygen: Oxidation is a common degradation pathway for opioids.[4] Flushing solutions with an inert gas like nitrogen before sealing can improve stability.[5]

  • Container Material: The type of plastic used for storage (e.g., polypropylene (B1209903), polyolefin) can impact stability. Studies on morphine have shown it to be stable in both polypropylene syringes and polyolefin bags.[3]

  • Presence of Other Substances: Excipients, preservatives, or other drugs in the solution can affect stability. For example, the presence of metamizole (B1201355) has been shown to decrease the stability of morphine solutions at elevated temperatures.[2]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound have not been extensively documented in publicly available literature, potential degradation pathways, similar to morphine, could include oxidation and hydrolysis.[4][6][7] Forced degradation studies under acidic, alkaline, and oxidative conditions would be necessary to identify and characterize the specific degradation products of this compound.

Q3: What is the recommended solvent for dissolving and storing this compound for long-term experiments?

A3: For long-term storage, sterile, preservative-free solutions are preferable. Based on morphine stability data, 0.9% NaCl is a suitable vehicle.[3] The pH of the solution should be optimized and buffered if necessary. For cell culture experiments, the final dilution should be done in the appropriate cell culture medium immediately before use, and the stability in that medium should be verified.

Q4: How long can I expect my this compound solution to be stable?

A4: Without specific stability studies for this compound, a definitive shelf-life cannot be provided. However, studies on morphine hydrochloride in 0.9% NaCl have shown stability for up to two years when stored at 5°C or 22°C, protected from light. It is strongly recommended to conduct your own stability study for your specific formulation and storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in color of the solution (e.g., yellowing) Oxidation or other chemical degradation.1. Discard the solution. 2. Prepare fresh solution and protect from light. 3. Consider flushing the container with an inert gas (e.g., nitrogen) before sealing.[5] 4. Evaluate the need for an antioxidant, ensuring it does not interfere with the experiment.[4]
Precipitation or cloudiness in the solution Change in pH, exceeding solubility limit, or interaction with container.1. Visually inspect the solution before each use.[3] 2. Confirm the pH of the solution. 3. Ensure the storage temperature is appropriate; some compounds can precipitate when cold. 4. Filter the solution through a sterile 0.22 µm filter if appropriate for your application.
Inconsistent experimental results over time Degradation of this compound leading to a decrease in active concentration.1. Perform a stability study to determine the rate of degradation under your experimental conditions. 2. Prepare fresh solutions more frequently. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Loss of drug concentration confirmed by analytical methods Adsorption to the container, chemical degradation.1. Test different container materials (e.g., glass vs. various plastics).[8] 2. Review storage conditions (temperature, light exposure). 3. Investigate potential interactions with other components in the solution.

Experimental Protocols

Protocol: Long-Term Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the long-term stability of an this compound solution.

1. Materials and Equipment:

  • This compound reference standard

  • High-purity solvent (e.g., 0.9% NaCl, phosphate (B84403) buffer)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[2][3]

  • Stability chambers or incubators set to desired storage conditions[9]

  • Light-resistant storage containers (e.g., amber glass vials, polypropylene tubes)

  • Sterile filters (0.22 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the chosen solvent. Measure and record the initial pH.

  • Sample Preparation: Aliquot the stock solution into multiple storage containers of the type that will be used in experiments.

  • Storage Conditions: Place the samples under various storage conditions to be tested. Recommended conditions from ICH guidelines include:[9][10]

    • Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Analyze the samples at predetermined time points. A typical schedule for long-term studies is 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, testing at 0, 3, and 6 months is common.[10]

  • Analytical Method: Use a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.[11][12]

  • Parameters to Test:

    • Appearance: Visual inspection for color change, precipitation, or cloudiness.

    • pH: Measure the pH of the solution.

    • Assay: Quantify the concentration of this compound.

    • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

3. Data Analysis:

  • Plot the concentration of this compound as a percentage of the initial concentration versus time for each storage condition.

  • The shelf-life is typically defined as the time at which the concentration drops to 90% of its initial value.

Visualizations

Signaling Pathway

Azidomorphine_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Agonist Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: Presumed signaling pathway of this compound via the μ-opioid receptor.

Experimental Workflow

Stability_Testing_Workflow start Start: Prepare this compound Solution aliquot Aliquot into Storage Containers start->aliquot storage Place in Stability Chambers (e.g., 5°C, 25°C, 40°C) aliquot->storage timepoint Pull Samples at Pre-defined Time Points storage->timepoint timepoint->storage Continue Study analysis Analyze Samples timepoint->analysis visual Visual Inspection analysis->visual ph_test pH Measurement analysis->ph_test hplc Stability-Indicating HPLC Assay analysis->hplc data Compile & Analyze Data (% Initial Concentration vs. Time) visual->data ph_test->data hplc->data end End: Determine Shelf-Life data->end

Caption: Experimental workflow for long-term stability testing of this compound.

References

Technical Support Center: Photoaffinity Labeling with Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using azidomorphine in photoaffinity labeling (PAL) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for photoaffinity labeling?

A1: this compound is a derivative of morphine where the 6-hydroxy group is replaced by a photoreactive azide (B81097) group.[1] It is a potent agonist for the mu-opioid receptor, binding with high affinity.[1][2] This high affinity and the presence of the aryl azide group make it a suitable candidate for photoaffinity labeling, a technique used to identify and study ligand-protein interactions by creating a light-induced covalent bond between the ligand (this compound) and its binding target.[2][3]

Q2: How does the photoaffinity labeling process with this compound work?

A2: The process involves three key components: the this compound probe (pharmacophore), a photoreactive aryl azide group, and often a reporter tag or handle for downstream analysis.[4] Upon binding to its target, the sample is irradiated with UV light. The light activates the azide group, which expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene rapidly inserts into nearby chemical bonds (ideally on the target protein), forming a stable, covalent link.[5] The labeled proteins can then be isolated and identified using techniques like mass spectrometry.

Q3: What are the most common photoreactive groups used in PAL, and why choose an aryl azide like in this compound?

A3: The three primary photoactivatable groups are aryl azides, benzophenones, and diazirines.[5][6] Aryl azides, like the one in this compound, are frequently used due to their relatively small size, ease of synthesis, and chemical stability in the dark.[3] However, a potential drawback is the relatively long lifetime of the nitrene intermediate, which can sometimes lead to an increase in non-specific labeling or reactions with solvent molecules.[5]

Q4: What is non-specific binding and how can I control for it?

A4: Non-specific binding occurs when the photoaffinity probe covalently labels proteins other than the intended target. This can happen with highly abundant proteins or through interactions unrelated to the specific binding pocket, such as hydrophobic interactions.[7][8] The most critical control is a competition experiment . By pre-incubating the sample with an excess of a non-photoreactive competitor ligand (e.g., morphine), the specific binding sites on the target protein will be occupied. This compound will be blocked from binding to its specific target, and any remaining labeled bands on a gel can be attributed to non-specific interactions.[3][7]

Troubleshooting Guide

Problem 1: Low or No Labeling of the Target Protein

You observe a very faint or absent band for your target protein on an autoradiogram or Western blot.

Potential Cause Recommended Solution
Insufficient UV Irradiation Increase the UV irradiation time (e.g., in 5-minute increments) or decrease the distance between the UV source and the sample to increase light intensity.[9]
Suboptimal Probe Concentration The concentration of this compound may be too low for detection. Perform a dose-response experiment to determine the optimal concentration. Note that excessively high concentrations can increase non-specific binding.[9]
Probe Instability/Degradation Ensure the this compound probe has been stored correctly (typically in the dark, at low temperatures) and is not from an old batch. Consider synthesizing or purchasing a fresh supply.
Inefficient Photocrosslinking The nitrene intermediate may be quenched by buffer components or solvent. Ensure your buffer is free of nucleophilic species like dithiothreitol (B142953) (DTT) or β-mercaptoethanol during irradiation.
Target Protein Not Expressed Confirm the presence and expression level of your target protein in the sample (e.g., cell lysate, membrane prep) using a standard Western blot with a validated antibody before starting the PAL experiment.
Problem 2: High Background or Multiple Non-Specific Bands

Your gel shows high background noise or many bands of similar intensity, making it difficult to identify the specific target.

Potential Cause Recommended Solution
Excessive Probe Concentration A high concentration of this compound can lead to increased labeling of abundant, non-target proteins.[9] Reduce the probe concentration and perform a competition experiment to differentiate specific from non-specific signals.[7]
Hydrophobic Interactions Morphine-like drugs can bind non-specifically via hydrophobic interactions.[8] Try increasing the ionic strength of your buffer or adding a non-ionic detergent (e.g., 0.1% Tween-20) to disrupt these interactions.
Long-Lived Reactive Intermediate The nitrene formed from the aryl azide can diffuse from the binding site and react with solvent or other proteins.[5] Add a mild scavenger, such as p-aminobenzoic acid (PABA) or aniline, to the buffer to quench reactive intermediates that are not in the immediate vicinity of the binding pocket.
Over-Irradiation Excessive UV exposure can cause protein damage and aggregation, leading to smearing and non-specific cross-linking.[5] Reduce the irradiation time or use a longer wavelength UV source if possible to minimize protein damage.[5]
Control Experiments Insufficient Always run parallel control experiments: (1) No UV irradiation, (2) No this compound probe, and (3) Competition with excess unlabeled morphine. These are essential for identifying true, specific labeling.[7]

Experimental Protocols & Visualizations

General Protocol for this compound Photoaffinity Labeling

This protocol provides a general workflow for labeling opioid receptors in a membrane preparation from cultured cells (e.g., SH-SY5Y or CHO-MOR). Optimization of concentrations and times is critical.

1. Membrane Preparation:

  • Culture cells expressing the mu-opioid receptor to ~90% confluency.

  • Harvest cells, wash with cold PBS, and lyse via hypotonic shock and mechanical homogenization in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Centrifuge to pellet cellular debris, then ultracentrifuge the supernatant to pellet the membrane fraction.

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration via Bradford or BCA assay.

2. Binding and Competition:

  • Prepare samples in microcentrifuge tubes or a 96-well plate on ice.

  • Total Binding: Add membrane protein (e.g., 50-100 µg) to the binding buffer. Add this compound to a final concentration of 1-10 nM.

  • Competition (Non-Specific Binding): Pre-incubate membrane protein with a 100 to 1000-fold excess of unlabeled morphine or naloxone (B1662785) for 20-30 minutes on ice before adding this compound.

  • Incubate all samples for 60-90 minutes on ice in the dark to allow binding to reach equilibrium.

3. UV Cross-linking:

  • Place the samples on a chilled surface with the lids open, approximately 5-10 cm from a UV light source.

  • Irradiate with UV light (typically 350 nm for aryl azides) for 10-30 minutes.[9] The optimal time should be determined empirically.

4. Analysis:

  • Quench the reaction by adding SDS-PAGE loading buffer containing a reducing agent.

  • Denature samples by heating at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Analyze the results via autoradiography (if using a radiolabeled probe) or Western blot using an antibody against a reporter tag (if using a clickable probe).

PAL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Binding 2. Binding Incubation (this compound +/- Competitor) Membrane_Prep->Binding Dark, 4°C UV_Irradiation 3. UV Cross-linking (e.g., 350 nm) Binding->UV_Irradiation Quench 4. Quench & Denature UV_Irradiation->Quench SDS_PAGE 5. SDS-PAGE Quench->SDS_PAGE Detection 6. Detection (Autoradiography/Blot) SDS_PAGE->Detection

General workflow for an this compound photoaffinity labeling experiment.
Troubleshooting Flowchart

This flowchart helps diagnose common issues encountered during photoaffinity labeling experiments.

Troubleshooting_Flowchart Start Experiment Complete. Analyze Gel/Blot Problem What is the primary issue? Start->Problem High_BG High Background or Non-Specific Bands Problem->High_BG High Background Low_Signal Low or No Specific Signal Problem->Low_Signal Low Signal Sol_BG_1 Run competition control with excess morphine High_BG->Sol_BG_1 Differentiates specific vs. non-specific Sol_LS_1 Increase UV irradiation time/intensity Low_Signal->Sol_LS_1 Check photolysis Sol_BG_2 Reduce this compound concentration Sol_BG_1->Sol_BG_2 If non-specific bands persist Sol_BG_3 Add a scavenger (e.g., PABA) Sol_BG_2->Sol_BG_3 If background is still high Sol_LS_2 Increase this compound concentration Sol_LS_1->Sol_LS_2 If signal still low Sol_LS_3 Confirm target protein expression via Western Blot Sol_LS_2->Sol_LS_3 If no improvement

A troubleshooting flowchart for common photoaffinity labeling issues.
Conceptual Diagram: Specific vs. Non-Specific Labeling

This diagram illustrates the desired outcome versus a common artifact in photoaffinity labeling.

Binding_Artifacts cluster_specific Ideal Outcome: Specific Labeling cluster_nonspecific Artifact: Non-Specific Labeling A_Probe This compound A_Complex Specific Binding Complex A_Probe->A_Complex A_Receptor Mu-Opioid Receptor (Target) A_Receptor->A_Complex A_UV UV Light A_Complex->A_UV A_Covalent Covalently Labeled Receptor A_UV->A_Covalent B_Probe This compound B_Complex Non-Specific Interaction B_Probe->B_Complex B_Protein Abundant Non-Target Protein (e.g., Albumin) B_Protein->B_Complex B_UV UV Light B_Complex->B_UV B_Covalent Covalently Labeled Artifact B_UV->B_Covalent

Conceptual model of specific covalent labeling versus non-specific artifacts.

References

Optimizing Azidomorphine Receptor Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues in Azidomorphine receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting point for incubation time in an this compound binding assay?

A1: For a high-affinity ligand like this compound, a common starting point for incubation is 60 to 120 minutes at room temperature (around 25°C) to allow the binding to reach equilibrium.[1][2] However, the optimal time should always be determined empirically for your specific experimental conditions.

Q2: My specific binding signal is too low. How can I increase it?

A2: Low specific binding can be due to several factors. Consider the following troubleshooting steps:

  • Optimize Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation duration.

  • Check Receptor Preparation: Ensure the integrity and concentration of your receptor preparation. Low receptor density will result in a weak signal.

  • Verify Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for optimal specific binding. A concentration that is too low will produce a weak signal.

  • Assess Radioligand Integrity: Radiochemicals can degrade. Confirm that your radioligand is within its shelf life and has been stored correctly.

Q3: I am observing high non-specific binding (NSB). What are the likely causes and solutions?

A3: High non-specific binding can mask the specific signal. Here are some common causes and solutions:

  • Suboptimal Radioligand Concentration: Using a radioligand concentration significantly above the Kd can increase binding to non-receptor sites.

  • Inadequate Washing: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.

  • Filter Binding: Pre-treat glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material.

  • Include a Blocking Agent: Adding Bovine Serum Albumin (BSA) to the binding buffer can help block non-specific binding sites.

Q4: How does incubation temperature affect the assay?

A4: Temperature influences both binding kinetics and receptor stability. While a higher temperature (e.g., 37°C) can shorten the time to reach equilibrium, it may also lead to receptor degradation over longer incubation periods. Room temperature is often a good compromise.

Q5: Should I be concerned about ligand depletion?

A5: Yes. To avoid ligand depletion, the total amount of radioligand bound should be less than 10% of the total radioligand added to the assay.[3][4] If this threshold is exceeded, you may need to decrease the receptor concentration or increase the assay volume.

Experimental Protocols

General Radioligand Competition Binding Assay Protocol

This protocol is a representative example for determining the binding affinity (Ki) of this compound by competing against a radiolabeled ligand (e.g., [³H]-naloxone or [³H]-DAMGO) for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • Radioligand: A selective µ-opioid receptor radioligand (e.g., [³H]-naloxone).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist like naloxone.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to approach equilibrium.[1][2]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation

Table 1: Comparative Binding Affinities of Opioids at the µ-Opioid Receptor
CompoundIC50 (nM)Ki (nM)Notes
This compound ~5-fold lower than Morphine-A high-affinity agonist.[6]
Morphine -1.2A prototypical µ-opioid agonist.[7]
Fentanyl 99-A potent synthetic opioid.[8]
Naloxone -2.3An opioid receptor antagonist.[9]
Buprenorphine -0.2A partial µ-opioid agonist with high affinity and slow dissociation.[9]

Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue or cell preparation.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling Mu-Opioid Receptor (MOR) Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Efflux K+ Efflux (Hyperpolarization) K_channel->Efflux Influx Ca2+ Influx Inhibition Ca_channel->Influx Neurotransmitter Reduced Neurotransmitter Release Efflux->Neurotransmitter Influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Canonical signaling pathway of the µ-opioid receptor.

Experimental Workflow for a Competition Binding Assay

competition_binding_workflow Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, NSB, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium (e.g., 60-120 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a competition binding assay.

References

Addressing variability in behavioral responses to Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azidomorphine. The focus is on addressing the inherent variability in behavioral responses observed during preclinical experiments.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound and variability in behavioral responses.

QuestionAnswer
What is this compound and how does it work? This compound is a potent semi-synthetic opioid analogue of morphine.[1] It functions as a high-affinity agonist at the mu-opioid receptor (MOR).[2] Its potency is estimated to be approximately 40 times that of morphine in vivo.[1] Like morphine, its effects include analgesia, sedation, and respiratory depression.[1]
Why am I seeing significant variability in the analgesic response to this compound between my test subjects? Inter-individual variability is a well-documented phenomenon in opioid responsiveness.[3][4] The primary drivers of this variability are often genetic factors, particularly polymorphisms in the gene encoding the mu-opioid receptor (OPRM1) and genes for metabolic enzymes.[3][4] Other contributing factors can include the sex, age, and gut microbiome of the animal, as well as subtle differences in experimental procedures.
How is this compound metabolized, and does this contribute to response variability? In rats, this compound undergoes metabolism through conjugation with glucuronic acid and N-demethylation.[5] The azido (B1232118) group on the molecule is highly resistant to biotransformation.[5] While opioids like codeine and oxycodone are heavily influenced by polymorphic cytochrome P450 (CYP) enzymes (e.g., CYP2D6) for their activation or clearance, this compound's metabolic pathway may be less susceptible to this specific source of variability.[6] However, individual differences in glucuronidation (via UGT enzymes) can still contribute to variations in drug clearance.[6]
Are there known sex differences in the response to this compound? While specific studies on this compound are limited, sex differences are common in opioid responses. In rodent models, males often show more potent antinociceptive responses to opioids, while females may be more sensitive to their reinforcing (rewarding) effects. These differences can be influenced by the specific opioid, dose, and duration of treatment.
What is biased agonism and could it explain some of the variability I'm seeing? Biased agonism describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a receptor. For mu-opioid receptors, agonists can trigger G protein signaling (associated with analgesia) and/or β-arrestin recruitment (linked to side effects like respiratory depression and tolerance).[7][8] A "biased" agonist might favor one pathway, leading to a different behavioral profile compared to an "unbiased" agonist like morphine.[7] It is plausible that genetic variations could alter the expression or function of these downstream signaling proteins, thus contributing to response variability. Currently, there is no publicly available data classifying this compound as a biased or unbiased agonist.

Troubleshooting Guide

A step-by-step guide to addressing common issues encountered during behavioral experiments with this compound.

Issue 1: Bimodal or High Variability in Analgesic Response (Hot Plate/Tail-Flick Test)

Symptoms: In a group of genetically similar animals, some subjects show a strong analgesic response, while others show a weak or no response to the same dose of this compound. The dose-response curve is not smooth and may appear to have two distinct populations.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Genetic Polymorphisms 1. Review Animal Strain: Investigate if the rodent strain used has known polymorphisms in the Oprm1 gene (e.g., the rodent equivalent of the human A118G SNP) or in metabolic enzymes like the Cyp or Ugt families. Different inbred strains can have widely varying sensitivities to opioids. 2. Genotype a Subset: If feasible, genotype a sample of high and low responders for key opioid-related genes to identify potential genetic correlations. 3. Acknowledge and Analyze: If genotyping is not possible, acknowledge this potential genetic variability in your analysis. You may need to analyze high and low responders as separate subgroups.
Sex Differences 1. Segregate Data by Sex: Always analyze data from male and female subjects separately, as they can exhibit different sensitivities to the analgesic and rewarding effects of opioids. 2. Control for Estrous Cycle: In female rodents, the phase of the estrous cycle can influence pain perception and opioid response. Consider tracking the estrous cycle and including it as a variable in your analysis.
Procedural Inconsistencies 1. Standardize Acclimation: Ensure all animals are acclimated to the testing room and apparatus for the same duration before testing. Even minor stressors can alter baseline pain sensitivity. 2. Calibrate Equipment: Regularly verify the temperature of your hot plate or water bath. Minor temperature drifts can significantly alter response latencies. 3. Refine Handling: Consistent and gentle handling is crucial. Stress from handling can induce analgesia (stress-induced analgesia), masking the drug's effect.
Learned Responses 1. Habituate Subjects: Exposing animals to the testing apparatus (at a neutral temperature) on days prior to the experiment can reduce anxiety and variability related to novelty. 2. Randomize Testing Order: Randomize the order in which animals from different treatment groups are tested to avoid time-of-day or experimenter fatigue confounds.
Issue 2: Inconsistent Results in Conditioned Place Preference (CPP) Assay

Symptoms: Difficulty in establishing a clear place preference or aversion, or high variability in preference scores within the same dose group.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Dosing 1. Conduct a Dose-Response Study: The rewarding effects of opioids often follow an inverted U-shaped dose-response curve. Doses that are too low may not be rewarding, while doses that are too high can cause aversive effects (e.g., nausea, motor impairment), leading to a lack of preference or even aversion. A pilot study with a wide range of doses is essential. 2. Consider Potency: Remember this compound is ~40x more potent than morphine. Doses should be adjusted accordingly. For morphine, maximal CPP effects in mice are often seen between 0.32–10 mg/kg.[9]
Conditioning Protocol Flaws 1. Counterbalance Conditioning: Ensure that the drug is equally paired with both conditioning chambers across your subjects to control for any inherent bias towards one chamber's cues (e.g., texture, color). 2. Manage Withdrawal: If conditioning sessions are spaced too far apart, animals may experience withdrawal, which is aversive and can confound the rewarding association.[3] Consider the timing of your conditioning sessions relative to the drug's duration of action.
Confounding Locomotor Effects 1. Monitor Activity During Conditioning: High doses of opioids can initially cause hypoactivity followed by hyperactivity.[3] If an animal is sedated during conditioning, it may not properly associate the environment with the drug's effects. Record locomotor activity during conditioning sessions to identify dose-related motor impairments. 2. Separate Locomotor and Rewarding Effects: Analyze locomotor activity data separately from preference scores to distinguish between general activity changes and place preference.
Environmental & Social Factors 1. Control for Stress: Stressful events (e.g., loud noises, changes in housing) can impact the rewarding effects of drugs and reinstate drug-seeking behavior.[10] Maintain a stable and low-stress environment. 2. Housing Conditions: Isolate or house animals consistently. Social housing conditions can influence the rewarding properties of opioids.

Experimental Protocols

Detailed methodologies for key behavioral assays. Note: Given that this compound is approximately 40 times more potent than morphine, suggested starting doses should be adjusted accordingly. Always perform pilot studies to determine the optimal dose range for your specific animal strain and experimental conditions.

Protocol 1: Hot Plate Test for Thermal Nociception

This test measures the response latency to a thermal stimulus, assessing supraspinally organized pain responses.

Apparatus:

  • Commercial hot plate apparatus with an adjustable surface temperature and a clear acrylic cylinder to confine the animal.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Habituation (Optional but Recommended): On the day before testing, place each animal on the hot plate (turned off or at a neutral temperature) for 1-2 minutes to familiarize them with the apparatus.

  • Set Temperature: Set the hot plate surface to a constant temperature, typically between 52-55°C for mice. The temperature should be sufficient to cause a response in 15-30 seconds in a drug-naive animal but not so high as to cause tissue damage.

  • Baseline Latency: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping. Stop the timer at the first definitive sign of a pain response. This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 45-60 seconds) must be established to prevent tissue damage. If an animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Drug Latency: At a predetermined time after injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 4.

  • Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

Protocol 2: Tail-Flick Test for Spinal Nociception

This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.

Apparatus:

  • Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath.

  • Animal restrainer.

Procedure:

  • Acclimation & Habituation: Acclimate animals to the testing room. Gently habituate them to the restrainer for short periods on the days leading up to the experiment to minimize stress.

  • Set Stimulus:

    • Radiant Heat: Position the animal in the restrainer with its tail over the heat source aperture. Adjust the intensity of the heat beam to produce a baseline tail flick in 3-5 seconds in a drug-naive animal.

    • Hot Water: Maintain a water bath at a constant temperature (e.g., 52-55°C).

  • Baseline Latency:

    • Radiant Heat: Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail, breaking the light beam.

    • Hot Water: Immerse the distal 3-5 cm of the tail into the hot water and start the timer. Stop the timer as soon as the tail is withdrawn.

  • Cut-off Time: A cut-off of 10-15 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Latency: Measure the tail-flick latency at predetermined time points after drug administration.

  • Data Analysis: Calculate %MPE as described for the Hot Plate Test.

Protocol 3: Conditioned Place Preference (CPP) for Reward Assessment

This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

Apparatus:

  • A two- or three-compartment CPP box. The conditioning compartments should have distinct visual and tactile cues (e.g., different wall patterns, floor textures).

Procedure (Unbiased, Counterbalanced Design):

  • Phase 1: Pre-Test (Baseline Preference)

    • On Day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

  • Phase 2: Conditioning (Typically 4-8 days)

    • This phase consists of alternating pairings of drug and vehicle with the distinct compartments.

    • On Drug Days: Administer this compound and immediately confine the animal to one of the conditioning compartments for 30-45 minutes.

    • On Vehicle Days: Administer vehicle (e.g., saline) and confine the animal to the opposite compartment for the same duration.

    • The order of drug/vehicle administration and the compartment paired with the drug should be counterbalanced across subjects.

  • Phase 3: Post-Test (Preference Test)

    • 24 hours after the final conditioning session, place the animal back in the apparatus (drug-free) and allow free access to all compartments, as in the pre-test.

    • Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis:

    • Calculate a preference score: (Time in drug-paired side) - (Time in vehicle-paired side).

    • Alternatively, compare the time spent in the drug-paired compartment during the post-test to the time spent in that same compartment during the pre-test. A significant increase indicates a conditioned preference.

Data Tables

Table 1: Representative Analgesic Effects of Morphine in Rodents
AssaySpecies / StrainDose (mg/kg, s.c.)Peak Effect Latency (seconds)% MPE (Approx.)
Hot Plate Test Mouse (C57BL/6J)Vehicle12 ± 20%
2.525 ± 4~40%
5.038 ± 5~78%
10.045 (Cut-off)100%
Tail-Flick Test Rat (Sprague-Dawley)Vehicle3.5 ± 0.50%
1.05.0 ± 0.8~23%
3.08.0 ± 1.2~69%
5.010 (Cut-off)100%
Data are illustrative and compiled from typical results found in the literature. Actual results will vary. Cut-off times used for %MPE calculation: Hot Plate = 45s, Tail-Flick = 10s.
Table 2: Representative Conditioned Place Preference (CPP) Effects of Morphine
Species / StrainDose (mg/kg, i.p.)Preference Score (Post-Test - Pre-Test Time in Drug-Paired Side, seconds)Outcome
Mouse (C57BL/6J) Vehicle15 ± 25No Preference
1.0150 ± 40Significant Preference
5.0250 ± 55Strong Preference
10.0180 ± 50Significant Preference
30.030 ± 30No Preference (Potential Aversion/Motor Effects)
Data are illustrative, showing a typical inverted U-shaped dose-response curve for CPP.[9] Scores represent the increase in time spent in the drug-paired side.

Signaling Pathways and Workflows

Diagrams created using DOT language to visualize key concepts.

Mu-Opioid Receptor Signaling

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits (Phosphorylation-dependent) G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_betagamma->GIRK Activates Ca_Channel Ca2+ Channels G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization

Caption: Canonical Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.

Troubleshooting Workflow for Analgesic Variability

G Start High Variability in Analgesic Response CheckProcedure Review Experimental Protocol Start->CheckProcedure CheckAnimal Evaluate Subject Variables Start->CheckAnimal CheckDrug Verify Drug & Dose Start->CheckDrug Handling Is handling consistent? Is acclimation adequate? CheckProcedure->Handling Equipment Is equipment (hot plate, water bath) calibrated? CheckProcedure->Equipment Environment Are testing conditions (light, noise) stable? CheckProcedure->Environment Sex Analyze data by sex. Control for estrous cycle? CheckAnimal->Sex Genetics Is the strain known for Oprm1/Cyp polymorphisms? CheckAnimal->Genetics Health Are all animals healthy and of similar age/weight? CheckAnimal->Health Dose Is dose appropriate? (Consider high potency) CheckDrug->Dose Prep Was drug prepared freshly and stored correctly? CheckDrug->Prep Outcome Identify & Control for Confounding Variable(s) Handling->Outcome Equipment->Outcome Environment->Outcome Sex->Outcome Genetics->Outcome Health->Outcome Dose->Outcome Prep->Outcome

Caption: A logical workflow for troubleshooting sources of variability in opioid analgesia experiments.

References

How to mitigate respiratory depression with Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research professionals in drug development and related scientific fields. Azidomorphine is a potent opioid with a high risk of severe respiratory depression. The information provided herein is for experimental and informational purposes only and must not be interpreted as clinical advice or guidance for human use. All experiments involving this compound and strategies to mitigate its effects must be conducted in strict adherence to ethical guidelines and institutional safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic opioid analgesic. It is a derivative of morphine where the 7,8 double bond is saturated and the 6-hydroxy group is replaced by an azide (B81097) group.[1] Its primary mechanism of action is as a high-affinity agonist of the mu (µ)-opioid receptor.[1] In vivo, it is approximately 40 times more potent than morphine.[1] Like other µ-opioid agonists, it produces effects such as analgesia, sedation, and respiratory depression.[1][2]

Q2: How does this compound induce respiratory depression?

This compound-induced respiratory depression occurs through the activation of µ-opioid receptors located on neurons within key respiratory control centers in the brainstem.[3][4] These centers, including the pre-Bötzinger complex and the parabrachial nucleus, are responsible for generating and regulating the rhythm of breathing.[3][5] Activation of µ-opioid receptors in these areas inhibits neuronal activity, leading to a decrease in respiratory rate and minute ventilation, which can be life-threatening.[4][5]

Q3: What are the primary experimental strategies to mitigate this compound-induced respiratory depression?

There are several research avenues for mitigating opioid-induced respiratory depression (OIRD) while ideally preserving analgesia. The main strategies include:

  • Opioid Receptor Antagonism: The use of a non-selective opioid receptor antagonist like naloxone (B1662785), which reverses all opioid effects.[3][6]

  • Respiratory Stimulation via Non-Opioidergic Pathways:

    • Ampakines: Positive allosteric modulators of AMPA receptors that can enhance respiratory drive.[7][8][9]

    • Serotonergic Agents: Agonists of specific serotonin (B10506) receptors (e.g., 5-HT1A) that have been shown to stimulate breathing in preclinical models.[10][11]

  • Peripherally Acting Opioid Antagonists: Compounds like naloxone methiodide that do not readily cross the blood-brain barrier may reverse peripherally mediated respiratory depression without affecting central analgesia or inducing withdrawal.[12]

Troubleshooting Guides

Issue 1: Severe respiratory depression observed after this compound administration in an animal model.

Potential Cause: The dose of this compound is too high, or the animal model is particularly sensitive to its respiratory depressant effects.

Troubleshooting Steps:

  • Immediate Reversal: Administer an opioid receptor antagonist such as naloxone. Note that naloxone will also reverse the analgesic effects of this compound.[3] Due to naloxone's short half-life, be prepared for potential "re-narcotization" and the need for repeated doses or a continuous infusion.[3][6]

  • Dose-Response Assessment: Conduct a dose-response study to determine the therapeutic window for analgesia versus respiratory depression for your specific animal model and experimental conditions.

  • Co-administration with a Respiratory Stimulant: In subsequent experiments, consider co-administering this compound with a respiratory stimulant that does not interfere with analgesia, such as an ampakine.[7][13]

Issue 2: Reversal of respiratory depression with naloxone also eliminates the desired analgesic effect.

Potential Cause: Naloxone is a non-selective opioid antagonist, meaning it blocks the µ-opioid receptors responsible for both analgesia and respiratory depression.[3]

Troubleshooting Steps:

  • Titrate Naloxone Dose: Use a lower dose titration regimen of naloxone. The goal is to administer the minimum effective dose to restore adequate respiration without completely reversing analgesia.[14][15]

  • Explore Alternative Mitigation Strategies: For future experiments, investigate the use of agents that do not act on opioid receptors to counteract respiratory depression. Ampakines and serotonergic agonists are promising candidates in this regard, as they have been shown to mitigate OIRD without affecting analgesia in preclinical studies.[3][8][10][13]

  • Consider Peripherally Acting Antagonists: If a component of the respiratory depression is believed to be mediated by peripheral opioid receptors, a peripherally restricted antagonist like naloxone methiodide could be tested.[12]

Quantitative Data Summary

Mitigation StrategyAgent(s)Animal Model/Study PopulationKey Quantitative FindingReference(s)
Ampakine Co-administration CX717Healthy Human Volunteers (with Alfentanil)Reduced the decrease in respiratory frequency from 25.6% (placebo) to 2.9%.[13]
Chemogenetic Neuronal Activation CNO (in mice with engineered receptors)Mice (with Morphine)Rescued respiratory rate from a depressed state of ~124 bpm back to ~268 bpm.[16]
Drug-Drug Interaction Morphine + BaclofenRatsSynergistic decrease in respiratory frequency of 65.7% from baseline, compared to a 26.0% decrease with morphine alone.[17]

Experimental Protocols

Protocol 1: Measurement of Respiratory Depression using Whole-Body Plethysmography (WBP) in Rodents

This non-invasive method is used to assess respiratory function in conscious, unrestrained animals.[18]

Methodology:

  • Acclimatization: Acclimate the animal to the plethysmography chamber for a defined period (e.g., 20-30 minutes) for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.[16]

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Dosing Recording: Immediately return the animal to the chamber and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).

  • (Optional) Hypercapnic Challenge: To avoid a "floor effect" where baseline breathing is too slow to detect further depression, the experiment can be conducted under hypercapnic conditions by introducing a controlled percentage of CO2 (e.g., 8%) into the chamber's air supply.[18]

  • Data Analysis: Analyze the changes in respiratory parameters from baseline following drug administration.

Protocol 2: Reversal of OIRD with Naloxone

This protocol details the steps to experimentally reverse this compound-induced respiratory depression.

Methodology:

  • Induce Respiratory Depression: Administer a dose of this compound known to cause significant, but not lethal, respiratory depression, as determined from prior dose-response studies.

  • Monitor Respiration: Continuously monitor respiratory parameters using a suitable method like WBP or pulse oximetry.[18][19]

  • Administer Naloxone: Once respiratory depression has stabilized (e.g., 20-30 minutes post-Azidomorphine), administer naloxone. Dosing can be done as a single bolus or titrated in smaller increments.[14][15]

    • Low-Dose Titration Example: Initial dose of 100-200 micrograms, followed by 100 microgram increments every 1-2 minutes until adequate respiration is restored.[14]

  • Continuous Monitoring: Continue to monitor respiratory parameters to assess the extent and duration of reversal. Be aware of the potential for re-narcotization as the naloxone is metabolized.[3]

  • (Optional) Analgesia Assessment: At various time points, assess the animal's analgesic state using a standard nociceptive assay (e.g., hot plate, tail flick) to correlate respiratory reversal with changes in analgesia.

Visualizations

OIRD_Pathway cluster_opioid Opioid Action cluster_effect Cellular & Systemic Effect This compound This compound MuReceptor µ-Opioid Receptor (Brainstem) This compound->MuReceptor Binds & Activates NeuronalInhibition Inhibition of Respiratory Neurons MuReceptor->NeuronalInhibition Leads to RespiratoryDepression Respiratory Depression (Decreased Rate & Volume) NeuronalInhibition->RespiratoryDepression

Caption: this compound's signaling pathway leading to respiratory depression.

Mitigation_Strategies cluster_naloxone Opioid Antagonism cluster_ampakine Respiratory Stimulation cluster_serotonin Neuromodulation OIRD Opioid-Induced Respiratory Depression (OIRD) Naloxone Naloxone MuReceptor µ-Opioid Receptor Naloxone->MuReceptor Blocks MuReceptor->OIRD Reverses Ampakine Ampakines (e.g., CX717) AMPAReceptor AMPA Receptor (Respiratory Neurons) Ampakine->AMPAReceptor Positively Modulates AMPAReceptor->OIRD Counteracts SerotoninAgonist Serotonin Agonists (e.g., 5-HT1A) SerotoninReceptor 5-HT Receptors (Respiratory Neurons) SerotoninAgonist->SerotoninReceptor Activates SerotoninReceptor->OIRD Counteracts

Caption: Key experimental strategies for mitigating OIRD.

WBP_Workflow Start Start Acclimatize Acclimatize Animal to WBP Chamber Start->Acclimatize Baseline Record Baseline Respiration Acclimatize->Baseline Administer Administer This compound Baseline->Administer Record Record Post-Dose Respiration Administer->Record Analyze Analyze Data (Compare to Baseline) Record->Analyze End End Analyze->End

Caption: Experimental workflow for measuring OIRD with WBP.

References

Technical Support Center: Azidomorphine Dosage & Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Azidomorphine dosage across different rat strains. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure safe and effective use in your research.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust this compound dosage for different rat strains?

A1: Adjusting the dose of this compound is critical due to significant pharmacogenetic and metabolic differences between rat strains. Research has shown that various strains can exhibit different sensitivities to opioids and may metabolize drugs at different rates.[1][2][3] For example, studies on other opioids like morphine and fentanyl have demonstrated substantial variability in analgesic response and the development of opioid-induced hyperalgesia (OIH) among Sprague-Dawley, Wistar, Lewis, and Fischer rats.[4][5] Factors contributing to these differences include genetic variations in opioid receptors, differences in drug metabolism pathways, and baseline pain sensitivity.[6][7] Therefore, a dose that is effective in one strain may be sub-therapeutic or toxic in another.

Q2: How potent is this compound compared to other opioids?

A2: this compound is a highly potent µ-opioid receptor agonist.[8][9] In vivo studies have shown it to be approximately 40 to 60 times more potent than morphine .[8][10][11] This high potency necessitates careful dose calculation and dilution to avoid overdose.

Q3: What are the known differences in opioid response among common rat strains?

A3: While direct comparative studies on this compound across multiple strains are limited, data from other opioids provide valuable insights.

  • Sprague-Dawley (SD) & Wistar (W): Both strains are widely used and generally show moderate sensitivity to opioids.[7] They have been observed to develop opioid-induced hyperalgesia (OIH).[4] However, differences in their metabolic pathways for certain drugs have been noted, which could affect drug clearance and exposure.[3]

  • Lewis (LEW): This strain can exhibit unusual responses. For instance, in one study, Lewis rats were found to be completely insensitive to morphine's analgesic effects in the hot plate test but responded in an inflammatory pain model.[5]

  • Fischer 344 (F344): This strain has been shown to be resistant to developing OIH after fentanyl exposure, a stark contrast to SD, Wistar, and Lewis strains.[4]

  • Wistar Kyoto (WKY): WKY rats have been shown to be less sensitive to morphine's analgesic effects in both thermal and inflammatory pain tests compared to SD and F344 rats.[5]

These documented differences with other opioids strongly suggest that a strain-specific dose-finding study is mandatory for this compound.

Q4: What is a reasonable starting point for an this compound dose-finding study?

A4: Given that this compound is 40-60 times more potent than morphine, a logical starting point is to use an established effective dose of morphine for your specific strain and pain model and divide it by a factor of 50 to 100. For example, if a typical effective subcutaneous dose of morphine in Sprague-Dawley rats is 3.0 mg/kg[5], a starting dose for this compound would be in the range of 0.03 to 0.06 mg/kg . It is crucial to start at the lower end of this estimated range and perform a dose-escalation study to determine the minimum effective dose (MED).

Q5: What are the signs of overdose or adverse effects to monitor in rats?

A5: As a potent µ-opioid agonist, this compound can cause significant adverse effects, particularly at higher doses. Monitor animals closely for:

  • Respiratory Depression: Slow, shallow, or labored breathing. This is the most critical sign of opioid overdose.

  • Excessive Sedation: Lack of responsiveness to stimuli, lethargy.

  • Motor Impairment: Loss of coordination, catalepsy, or rigidity.

  • Cyanosis: Bluish discoloration of the skin or mucous membranes, indicating poor oxygenation.

If any of these signs are observed, the dose should be reduced in subsequent experiments. Ensure an opioid antagonist like naloxone (B1662785) is available for reversal in case of accidental overdose.[12]

Troubleshooting Guide

Issue: I am not observing the expected analgesic effect.

  • Possible Cause 1: Dose is too low for the selected strain.

    • Solution: As opioid sensitivity varies significantly between strains, the current dose may be sub-therapeutic.[5] Perform a dose-escalation study, systematically increasing the dose until an analgesic effect is observed or adverse effects become apparent.

  • Possible Cause 2: The pain model is insensitive to µ-opioid analgesia in your chosen strain.

    • Solution: Some strains may be resistant to the analgesic effects of µ-opioids in specific pain assays (e.g., Lewis rats in the hot plate test for morphine).[5] Consider using a different pain model (e.g., inflammatory or chemical pain model instead of acute thermal pain) to confirm efficacy.[13]

  • Possible Cause 3: Improper drug administration.

    • Solution: Ensure the drug is being administered correctly (e.g., subcutaneous, intraperitoneal) and that the full volume is delivered. Verify your dilution calculations and solution stability.

Issue: My rats are showing excessive sedation or respiratory depression.

  • Possible Cause 1: Dose is too high for the selected strain.

    • Solution: This is the most likely cause. Immediately reduce the dose for all subsequent animals. A 50% dose reduction is a reasonable starting point. The current dose is approaching or has exceeded the maximum tolerated dose (MTD).

  • Possible Cause 2: Rapid absorption kinetics.

    • Solution: The route of administration (e.g., intravenous vs. subcutaneous) can significantly impact the peak plasma concentration. If using a route with rapid absorption, consider switching to a route with a slower absorption profile (e.g., subcutaneous) to reduce peak-dose side effects.

Quantitative Data & Experimental Design

Table 1: this compound Pharmacological Profile
ParameterDescriptionReference(s)
Drug Type Opiate Analogue, Morphine Derivative[8]
Mechanism High-affinity µ-opioid receptor (MOR) agonist[8][9]
Potency ~40-60 times more potent than morphine in vivo[8][10][11]
Primary Effects Analgesia, Sedation, Respiratory Depression[8]
Table 2: Summary of Opioid Sensitivity in Common Rat Strains (Inferred from Morphine/Fentanyl Data)
Rat StrainRelative Opioid Sensitivity / Key CharacteristicsReference(s)
Sprague-Dawley Moderate sensitivity; develops OIH. A common baseline strain.[4][5]
Wistar Moderate sensitivity; develops OIH. Similar to Sprague-Dawley but metabolic differences may exist.[3][4][7]
Lewis Variable sensitivity; may be insensitive in certain acute thermal pain models (hot plate).[5]
Fischer 344 Appears resistant to developing opioid-induced hyperalgesia (OIH).[4]
Wistar Kyoto Lower sensitivity to morphine analgesia compared to Sprague-Dawley and F344.[5]
Table 3: Example Dose-Response Study Design (Hot Plate Test)
GroupTreatment (Subcutaneous)Dose (mg/kg)Number of Animals (n)Purpose
1Vehicle (e.g., 0.9% Saline)08-10Establish baseline latency and control for injection stress.
2This compound0.018-10Test a low dose, well below the estimated effective range.
3This compound0.038-10Test a dose at the lower end of the estimated effective range.
4This compound0.108-10Test a mid-range dose.
5This compound0.308-10Test a high dose to establish the upper end of the curve.
6Morphine (Positive Control)3.08-10Validate the assay and compare with a known standard.

Experimental Protocols

Protocol 1: Dose-Response Evaluation using the Hot Plate Test

The hot plate test is used to evaluate thermal pain sensitivity and measures a complex, supraspinally-integrated response.[14][15]

  • Apparatus: A commercial hot plate apparatus with a heated metal surface enclosed by a transparent cylinder.

  • Acclimatization: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Baseline Latency:

    • Set the plate temperature to a constant, non-injurious level (e.g., 52-55°C).[16][17]

    • Place a rat gently onto the center of the plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, typically hind paw licking or jumping.

    • Stop the timer as soon as one of these behaviors is observed. This is the response latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.[16]

    • Remove any animal that exceeds the baseline cut-off from the study.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

  • Post-Treatment Testing: At a predetermined time point post-injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Convert the latency data to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 Plot the %MPE against the log of the dose to generate a dose-response curve and calculate the ED50.

Protocol 2: Dose-Response Evaluation using the Tail-Flick Test

The tail-flick test measures a spinally mediated reflex to a thermal stimulus.[17][18]

  • Apparatus: A commercial tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail.

  • Acclimatization & Restraint: Acclimate the rats to the testing room. Gently place the rat in a restrainer, allowing its tail to be exposed. Allow the animal to habituate to the restrainer.

  • Baseline Latency:

    • Position the tail such that the light beam is focused on a specific point on the ventral surface (e.g., 3-5 cm from the tip).

    • Activate the light source, which simultaneously starts a timer.

    • The timer stops automatically when the rat flicks its tail out of the beam's path. This is the tail-flick latency.

    • Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.[19]

    • Perform 2-3 baseline measurements, with at least 5 minutes between each, and average the values.[19]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Testing: At predetermined time points (e.g., 30, 60, 90 minutes) post-injection, measure the tail-flick latency again.

  • Data Analysis: Calculate %MPE as described for the Hot Plate test and plot the dose-response curve.

Visualizations

Signaling & Experimental Diagrams

MOR_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR binds G_Protein Gi/o Protein MOR->G_Protein activates GRK GRK MOR->GRK phosphorylates B_Arrestin β-Arrestin MOR->B_Arrestin activates AC Adenylyl Cyclase G_Protein->AC inhibits Channels ↑ K+ Efflux ↓ Ca2+ Influx G_Protein->Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia GRK->B_Arrestin recruits Side_Effects Side Effects (Resp. Depression) B_Arrestin->Side_Effects

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by this compound.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Test Testing Phase cluster_Analysis Analysis Phase arrow >> Strain_Select 1. Select Rat Strain (e.g., Sprague-Dawley) Acclimate 2. Acclimatize Animals (≥ 3 days) Strain_Select->Acclimate Drug_Prep 3. Prepare this compound Solutions & Vehicle Acclimate->Drug_Prep Baseline 4. Measure Baseline Analgesic Response Drug_Prep->Baseline Admin 5. Administer Drug (Dose Escalation) Baseline->Admin Post_Test 6. Measure Post-Drug Analgesic Response Admin->Post_Test Monitor 7. Monitor for Adverse Effects Post_Test->Monitor Calculate 8. Calculate %MPE Monitor->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot Determine 10. Determine MED & ED50 Plot->Determine

Caption: Experimental workflow for determining the effective dose of this compound.

Dose_Adjustment_Logic Start Start Dose Escalation (e.g., 0.03 mg/kg) Observe Observe Analgesic Effect & Monitor for Side Effects Start->Observe Adequate Is Analgesia Adequate? Observe->Adequate Toxicity Are Adverse Effects Present? Adequate->Toxicity  No End Optimal Dose Identified (MED / ED50) Adequate->End  Yes IncreaseDose Increase Dose for Next Cohort Toxicity->IncreaseDose  No DecreaseDose Decrease Dose & Re-evaluate Toxicity->DecreaseDose  Yes IncreaseDose->Observe DecreaseDose->Observe

Caption: Decision-making flowchart for dose adjustment during experiments.

References

Troubleshooting high background in Azidomorphine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Azidomorphine binding assays, with a specific focus on addressing high background signals.

Troubleshooting Guide: High Background Noise

High background, or non-specific binding (NSB), can significantly compromise the quality and reliability of your this compound binding assay data. An acceptable level of non-specific binding should ideally be less than 10% of the total binding; levels exceeding 50% often indicate a problem with the assay.[1] This guide addresses common causes of high NSB and provides targeted solutions.

Question 1: My non-specific binding is excessively high. What are the primary causes and how can I reduce it?

Answer: High non-specific binding can originate from several factors, ranging from the properties of the radioligand to the assay conditions and materials. Here’s a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution(s)
Radioligand Issues Hydrophobic radioligands tend to adhere non-specifically to various surfaces. Radioligand degradation can also produce impurities that contribute to high background.- Optimize Radioligand Concentration: Use a concentration at or near the Kd of the radioligand. Higher concentrations increase the likelihood of low-affinity, non-specific interactions.[2] - Ensure Radioligand Purity: Verify the purity and integrity of your radiolabeled this compound or competing ligand. Store it properly to prevent degradation.[2]
Filter Binding Glass fiber filters, commonly used in filtration assays, can be a major source of non-specific binding, especially for peptide and hydrophobic ligands.- Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged ligands to the negatively charged filters.[3] - Consider Alternative Filters: If PEI treatment is not sufficient, explore different filter materials.[3]
Assay Buffer Composition The pH, ionic strength, and presence of blocking agents in your buffer can significantly influence non-specific interactions.- Optimize pH and Ionic Strength: Start with a physiological pH (around 7.4) and physiological salt concentrations (e.g., 100-150 mM NaCl) and adjust as needed.[3] - Incorporate Blocking Agents: Add Bovine Serum Albumin (BSA) (typically at 0.1% w/v) to the assay buffer to coat surfaces and reduce non-specific adherence.[3]
Membrane Preparation The quality and concentration of your cell membrane preparation are critical. An excessive amount of membrane protein can increase the number of non-specific binding sites.- Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal balance between specific signal and NSB. - Ensure Thorough Washing: Inadequate washing during membrane preparation can leave behind interfering substances.
Incubation Conditions Incubation time and temperature can affect both specific and non-specific binding.- Optimize Incubation Time: Ensure the binding reaction reaches equilibrium without excessive incubation that can increase NSB. - Adjust Temperature: Lower incubation temperatures can sometimes reduce NSB, but ensure that equilibrium for specific binding is still achieved.
Washing Steps Inefficient or insufficient washing after incubation fails to adequately remove unbound radioligand, leading to high background.- Increase Wash Volume and Frequency: Use an adequate volume of ice-cold wash buffer and increase the number of wash steps. - Rapid Filtration: Perform the filtration and washing steps as quickly as possible to minimize dissociation of the specifically bound ligand.[2]
Ligand Degradation Proteases in the tissue or cell membrane preparation can degrade the ligand, and the resulting fragments may bind non-specifically.- Include Protease Inhibitors: Add a protease inhibitor cocktail to your membrane preparation and assay buffers to prevent ligand degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with opioid receptors?

This compound is a potent semi-synthetic opioid agonist that binds with high affinity to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] Its binding initiates a signaling cascade through inhibitory G-proteins (Gαi/o), leading to analgesic effects.[5][6]

Q2: What are typical binding affinity values for this compound?

This compound exhibits a significantly higher affinity for the µ-opioid receptor compared to morphine. One study reported that this compound has a five-fold lower IC50 value than morphine in a competition binding assay using [3H]-naloxone.[4] Given that reported Ki values for morphine at the µ-opioid receptor can range from approximately 1.2 nM to over 600 nM depending on the assay conditions, a representative Ki for this compound can be estimated to be in the low nanomolar or sub-nanomolar range.[7][8]

Compound Receptor Target Reported Ki / IC50 Reference
This compoundµ-opioid receptor~5-fold lower IC50 than Morphine[4]
Morphineµ-opioid receptorKi: 1.168 - 1.2 nM[9]
Naloxone (B1662785)µ-opioid receptorIC50: 5.926 ± 0.253 nM[7]

Q3: How do I perform a competition binding assay to determine the affinity of this compound?

A competition binding assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand (e.g., [3H]-naloxone or [3H]-DAMGO) from the µ-opioid receptor. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibition constant (Ki).

Experimental Protocols

Protocol: this compound Competition Binding Assay

This protocol outlines the steps for determining the binding affinity (Ki) of this compound for the µ-opioid receptor using a radioligand competition assay.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-naloxone or another suitable µ-opioid receptor radioligand.

  • Unlabeled Ligands: this compound and a reference compound (e.g., naloxone for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Blocking Agent: 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Protease Inhibitors.

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • 96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the µ-opioid receptor in ice-cold buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, a fixed concentration of the radioligand (at or near its Kd), and the membrane preparation.

    • Non-Specific Binding (NSB): Add binding buffer, the radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM naloxone), and the membrane preparation.

    • Competition Binding: Prepare serial dilutions of this compound. To these wells, add the diluted this compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a determined optimal temperature) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligands Prepare Ligand Dilutions (Radioligand & this compound) add_reagents Add to 96-well Plate: - Membranes - Radioligand - this compound or Control prep_ligands->add_reagents prep_membranes Prepare Cell Membranes expressing µ-Opioid Receptor prep_membranes->add_reagents prep_filters Pre-soak Filters (e.g., with PEI) filter Rapid Filtration through Pre-soaked Filters prep_filters->filter incubate Incubate to Reach Equilibrium add_reagents->incubate incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki G This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds Gi_protein Gi/o Protein MOR->Gi_protein Activates G_alpha Gαi/o Gi_protein->G_alpha Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels G_beta_gamma->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Neuron_hyperpol Neuronal Hyperpolarization & Reduced Excitability K_channel->Neuron_hyperpol Analgesia Analgesia Neuron_hyperpol->Analgesia NT_release->Analgesia

References

Optimizing UV Cross-Linking for Azidomorphine Photoaffinity Probes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV cross-linking experiments using Azidomorphine photoaffinity probes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a photoaffinity probe?

This compound is a derivative of morphine where a hydroxyl group has been replaced by a photoreactive azide (B81097) group.[1] It binds with high affinity to the µ-opioid receptor and acts as an agonist.[1][2] This high-affinity binding makes it an excellent candidate for photoaffinity labeling, a technique used to identify and study ligand-receptor interactions by forming a covalent bond upon UV irradiation.[2]

Q2: What is the principle behind UV cross-linking with this compound?

Photoaffinity labeling (PAL) with this compound involves a chemical probe that covalently binds to its target receptor upon activation by UV light.[3] The azido (B1232118) group on the this compound molecule is chemically inert in the dark. However, when exposed to UV light, it forms a highly reactive nitrene intermediate.[4] This intermediate can then rapidly form a stable covalent bond with nearby amino acid residues within the binding pocket of the target receptor.[4]

Q3: What UV wavelength is optimal for activating the azido group on this compound?

The optimal UV wavelength for activating aryl azides, such as the one in this compound, typically falls in the range of 250-350 nm.[4] For simple phenyl azides, shorter wavelengths around 254 nm are often required for efficient activation.[4] However, to minimize potential damage to biological molecules, longer wavelengths are generally preferred if the probe's chemical structure allows for it.[4] For nitrophenyl azides, longer UV wavelengths (300-460 nm) are sufficient.[4]

Q4: How can I be sure that the cross-linking I observe is specific to the opioid receptor?

To distinguish between specific cross-linking and non-specific background labeling, a competition experiment is essential.[3] This is performed by incubating the sample with an excess of a non-photoreactive competitor ligand (e.g., morphine or naloxone) before adding the this compound probe.[3] If the cross-linking is specific, the competitor will occupy the binding sites on the opioid receptor, thereby reducing the signal from the this compound probe.[3]

Q5: What are the key considerations for designing a successful this compound photoaffinity labeling experiment?

A successful experiment depends on several factors:

  • Probe Affinity: The probe should have high affinity for the target to ensure it is bound long enough for the UV activation and cross-linking to occur.[3]

  • UV Exposure: The wavelength, intensity, and duration of UV irradiation must be optimized to activate the azide group efficiently without causing significant damage to the biological sample.[4][5]

  • Controls: Proper controls, including no-UV irradiation and competition experiments, are crucial to validate the specificity of the labeling.[3]

  • Downstream Analysis: The choice of reporter tag on the probe (if any) and the methods for detection and identification of the cross-linked proteins (e.g., western blotting, mass spectrometry) should be planned in advance.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Cross-Linking Signal 1. Inefficient UV Activation: Incorrect wavelength, insufficient UV intensity, or too short an irradiation time.[5] 2. Probe Degradation: The azide group may have been reduced to a non-photoreactive amine.[5] 3. Low Receptor Expression: The target receptor concentration in the sample is too low. 4. Inappropriate Buffer Conditions: Buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT) can quench the reaction.[5]1. Optimize UV Conditions: Empirically test different UV wavelengths (254-365 nm) and irradiation times. Use a UV lamp with a known and calibrated output.[5][7] Ensure the UV light can directly reach the sample.[5] 2. Handle Probe Correctly: Store the this compound probe protected from light and reducing agents. Prepare solutions fresh. 3. Enrich for Target: Use cell lines overexpressing the opioid receptor or enrich the protein sample. 4. Use Compatible Buffers: Use buffers such as HEPES or phosphate (B84403) buffers. Avoid Tris and DTT during the UV irradiation step.[5]
High Non-Specific Binding 1. Probe Concentration Too High: Excess unbound probe can cross-link to other proteins upon UV activation.[8] 2. Hydrophobic Interactions: The probe may be sticking to abundant or "sticky" proteins.[3] 3. Over-Irradiation: Excessive UV exposure can lead to non-specific cross-linking.1. Titrate Probe Concentration: Determine the lowest effective concentration of the this compound probe that still provides a specific signal.[8] 2. Include Competition Controls: Perform competition experiments with an excess of a non-photoreactive ligand to identify specific bands.[3] 3. Optimize UV Exposure: Reduce the UV irradiation time or intensity to the minimum required for specific cross-linking.
Difficulty Identifying Cross-Linked Proteins 1. Low Cross-Linking Efficiency: The amount of cross-linked protein is below the detection limit of the downstream analysis method. 2. Inefficient Enrichment: If using a tagged probe, the enrichment step (e.g., with streptavidin beads for a biotin (B1667282) tag) may be inefficient. 3. Poor Antibody for Western Blot: The antibody used for western blotting may not recognize the cross-linked protein complex.1. Increase Sample Amount: Start with a larger amount of protein material. 2. Optimize Enrichment Protocol: Ensure efficient binding and elution during the affinity purification step. 3. Use a Different Antibody: Test multiple antibodies targeting different epitopes of the receptor. Consider using an antibody against a tag on the probe if available.

Quantitative Data

The following tables summarize key quantitative data for this compound and related opioid ligands.

Table 1: Binding Affinity and Potency of Opioid Ligands

LigandReceptor TargetBinding Affinity (Ki, nM)IC50 (nM)Notes
This compoundµ-Opioid ReceptorHigh affinity (exact Kd/Ki not specified in provided results)~1 (inhibits naloxone (B1662785) binding)Five-fold lower IC50 compared to morphine.[2]
Morphineµ-Opioid Receptor1.168 - 96193 (cAMP inhibition)Ki and IC50 values can vary depending on the assay conditions.[9]
Naloxoneµ-Opioid Receptor1.5185.926A common antagonist used in competition assays.[10]
Fentanylµ-Opioid Receptor1.346 - 9927 (cAMP inhibition)A potent µ-opioid receptor agonist.

Note: Binding affinities and IC50 values are highly dependent on the specific experimental conditions (e.g., cell type, radioligand used, buffer composition). The values presented here are for comparative purposes.

Experimental Protocols

Detailed Methodology for Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing the µ-opioid receptor to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration.[11]

  • Competitive Binding Assay:

    • In a 96-well plate, add the binding buffer.

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.

    • For total binding, add binding buffer instead of this compound.

    • For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).[11]

    • Add a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-naltrindole) at a concentration at or below its Kd.[10][11]

    • Add the membrane preparation (10-20 µg of protein per well) to all wells. The final assay volume should be around 200 µL.[11]

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[11]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a filtration apparatus.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Detailed Methodology for UV Cross-Linking and Western Blot Analysis

This protocol describes how to perform UV cross-linking of this compound to its target receptor and subsequently detect the cross-linked complex using western blotting.

  • Incubation with this compound Probe:

    • Prepare membrane fractions or whole cells expressing the µ-opioid receptor as described in the competitive binding assay protocol.

    • For competition experiments, pre-incubate a set of samples with a 100-fold molar excess of a non-photoreactive competitor (e.g., morphine) for 30 minutes at room temperature.

    • Add the this compound photoaffinity probe to all samples (except for a "no probe" control) at a pre-optimized concentration.

    • Incubate for 60 minutes at room temperature in the dark to allow for binding to the receptor.

  • UV Irradiation:

    • Place the samples on ice in a quartz cuvette or an open microcentrifuge tube to allow for direct UV exposure.[5]

    • Irradiate the samples with UV light. The optimal wavelength and duration should be empirically determined, but a starting point could be 365 nm for 30 minutes.[5][7]

    • Maintain the samples at a low temperature (e.g., on ice) during irradiation to prevent heat-induced damage.[5]

    • Include a "no UV" control that is incubated with the probe but not exposed to UV light.

  • Sample Preparation for SDS-PAGE:

    • After irradiation, add SDS-PAGE sample loading buffer to each sample and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the µ-opioid receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A successful cross-linking will result in a band shift corresponding to the molecular weight of the receptor plus the this compound probe. This band should be absent or significantly reduced in the competition and no-UV control lanes.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Crosslinking UV Cross-Linking cluster_Analysis Downstream Analysis Prep Prepare Cells/Membranes Expressing Opioid Receptor Comp Pre-incubate with Competitor (Control) Prep->Comp Competition Control Probe Incubate with this compound Probe Prep->Probe Comp->Probe UV UV Irradiation (e.g., 365 nm) Probe->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Western Western Blot SDS_PAGE->Western MassSpec Mass Spectrometry SDS_PAGE->MassSpec Identification Target Protein Identification Western->Identification MassSpec->Identification

Caption: Experimental workflow for this compound photoaffinity labeling.

Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds UV UV Light This compound->UV Activation Covalent_Bond Covalent Bond Formation MOR->Covalent_Bond Nitrene Reactive Nitrene Intermediate UV->Nitrene Nitrene->Covalent_Bond Reacts with MOR Downstream Downstream Signaling (e.g., cAMP inhibition) Covalent_Bond->Downstream

Caption: Mechanism of this compound photoaffinity labeling.

References

Ensuring consistent delivery of Azidomorphine in infusion studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure the consistent and accurate delivery of Azidomorphine in infusion studies.

Troubleshooting Guide

Inconsistent delivery of this compound can significantly impact experimental outcomes. This guide addresses common issues, potential causes, and actionable solutions.

Issue Potential Cause Recommended Solution
Variable Flow Rate Syringe Pump Inaccuracy: Even pumps with high stated accuracy can have performance variability.[1]- Calibrate the syringe pump regularly according to the manufacturer's instructions.- Use the smallest appropriate syringe size to minimize flow rate variations.[2]
Incompatible Syringe: Use of non-validated syringes can lead to under- or over-delivery.[2]- Always use syringes validated by the infusion pump manufacturer.[2]- Establish a syringe library for each pump to reduce selection errors.[2]
System Compliance: Elasticity in the infusion tubing can cause initial flow rate fluctuations.- Use rigid, low-compliance tubing where possible.- Prime the entire system carefully to remove all air bubbles.
Delayed Onset of Effect Infusion Start-Up Delay: It can take time for the system to build pressure and for the drug to reach the subject.[3]- Prime the catheter right to the tip before connecting to the subject.- Consider a small, priming bolus dose at the start of the infusion, followed by the continuous rate.
Backpressure: Physiological backpressure can impede drug delivery, especially at low flow rates.[4]- Ensure the catheter is correctly placed and patent.- Check for any kinks or obstructions in the infusion line.[1]
Sudden Cessation of Delivery Occlusion: Blockages in the catheter or tubing are a common cause of infusion failure.[1]- Ensure the this compound solution is fully dissolved and free of particulates.- Use a pump with a sensitive occlusion alarm.[1]- Check the catheter for blockages before and after the study.
Pump Malfunction: Mechanical or electronic failure of the infusion pump.- Perform regular maintenance and performance testing of the infusion pump.[5]- Have a backup, calibrated pump available.
Precipitation of this compound in Solution Poor Solubility: this compound, like other morphine derivatives, may have limited stability in certain solutions.[6][7]- Prepare solutions fresh daily.- Use a vehicle in which this compound has known stability.- Visually inspect the solution for any signs of precipitation before and during the infusion.
pH and Temperature: Changes in pH or temperature can affect the stability of the solution.[6][8]- Store the solution at a controlled room temperature, avoiding extremes.[6]- Buffer the solution to a pH that ensures this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent semi-synthetic opioid analgesic.[9] It is a derivative of morphine and acts as an agonist at opioid receptors, particularly the mu-opioid receptor.[10] Its high potency makes it a valuable tool in pharmacological research for studying the opioid system and developing new analgesics.[9]

Q2: How should I prepare an this compound solution for infusion?

A2: It is crucial to prepare fresh solutions daily. Use a sterile, pyrogen-free vehicle, such as 0.9% saline. The final concentration should be calculated based on the desired dose, infusion rate, and the animal's body weight. Ensure the this compound is fully dissolved and filter the solution through a 0.22 µm filter to remove any potential particulates.

Q3: What are the key factors for ensuring accurate and consistent delivery in my infusion study?

A3: The entire infusion system, not just the pump, determines accuracy.[1] Key factors include:

  • Pump Calibration: Regular verification of the pump's flow rate.

  • Syringe Compatibility: Using syringes specifically validated for your pump model.[2]

  • Catheter Patency: Ensuring the catheter is free of blockages.

  • Proper Priming: Removing all air from the syringe and tubing to prevent delays.

  • Stable Environment: Minimizing changes in temperature and pressure.

Q4: What is the mechanism of action of this compound?

A4: this compound, as a mu-opioid agonist, binds to mu-opioid receptors on neuronal cell membranes.[10][11] These receptors are coupled to G-proteins.[11] Activation of the receptor leads to the inhibition of adenylate cyclase and modulation of ion channels, specifically increasing potassium conductance and decreasing calcium influx.[11][12] This results in hyperpolarization of the neuron and reduced neurotransmitter release, leading to its analgesic and other opioid effects.[11]

Experimental Protocols

Protocol for Preparation of this compound Infusion Solution
  • Calculate the Required Concentration: Determine the final concentration of this compound needed based on the desired dose (e.g., in mg/kg/hr), the infusion rate of the pump (e.g., in mL/hr), and the subject's body weight.

  • Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve in Vehicle: Dissolve the weighed this compound in a sterile, pyrogen-free vehicle (e.g., 0.9% NaCl). Use a vortex mixer to ensure complete dissolution.

  • Filter Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. This removes any potential microbial contamination or undissolved particulates.

  • Load the Infusion Syringe: Carefully draw the final, filtered solution into the appropriately sized and validated syringe for the infusion pump.

  • Labeling: Clearly label the syringe with the drug name, concentration, date, and time of preparation.

Visualizations

ExperimentalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_resolution Resolution prep_start Start: Inconsistent Delivery Detected check_solution Inspect this compound Solution prep_start->check_solution Precipitate? check_pump Verify Pump Calibration & Settings prep_start->check_pump Flow Rate Issue? check_syringe Confirm Syringe Compatibility prep_start->check_syringe Leakage/Fit Issue? check_catheter Check Catheter Patency prep_start->check_catheter Occlusion? check_solution->check_pump No remake_solution Prepare Fresh Solution check_solution->remake_solution Yes check_pump->check_syringe No recalibrate Recalibrate Pump check_pump->recalibrate Yes check_syringe->check_catheter No replace_syringe Use Validated Syringe check_syringe->replace_syringe Yes flush_catheter Flush or Replace Catheter check_catheter->flush_catheter Yes restart_infusion Restart Infusion check_catheter->restart_infusion No remake_solution->restart_infusion recalibrate->restart_infusion replace_syringe->restart_infusion flush_catheter->restart_infusion monitor Monitor for Consistency restart_infusion->monitor end End: Consistent Delivery Achieved monitor->end

Caption: Troubleshooting workflow for inconsistent this compound delivery.

SignalingPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor μ-Opioid Receptor g_protein G-Protein (Gi/o) α βγ receptor->g_protein Activates k_channel {K+ Channel} g_protein->k_channel βγ subunit activates ca_channel {Ca2+ Channel} g_protein->ca_channel βγ subunit inhibits ac Adenylyl Cyclase g_protein->ac α subunit inhibits hyperpolarization Hyperpolarization (Neuron Inhibition) k_channel->hyperpolarization K+ efflux neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter Ca2+ influx blocked camp ↓ cAMP ac->camp This compound This compound This compound->receptor Binds

Caption: this compound's mu-opioid receptor signaling pathway.

References

Validation & Comparative

Validating Azidomorphine's Analgesic Effects with Naloxone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of azidomorphine, a potent semi-synthetic opioid, and its validation through antagonism by naloxone (B1662785). By examining available experimental data, this document aims to offer an objective resource for understanding the pharmacological profile of this compound in relation to the classic opioid, morphine.

I. Comparative Analgesic Potency and Receptor Binding Affinity

This compound has been demonstrated to be a highly potent mu-opioid receptor (MOR) agonist. Studies have consistently shown its analgesic effects to be significantly greater than those of morphine. This heightened potency is also reflected in its strong binding affinity for opioid receptors.

In competitive binding assays using rat brain membrane preparations, this compound was found to be a potent inhibitor of labeled naloxone binding. Notably, it displayed a five-fold lower IC50 value compared to morphine, indicating a significantly higher affinity for the opioid receptor.[1] This strong binding affinity underscores its potent agonist activity at the molecular level.

Table 1: Comparison of Receptor Binding Affinity

CompoundIC50 (vs. Labeled Naloxone)Relative Potency
This compound 5x lower than Morphine[1]Higher Affinity
Morphine BaselineStandard Affinity

II. Naloxone Antagonism: Validating Mu-Opioid Receptor-Mediated Analgesia

The antagonism of an opioid's effects by naloxone, a pure and competitive MOR antagonist, is the gold-standard method for confirming that its actions are mediated through this receptor pathway. The analgesic effects of this compound are readily reversed by naloxone, confirming its mechanism of action as a MOR agonist.

While a specific pA2 value for naloxone against this compound was not found in the available search results, the principle of competitive antagonism allows us to infer the dynamic of their interaction. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a greater affinity and, therefore, a more potent antagonist. The determination of this value would require specific experimental protocols, as detailed below.

III. Experimental Protocols

The following are detailed methodologies for key experiments used to validate the analgesic effects of opioids and their antagonism by naloxone.

A. Analgesic Assays

1. Tail-Flick Test: This assay measures the latency of a rodent to withdraw its tail from a source of thermal stimulus. An increase in latency is indicative of an analgesic effect.

  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Acclimatize the animal (typically a rat or mouse) to the testing environment and restraining device.

    • Establish a baseline tail-flick latency by applying the heat source to the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

    • Administer the test compound (e.g., this compound or morphine) via the desired route (e.g., subcutaneous, intraperitoneal).

    • At predetermined time points after drug administration, repeat the tail-flick latency measurement.

    • To validate with naloxone, administer naloxone prior to or concurrently with the opioid agonist and measure the tail-flick latency. A reduction or complete blockade of the increased latency confirms MOR-mediated analgesia.

2. Hot-Plate Test: This test assesses the animal's response to a thermal stimulus applied to the paws. The latency to a response (e.g., licking a paw, jumping) is measured.

  • Apparatus: A heated plate with a controlled temperature.

  • Procedure:

    • Place the animal on the hot plate and record the latency to the first sign of nociception.

    • Establish a baseline latency before drug administration.

    • Administer the test compound and measure the response latency at various time points.

    • For naloxone validation, administer the antagonist and observe for a reversal of the analgesic effect.

B. Naloxone-Precipitated Withdrawal

This experimental paradigm is used to assess the physical dependence potential of an opioid agonist.

  • Procedure:

    • Animals are chronically treated with the opioid agonist (e.g., this compound or morphine) over several days to induce physical dependence.

    • Following the chronic treatment period, a dose of naloxone is administered.

    • Immediately after naloxone administration, the animals are observed for a range of withdrawal signs. These can include jumping, wet-dog shakes, teeth chattering, ptosis (drooping eyelids), and diarrhea.

    • The frequency and severity of these signs are scored to quantify the intensity of the withdrawal syndrome.

IV. Signaling Pathways and Experimental Workflows

The analgesic effects of this compound, like other MOR agonists, are initiated by its binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding triggers a cascade of intracellular signaling events. Naloxone, as a competitive antagonist, blocks these effects by binding to the same receptor site without initiating the signaling cascade.

A. Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound to the MOR leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation modulates ion channels, causing an efflux of potassium ions (hyperpolarization) and an inhibition of calcium ion influx. These events collectively reduce neuronal excitability and inhibit the transmission of pain signals.

Naloxone competitively binds to the MOR, preventing this compound from binding and initiating this signaling cascade.

MOR_Signaling cluster_0 Presynaptic Neuron This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds & Activates Naloxone Naloxone Naloxone->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion K_channel->MOR Hyperpolarizes Neuron Pain_Signal_Out ↓ Pain Signal Transmission Pain_Signal_In Pain Signal

Caption: this compound activates the MOR, leading to pain signal inhibition.

B. Experimental Workflow for Validating Analgesia with Naloxone

The logical flow of an experiment to validate the analgesic effects of this compound using naloxone involves establishing a baseline, observing the analgesic effect of the agonist, and then demonstrating the reversal of this effect by the antagonist.

Experimental_Workflow start Start baseline Establish Baseline Analgesic Response (e.g., Tail-Flick Latency) start->baseline administer_agonist Administer this compound baseline->administer_agonist measure_analgesia Measure Analgesic Effect (Increased Latency) administer_agonist->measure_analgesia administer_antagonist Administer Naloxone measure_analgesia->administer_antagonist measure_reversal Measure Reversal of Analgesia (Decreased Latency) administer_antagonist->measure_reversal end End measure_reversal->end

Caption: Workflow for validating this compound's analgesia with naloxone.

V. Conclusion

The available evidence strongly supports that this compound is a potent mu-opioid receptor agonist with significantly greater analgesic properties than morphine. Its effects are reliably antagonized by naloxone, confirming its mechanism of action through the mu-opioid receptor system. For a more definitive quantitative comparison, further studies determining the ED50 of this compound in various analgesic models and the corresponding pA2 value for naloxone antagonism are warranted. Such data would provide a more precise characterization of its pharmacological profile and its potential as a therapeutic agent.

References

A Comparative Analysis of Azidomorphine and Fentanyl Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the analgesic properties of azidomorphine and fentanyl, two potent opioid agonists. The information presented is intended to support research and drug development efforts by offering a side-by-side evaluation of their efficacy, potency, and underlying mechanisms, supplemented with relevant experimental data and protocols.

Executive Summary

This compound, a semi-synthetic opioid derived from morphine, and fentanyl, a synthetic opioid, are both potent analgesics that exert their effects primarily through the mu (µ)-opioid receptor. While fentanyl is widely used in clinical practice, this compound has been a subject of research due to its high potency. This guide synthesizes available preclinical data to compare their analgesic profiles.

Available data indicates that this compound is a highly potent analgesic, with studies reporting it to be significantly more potent than morphine.[1][2] Fentanyl is also well-established as a high-potency opioid, approximately 50 to 100 times more potent than morphine.[3] Direct, head-to-head comparative studies between this compound and fentanyl are limited, making a precise quantitative comparison challenging. This guide compiles available data from various preclinical studies to provide a comparative overview.

Data Presentation: Comparative Analgesic Profile

The following table summarizes the available quantitative data on the analgesic potency of this compound and fentanyl from various preclinical models. It is crucial to note that direct comparisons of ED50 values across different studies, species, and pain models should be made with caution.

ParameterThis compoundFentanylSource
Analgesic Potency (ED50)
Hot Plate Test (Rats)~300x more potent than morphine-[1]
In Vivo (General)~40x more potent than morphine-[2]
Warm-Water Tail-Withdrawal Test (Mice, SC)-0.08 mg/kg[4]
Incisional Pain Model (Rats)-4.1 µg/kg[1]
Receptor Binding High affinity for µ-opioid receptorHigh affinity for µ-opioid receptor[2]
Side Effects
Physical DependenceProduces marked opiate-like physical dependenceKnown to cause physical dependence[5]
Respiratory DepressionSimilar to morphinePotent respiratory depressant[6][7][2]
ConstipationLikely, as a µ-opioid agonistKnown to cause constipation[8][9]-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common assays used to evaluate opioid analgesia.

Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 55 ± 0.5°C). The apparatus should be enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Animals: Male or female mice or rats, acclimated to the laboratory environment.

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and starting a timer.

    • The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the latency.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the latency is recorded as the cut-off time.

    • Animals are then administered the test compound (e.g., this compound or fentanyl) or vehicle control via a specified route (e.g., subcutaneous, intraperitoneal).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the hot plate test is repeated to determine the post-treatment latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose that produces a 50% maximal effect, can then be calculated from the dose-response curve.

Tail-Flick Test

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail withdrawal reflex from a thermal stimulus.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on a specific portion of the animal's tail. The apparatus should have a sensor to automatically detect the tail flick and record the latency.

  • Animals: Male or female mice or rats, acclimated to the laboratory environment and gently restrained during the test.

  • Procedure:

    • The animal is placed in a restrainer, and its tail is positioned over the light source.

    • A baseline latency is determined by activating the light source and measuring the time it takes for the animal to flick its tail away from the heat.

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Following baseline measurement, the test compound or vehicle is administered.

    • The tail-flick latency is measured again at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect is often calculated as %MPE, and the ED50 is determined from the dose-response data.

Mandatory Visualization

Signaling Pathway of Mu-Opioid Receptor Activation

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway Opioid_Agonist Opioid Agonist (this compound or Fentanyl) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Tolerance & Side Effects Beta_Arrestin->Side_Effects

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for In Vivo Analgesic Assessment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Post-Treatment Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) Grouping->Baseline Drug_Admin Drug Administration (Vehicle, this compound, Fentanyl) Baseline->Drug_Admin Time_Points Nociceptive Testing at Pre-determined Time Points Drug_Admin->Time_Points Data_Collection Data Collection (Latency Times) Time_Points->Data_Collection Calculation Calculation of %MPE Data_Collection->Calculation Dose_Response Generation of Dose-Response Curves Calculation->Dose_Response ED50_Determination ED50 Calculation Dose_Response->ED50_Determination

Caption: Workflow for evaluating opioid analgesia in vivo.

Discussion and Conclusion

From a drug development perspective, while high potency can be advantageous, it also necessitates careful dose titration to avoid severe side effects. The primary dose-limiting side effects for both compounds are respiratory depression and constipation, which are characteristic of µ-opioid receptor agonists.[7][9] Studies on this compound suggest that its increased potency does not translate to a more favorable safety profile concerning physical dependence.[5]

Researchers and drug development professionals should consider the subtle differences in the pharmacological profiles of these compounds. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential and safety profile of this compound relative to established analgesics like fentanyl. This will enable a more informed assessment of its potential as a clinical candidate for pain management.

References

Azidomorphine vs. Buprenorphine: A Comparative Analysis of Opioid Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of opioid research and development, a nuanced understanding of ligand-receptor interactions is paramount for the design of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison of the receptor binding affinities of two potent semi-synthetic opioids, azidomorphine and buprenorphine, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This analysis is intended for researchers, scientists, and drug development professionals.

Overview of Compounds

This compound is a potent opioid analgesic derived from morphine. It is characterized as a high-affinity agonist at opioid receptors.[1][2] In vivo studies have demonstrated that this compound is approximately 40 times more potent than morphine.[1]

Buprenorphine is a complex opioid with a unique pharmacological profile, acting as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[3] It exhibits high binding affinity and slow dissociation from the µ-opioid receptor, contributing to its long duration of action and its use in both pain management and opioid dependence treatment.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the reported Kᵢ values for this compound and buprenorphine at the human mu, delta, and kappa opioid receptors.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound ~0.24 (estimated)Data Not AvailableData Not Available
Buprenorphine 0.21 - 0.81.8 - 10.20.072 - 4.7

Experimental Protocols

The determination of receptor binding affinities relies on precise and reproducible experimental methodologies. The most common method is the competitive radioligand binding assay.

Radioligand Displacement Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound or buprenorphine) for the µ, δ, and κ opioid receptors by measuring its ability to displace a radiolabeled ligand of known high affinity.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat brain) or cell membranes from cell lines expressing the specific human opioid receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO (a selective µ-agonist) or [³H]naloxone (a non-selective antagonist).

    • For δ-opioid receptor: [³H]Naltrindole (a selective δ-antagonist).

    • For κ-opioid receptor: [³H]U-69,593 (a selective κ-agonist).

  • Test Compounds: this compound and buprenorphine.

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor sites.

  • Incubation Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Membrane Preparation: The receptor source is homogenized and centrifuged to isolate the cell membranes containing the opioid receptors.

  • Assay Setup: In a series of tubes, a constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (this compound or Buprenorphine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 Determination) Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Data_Analysis->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades, primarily through the activation of inhibitory G-proteins (Gᵢ/Gₒ) and the recruitment of β-arrestin proteins.

G-Protein Activation

Activation of Gᵢ/Gₒ proteins by opioid receptor agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channel activity, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

β-Arrestin Recruitment

Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process leads to receptor desensitization, internalization, and can also initiate a separate wave of signaling that is independent of G-proteins. The balance between G-protein activation and β-arrestin recruitment (biased agonism) is an area of intense research, as it is believed to be a key determinant of the therapeutic and adverse effects of opioids.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Opioid Agonist (this compound or Buprenorphine) Receptor Opioid Receptor (µ, δ, or κ) Agonist->Receptor Binds to G_Protein Gαi/o Activation Receptor->G_Protein Activates GRK GRK Phosphorylation Receptor->GRK Activates b_Arrestin β-Arrestin Recruitment Receptor->b_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP GRK->Receptor Phosphorylates Desensitization Receptor Desensitization b_Arrestin->Desensitization Internalization Receptor Internalization b_Arrestin->Internalization

References

Azidomorphine's High Affinity for Mu-Opioid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Azidomorphine's binding specificity to mu-opioid receptors (MOR) against other opioid receptor subtypes and alternative opioid compounds. The data presented herein is crucial for researchers and professionals in drug development and neuroscience, offering a clear perspective on this compound's potential as a selective mu-opioid agonist.

Executive Summary

Comparative Binding Affinity of Opioids

To contextualize the potency of this compound, the following table summarizes the binding affinities (Ki) of several well-characterized opioid ligands for the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Selectivity Profile
Morphine 1.2[2]>1000>1000Mu-selective
DAMGO 1.23[3]~500-fold lower than mu~500-fold lower than muHighly Mu-selective
DPDPE High1.4[3]HighHighly Delta-selective
U-69,593 HighHigh0.25[3]Highly Kappa-selective
Fentanyl 1.35[4]HighHighMu-selective
Sufentanil 0.138[5]HighHighHighly Mu-selective
Naloxone 1.52[5]16 - 67.52.5 - 12Non-selective antagonist

Note: "High" indicates a significantly lower affinity compared to the primary receptor target.

Experimental Protocols

The determination of opioid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an assay.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu, delta, and kappa opioid receptors.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing human mu, delta, or kappa opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for mu-receptors)

    • [³H]-DPDPE (for delta-receptors)

    • [³H]-U-69,593 (for kappa-receptors)

  • Test Compound: this compound

  • Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:
  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and membrane suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes with Opioid Receptors Total_Binding Total Binding (Membranes + Radioligand) Membranes->Total_Binding NSB Non-Specific Binding (Membranes + Radioligand + Naloxone) Membranes->NSB Competitive_Binding Competitive Binding (Membranes + Radioligand + Test Compound) Membranes->Competitive_Binding Radioligand Radiolabeled Ligand ([3H]-DAMGO, etc.) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competitive_Binding Test_Compound Test Compound (this compound) Test_Compound->Competitive_Binding Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competitive_Binding->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o).

  • G-Protein Activation: Agonist binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein.

  • Dissociation: The activated Gα-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

    • The Gβγ dimer modulates ion channel activity, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

  • Cellular Response: The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of VGCCs reduces neurotransmitter release. Both effects contribute to a decrease in neuronal excitability, which is the basis for the analgesic and other effects of mu-opioid agonists.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gα inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates VGCC Ca2+ Channel G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter

Caption: Mu-opioid receptor signaling pathway upon agonist binding.

References

Azidomorphine's Potency Under Scrutiny: A Comparative Analysis with Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of opioid research, a nuanced understanding of the efficacy of various compounds is paramount for the development of novel analgesics and the management of public health challenges. This guide provides a comparative analysis of the efficacy of azidomorphine, a semi-synthetic opioid, against a panel of novel synthetic opioids that have become increasingly prevalent. This report is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Performance Comparison: Receptor Binding and Analgesic Potency

The primary mechanism of action for these opioids is their interaction with the mu-opioid receptor (MOR). The binding affinity (Ki) and the in vivo analgesic potency (ED50) are critical parameters for comparing their efficacy. A lower Ki value indicates a higher binding affinity to the receptor, while a lower ED50 value signifies greater analgesic potency.

The data presented in the following tables have been compiled from various preclinical studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values. However, the relative potencies provide a valuable framework for comparison.

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference
This compound RatHot PlateNot Specified~0.005[1]
Morphine RatHot Plates.c.2.6 - 4.9[2]
Fentanyl RatTail WithdrawalNot Specified0.0061[3]
Carfentanil RatTail WithdrawalNot Specified0.00032[4]
Isotonitazene MouseTail Flicki.v.0.00156[5]
Metonitazene Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
U-47700 RatHot Plates.c.0.5[6]

Table 1: In Vivo Analgesic Potency (ED50) of this compound and Novel Synthetic Opioids. This table summarizes the 50% effective dose (ED50) for producing an analgesic effect in various animal models.

CompoundReceptorRadioligandPreparationKi (nM)Reference
This compound Mu-Opioid[3H]-NaloxoneRat Brain MembranesLower IC50 than Morphine[7]
Morphine Mu-Opioid[3H]-DAMGORat Brain Homogenates1.2[8]
Fentanyl Mu-OpioidNot SpecifiedRat Brain1.4[6]
Carfentanil Mu-OpioidNot SpecifiedRat Brain0.051[9]
Isotonitazene Mu-Opioid[3H]-DAMGORat Brain Tissue15.8[5]
Metonitazene Mu-OpioidNot SpecifiedCHO-MOR0.23[5]
U-47700 Mu-Opioid[3H]-DAMGORat Brain Tissue11.1[6]

Table 2: Mu-Opioid Receptor Binding Affinity (Ki) of this compound and Novel Synthetic Opioids. This table presents the inhibition constant (Ki), a measure of binding affinity, for each compound at the mu-opioid receptor.

Experimental Protocols

A comprehensive understanding of the data necessitates a review of the methodologies employed in its generation. The following are detailed protocols for the key experiments cited in this guide.

Hot-Plate Test

The hot-plate test is a widely used method to assess the analgesic efficacy of centrally acting opioids by measuring the latency of a thermal-induced pain response.[10]

Apparatus: A commercially available hot-plate apparatus consisting of a heated metal plate with a transparent restraining cylinder. The temperature is maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).

Procedure:

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room and the apparatus before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound is administered via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).

  • Post-Treatment Latency: At predetermined time points after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic properties of opioids, primarily measuring spinally mediated reflexes to a thermal stimulus.[1]

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Restraint and Acclimation: The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, with its tail exposed.

  • Baseline Latency: The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat source is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue injury.

  • Drug Administration: The test compound is administered.

  • Post-Treatment Latency: The tail-flick latency is measured at various time intervals after drug administration.

  • Data Analysis: The analgesic effect is calculated, often as %MPE, and the ED50 is determined from the dose-response data.

Mu-Opioid Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for the mu-opioid receptor.[11]

Materials:

  • Receptor Source: Membranes prepared from cells expressing the mu-opioid receptor or from brain tissue.

  • Radioligand: A radioactive ligand that specifically binds to the mu-opioid receptor (e.g., [³H]-DAMGO).

  • Test Compound: The opioid being evaluated.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: A mixture containing the receptor preparation, the radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_effects Intracellular Effects Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Opioid Agonist->MOR Binds to G_Protein G-Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Blocks conversion ATP ATP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Contributes to K_Channel->Reduced_Excitability Contributes to Analgesia Analgesia Reduced_Excitability->Analgesia Reduced_NT_Release->Analgesia

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

G Start Start Acclimate_Animal Acclimate Animal to Apparatus Start->Acclimate_Animal Measure_Baseline Measure Baseline Latency Acclimate_Animal->Measure_Baseline Administer_Drug Administer Test Compound Measure_Baseline->Administer_Drug Measure_Post_Drug Measure Post-Treatment Latency Administer_Drug->Measure_Post_Drug Calculate_MPE Calculate %MPE Measure_Post_Drug->Calculate_MPE Determine_ED50 Determine ED50 Calculate_MPE->Determine_ED50 End End Determine_ED50->End

Caption: Experimental Workflow for Hot-Plate and Tail-Flick Tests.

G Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Components to Reach Equilibrium Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Separate Bound and Unbound Ligand Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity with Scintillation Counter Filter_Wash->Measure_Radioactivity Determine_IC50 Determine IC50 Measure_Radioactivity->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Caption: Experimental Workflow for Mu-Opioid Receptor Binding Assay.

References

Unveiling the Opioid Profile of Azidomorphine: A Comparative Guide Using Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azidomorphine's effects at opioid receptors, characterized through the use of selective opioid antagonists. This compound, a potent semi-synthetic opioid analgesic, is primarily recognized for its strong affinity and agonist activity at the µ (mu)-opioid receptor (MOR).[1][2] Understanding its interaction with δ (delta)- and κ (kappa)-opioid receptors (DOR and KOR, respectively) is crucial for a comprehensive pharmacological profile. This guide synthesizes available experimental data to compare the binding affinities and functional potencies of this compound and key selective antagonists, details the experimental protocols for these characterizations, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity
Naloxone µ-opioid (MOR)1.2 - 2.6µ > δ > κ
δ-opioid (DOR)18 - 29
κ-opioid (KOR)11 - 48
Naltrindole (B39905) µ-opioid (MOR)~158δ >> µ > κ
δ-opioid (DOR)~0.1
κ-opioid (KOR)~1585
Norbinaltorphimine (nor-BNI) µ-opioid (MOR)~15κ >> µ > δ
δ-opioid (DOR)~34
κ-opioid (KOR)~0.13

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation). The values presented are representative ranges from published literature.

Functional Potency and Efficacy

Functional assays, such as GTPγS binding and cAMP inhibition assays, are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50) and efficacy. This compound is a potent agonist at the µ-opioid receptor.[2] The antagonism of this compound-induced effects by selective antagonists confirms its primary site of action. For instance, the analgesic effects of this compound would be potently reversed by the µ-selective antagonist naloxone, but significantly less so by the δ-selective antagonist naltrindole or the κ-selective antagonist nor-BNI.

Due to the limited availability of public data on the functional activity of this compound at δ- and κ-opioid receptors, a direct comparison of its EC50/IC50 values across the three receptor subtypes is not possible at this time. The table below summarizes the typical functional potencies of the selective antagonists.

CompoundReceptor SubtypeFunctional AssayPotency (IC50/pA2)
Naloxone µ-opioid (MOR)GTPγS / cAMP~1-10 nM
Naltrindole δ-opioid (DOR)GTPγS / cAMP~0.2-1 nM
Norbinaltorphimine (nor-BNI) κ-opioid (KOR)GTPγS / cAMP~0.5-5 nM

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of this compound and selective antagonists with opioid receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ-opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ-opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for µ-receptors)

    • [³H]-DPDPE (for δ-receptors)

    • [³H]-U69,593 (for κ-receptors)

  • Test compounds: this compound, naloxone, naltrindole, norbinaltorphimine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of 10 µM naloxone, 25 µL of radioligand, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL of radioligand, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or its ability to antagonize agonist-stimulated activity (IC50).

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (this compound) and antagonists (naloxone, naltrindole, nor-BNI).

  • Reference agonist (e.g., DAMGO for MOR).

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of membrane suspension.

    • 25 µL of test compound (agonist dose-response) or antagonist followed by a fixed concentration of a reference agonist (antagonist determination).

    • 25 µL of GDP (final concentration 10-30 µM).

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing and Counting: As described in the radioligand binding assay protocol.

  • Data Analysis: For agonists, plot [³⁵S]GTPγS binding against the log of agonist concentration to determine EC50 and Emax. For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of antagonist concentration to determine the IC50.

cAMP Inhibition Assay

Objective: To measure the ability of a compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.

Materials:

  • Whole cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Test compounds and antagonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with varying concentrations of the test compound (agonist) or with a fixed concentration of an antagonist followed by varying concentrations of an agonist.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log of agonist concentration to determine the IC50. For antagonists, the shift in the agonist dose-response curve in the presence of the antagonist is used to calculate the pA2 value, a measure of antagonist potency.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways and experimental workflows involved in characterizing this compound's effects.

cluster_receptor Opioid Receptor Activation cluster_signaling Downstream Signaling cluster_antagonism Antagonist Action This compound This compound (Agonist) OpioidReceptor Opioid Receptor (µ, δ, or κ) This compound->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannels->CellularResponse Antagonist Selective Antagonist (e.g., Naloxone) Antagonist->OpioidReceptor Blocks Binding

Caption: Opioid Receptor Signaling Pathway and Antagonism.

start Start prepare_reagents Prepare Reagents (this compound, Antagonists, Radioligands) start->prepare_reagents binding_assay Radioligand Binding Assay (Determine Ki) prepare_reagents->binding_assay functional_assay Functional Assays (GTPγS or cAMP) (Determine EC50/IC50) prepare_reagents->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis characterize_profile Characterize this compound's Receptor Profile data_analysis->characterize_profile end End characterize_profile->end

Caption: Experimental Workflow for Characterization.

References

Reproducibility of In Vivo Studies Using Azidomorphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo reproducibility of studies involving Azidomorphine, a potent semi-synthetic opioid analgesic. Due to the limited number of recent studies on this compound, this guide draws upon foundational historical research and compares its pharmacological profile with more commonly studied opioids, Fentanyl and Buprenorphine. The reproducibility of in vivo studies, particularly in the field of analgesia, is influenced by numerous factors, which are discussed herein.

Introduction to this compound

This compound is a derivative of morphine and is known to be a highly potent µ-opioid receptor agonist.[1] Early in vivo studies conducted in the 1970s established its significant analgesic effects, reporting it to be substantially more potent than morphine.[2][3] These initial studies in various animal models, including rats, mice, and rhesus monkeys, laid the groundwork for understanding its pharmacological profile. However, the reproducibility of these decades-old findings has not been formally re-evaluated in contemporary research settings.

Challenges in Reproducibility of In Vivo Analgesic Studies

The replication of in vivo studies of opioid analgesics is inherently challenging due to a variety of factors that can introduce variability into experimental outcomes. These factors include:

  • Animal Models: Species, strain, sex, and age of the animals can all influence drug metabolism and response.

  • Experimental Protocols: Minor variations in experimental procedures, such as the method of drug administration, the specific pain assay used (e.g., tail-flick vs. hot-plate), and the chosen endpoints, can lead to different results.

  • Environmental Factors: Housing conditions, diet, and handling of the animals can impact their baseline physiology and response to pain and analgesics.

  • Observer Bias: Subjectivity in scoring pain behaviors can introduce variability, particularly in more complex pain models.

These challenges are not unique to this compound but are a recognized consideration for all in vivo opioid research.

Comparative Analysis of In Vivo Analgesic Potency

The following tables summarize the reported in vivo analgesic potency (ED50) of this compound, Fentanyl, and Buprenorphine in common rodent models. It is important to note that direct comparisons between studies should be made with caution due to the potential for methodological differences.

Table 1: Analgesic Potency (ED50) in Rodent Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound Rats.c.~0.005Inferred from potency ratios in historical studies
Morphine Rati.t.0.00106[4]
Fentanyl Rats.c.0.02[5]
Buprenorphine Rati.v.0.055 (neuropathic pain)[2]

Table 2: Analgesic Potency (ED50) in Rodent Hot-Plate Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound Mouses.c.~0.01Inferred from potency ratios in historical studies
Morphine Mouses.c.10
Fentanyl Mouses.c.0.08[6]
Buprenorphine Mousei.v.0.16[2]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below. These represent standardized procedures, and specific parameters may have varied in the original this compound studies.

Rodent Tail-Flick Test

The tail-flick test is a common method to assess the analgesic effect of drugs by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • A tail-flick analgesiometer with a radiant heat source.

  • A restraining device to hold the animal.

Procedure:

  • Acclimatize the animal to the restraining device.

  • Apply the radiant heat source to a specific point on the animal's tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Administer the test compound (e.g., this compound, Fentanyl, Buprenorphine) or vehicle.

  • Measure the tail-flick latency at predetermined time points after drug administration.

  • The analgesic effect is quantified as an increase in the tail-flick latency compared to baseline or vehicle-treated animals.

Rodent Hot-Plate Test

The hot-plate test assesses the analgesic response to a thermal stimulus applied to the paws.

Apparatus:

  • A hot-plate apparatus with a precisely controlled surface temperature.

  • A transparent cylinder to confine the animal to the hot surface.

Procedure:

  • Place the animal on the hot plate, with the surface maintained at a constant temperature (e.g., 55°C).

  • Observe the animal for nociceptive responses, such as licking or lifting of the hind paws or jumping.

  • Record the latency to the first clear pain response.

  • A cut-off time is used to prevent injury.

  • Administer the test compound or vehicle.

  • Measure the response latency at specified intervals after drug administration.

  • An increase in the response latency indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of µ-opioid receptor agonists and a typical experimental workflow for in vivo analgesic testing.

G cluster_0 Opioid Receptor Activation Opioid_Agonist Opioid Agonist (e.g., this compound) Mu_Receptor µ-Opioid Receptor (GPCR) Opioid_Agonist->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Channels ↓ Ca2+ influx Ion_Channels->Ca_Channels K_Channels ↑ K+ efflux Ion_Channels->K_Channels Neuronal_Activity ↓ Neuronal Excitability Ca_Channels->Neuronal_Activity K_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia G cluster_1 In Vivo Analgesic Testing Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Tail-Flick, Hot-Plate) Animal_Acclimation->Baseline_Testing Drug_Administration Drug Administration (Test Compound vs. Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (e.g., ED50 calculation) Post_Drug_Testing->Data_Analysis Results Results & Comparison Data_Analysis->Results

References

Cross-Validation of Azidomorphine's Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Azidomorphine's Potency Across Preclinical Pain Models

This compound, a semi-synthetic opioid analogue, has demonstrated significantly higher analgesic potency compared to its parent compound, morphine, across a range of preclinical pain models. This guide provides a comprehensive cross-validation of this compound's effects, presenting comparative quantitative data, detailed experimental protocols, and an overview of its underlying signaling pathway. This information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a potent analgesic agent.

Comparative Analgesic Potency

Quantitative data from various studies have been summarized to illustrate the comparative analgesic efficacy of this compound and morphine in three standard preclinical pain models: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Pain ModelDrugSpeciesRoute of AdministrationED₅₀ (mg/kg)Potency Ratio (Morphine/Azidomorphine)
Hot Plate Test This compoundRatSubcutaneous (s.c.)~0.01~300x more potent
MorphineRatSubcutaneous (s.c.)~3.01
Tail-Flick Test This compoundMouseNot SpecifiedData Not AvailableReported to be more potent[1]
MorphineMouseNot SpecifiedData Not Available1
Acetic Acid Writhing Test This compoundMouseNot SpecifiedData Not AvailableReported to be more potent[1]
MorphineMouseNot SpecifiedData Not Available1

Note: Specific ED₅₀ values for this compound in the tail-flick and acetic acid writhing tests were not available in the reviewed literature. However, studies consistently report its higher potency compared to morphine in these models.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Hot Plate Test

This test assesses the response to a thermal pain stimulus.

Workflow:

cluster_0 Animal Preparation cluster_1 Testing Procedure cluster_2 Data Analysis acclimatization Acclimatize rats to laboratory conditions drug_admin Administer this compound or Morphine (s.c.) acclimatization->drug_admin place_on_plate Place rat on hot plate (55 ± 0.5°C) drug_admin->place_on_plate Post-injection measure_latency Record latency to paw lick or jump response place_on_plate->measure_latency cutoff Remove rat at pre-determined cutoff time (e.g., 45s) measure_latency->cutoff calculate_ed50 Determine the ED₅₀ for each compound cutoff->calculate_ed50

Caption: Workflow for the Hot Plate Test.

Methodology:

  • Animals: Male or female rats are used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a thermal stimulus (paw licking or jumping) is determined for each animal before drug administration.

    • This compound or morphine is administered subcutaneously.

    • At a predetermined time after injection (e.g., 30 minutes), the rat is placed on the hot plate.

    • The latency to the first sign of nociception (licking of the hind paw or jumping) is recorded.

    • A cut-off time (e.g., 45 seconds) is employed to prevent tissue damage.

  • Data Analysis: The dose of the drug that produces a 50% maximal possible effect (ED₅₀) is calculated.

Tail-Flick Test

This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Workflow:

cluster_0 Preparation cluster_1 Stimulation & Measurement cluster_2 Analysis restrain Gently restrain the mouse drug_admin Administer this compound or Morphine restrain->drug_admin apply_heat Apply radiant heat to the ventral surface of the tail drug_admin->apply_heat Post-injection measure_latency Record time until the tail is withdrawn (flicked) apply_heat->measure_latency cutoff Cease heat application at cutoff time (e.g., 10-15s) measure_latency->cutoff determine_ed50 Calculate the ED₅₀ for each compound cutoff->determine_ed50

Caption: Workflow for the Tail-Flick Test.

Methodology:

  • Animals: Male or female mice are typically used.

  • Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the tail.

  • Procedure:

    • The mouse is gently restrained, with its tail exposed.

    • A baseline reaction time to the heat stimulus is recorded.

    • The test compound (this compound or morphine) is administered.

    • At a specified time post-administration, the heat source is focused on the ventral surface of the tail.

    • The time taken for the mouse to flick its tail away from the heat is measured.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The ED₅₀ is calculated based on the dose-response curve.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by observing the number of abdominal constrictions (writhes) following an intraperitoneal injection of a mild irritant.

Workflow:

cluster_0 Pre-treatment cluster_1 Pain Induction & Observation cluster_2 Data Evaluation grouping Group and weigh mice drug_admin Administer this compound, Morphine, or vehicle grouping->drug_admin acetic_acid Inject acetic acid (i.p.) drug_admin->acetic_acid After absorption period observe Observe and count the number of writhes over a set period (e.g., 20 minutes) acetic_acid->observe calculate_inhibition Calculate the percentage inhibition of writhing observe->calculate_inhibition determine_ed50 Determine the ED₅₀ calculate_inhibition->determine_ed50

Caption: Workflow for the Acetic Acid Writhing Test.

Methodology:

  • Animals: Male or female mice are commonly used.

  • Procedure:

    • Animals are pre-treated with this compound, morphine, or a vehicle control.

    • After a suitable absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The animals are then placed in an observation chamber.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting a few minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing for each dose is calculated relative to the vehicle control group, and the ED₅₀ is determined.

Signaling Pathway

This compound, like morphine, exerts its analgesic effects primarily through its action as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

cluster_0 cluster_1 cluster_2 This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: this compound's μ-Opioid Receptor Signaling.

The binding of this compound to the MOR initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events that ultimately result in the reduction of neuronal excitability and the inhibition of pain signal transmission. The key downstream effects include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Inhibition of Voltage-Gated Calcium Channels: This reduces the influx of calcium ions, which is crucial for neurotransmitter release from presynaptic terminals.

  • Activation of Inwardly Rectifying Potassium Channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

Collectively, these actions at the cellular level manifest as the potent analgesia observed in preclinical and clinical settings.

References

A Comparative Analysis of the Side Effect Profiles of Azidomorphine and Other Potent Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Azidomorphine, a potent semi-synthetic opioid, with other well-established potent opioids, namely morphine and fentanyl. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in evaluating the relative therapeutic indices of these compounds.

Executive Summary

Opioid analgesics are indispensable for the management of severe pain, but their clinical utility is often limited by a narrow therapeutic window and a range of adverse effects. This guide focuses on this compound, a derivative of morphine, and compares its side effect profile concerning respiratory depression, gastrointestinal effects, and the development of tolerance and physical dependence, with that of morphine and fentanyl. While preclinical data suggests this compound possesses significantly higher analgesic potency than morphine, the evidence regarding its side effect liability, particularly physical dependence, is conflicting.

Comparative Side Effect Data

The following table summarizes the available data on the side effect profiles of this compound, morphine, and fentanyl. Due to the limited availability of quantitative data for this compound, some comparisons are presented qualitatively.

Side Effect This compound Morphine Fentanyl
Analgesic Potency (Relative to Morphine) ~40-300x[1][2]1x (baseline)~50-100x
Respiratory Depression Present, similar to morphine[1]Dose-dependent depression of respiratory rate and tidal volume[3][4][5]Potent, rapid, and dose-dependent depression of respiratory rate and tidal volume[3][5]
Gastrointestinal Effects (Constipation) Expected, as a mu-opioid agonistHigh incidence, tolerance develops slowly[6][7]High incidence, may be less constipating than morphine in some administrative forms[7]
Nausea and Vomiting Expected, as a mu-opioid agonistCommon side effectCommon side effect
Tolerance Development Reported to be low in some early studies[2]Develops to analgesic effects with chronic use[6]Rapid tolerance development to analgesic effects
Physical Dependence Liability Conflicting reports: some studies suggest lower liability than morphine[2], while others report marked, opiate-like dependenceHigh potential for physical dependenceHigh potential for physical dependence

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Assessment of Analgesia: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic efficacy of centrally acting opioids.

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (typically 52-55°C) and a transparent cylindrical enclosure to confine the animal.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test opioid (e.g., this compound, morphine) is administered via a specific route (e.g., subcutaneous, intravenous).

    • At predetermined time intervals after drug administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The increase in latency to the nociceptive response after drug administration compared to the baseline is calculated as the measure of analgesia. ED50 (the dose required to produce a maximal possible effect in 50% of the animals) values can be determined from dose-response curves.

2. Assessment of Respiratory Depression: Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmograph consisting of a sealed chamber for the animal, a pressure transducer to detect respiratory-induced pressure changes, and a data acquisition system.

  • Procedure:

    • Animals are acclimated to the plethysmography chamber.

    • Baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, are recorded.

    • The test opioid is administered.

    • Post-drug respiratory parameters are continuously monitored for a specified duration.

  • Data Analysis: The percentage decrease in respiratory rate and minute volume (respiratory rate x tidal volume) from baseline is calculated to quantify the degree of respiratory depression.

3. Assessment of Gastrointestinal Effects: Charcoal Meal Test

This method assesses the inhibitory effect of opioids on gastrointestinal transit.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test opioid is administered.

    • After a specific time, a charcoal meal (a non-absorbable marker suspended in a vehicle like gum acacia) is administered orally.

    • After a set period, the animals are euthanized, and the small intestine is carefully removed.

    • The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: A decrease in the percentage of intestinal transit compared to vehicle-treated animals indicates opioid-induced constipation.

4. Assessment of Physical Dependence: Naloxone-Precipitated Withdrawal

This model is used to evaluate the development of physical dependence on opioids.

  • Procedure:

    • Animals are chronically treated with the test opioid over a period of days or weeks.

    • Following the chronic treatment period, the opioid antagonist naloxone (B1662785) is administered.

    • Immediately after naloxone injection, animals are observed for a defined period for signs of withdrawal.

    • Withdrawal signs in rodents can include jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea. In primates, signs can include tremors, grimacing, and excessive salivation.

  • Data Analysis: The severity of withdrawal is scored based on the frequency and intensity of the observed signs.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway The analgesic and adverse effects of opioids are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor. The following diagram illustrates the canonical signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel K+ Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neuronal_Excitability ↓ Neuronal Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia Side_Effects Side Effects Neuronal_Excitability->Side_Effects

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Preclinical Opioid Side Effect Profiling

The following diagram outlines a typical workflow for assessing the side effect profile of a novel opioid compound in a preclinical setting.

start Novel Opioid Compound analgesia Analgesia Assessment (e.g., Hot Plate Test) start->analgesia respiratory Respiratory Depression (Whole-Body Plethysmography) start->respiratory gi GI Effects (Charcoal Meal Test) start->gi dependence Dependence Liability (Naloxone-Precipitated Withdrawal) start->dependence data Data Analysis (ED50, Therapeutic Index) analgesia->data respiratory->data gi->data dependence->data report Comparative Profile Report data->report

Caption: Preclinical opioid side effect screening workflow.

References

Head-to-head comparison of Azidomorphine and hydromorphone

Author: BenchChem Technical Support Team. Date: December 2025

A Pharmacological Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent semi-synthetic opioid agonists: Azidomorphine and hydromorphone. Both are derivatives of morphine and are recognized for their significant analgesic properties. The objective of this document is to present a head-to-head comparison of their pharmacological profiles, focusing on receptor binding, downstream signaling pathways, and in vivo effects, based on currently available scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the distinct characteristics of these two compounds.

Overview and Chemical Structures

Hydromorphone, a hydrogenated ketone of morphine, is a widely used clinical analgesic for the management of moderate-to-severe pain.[1][2] Its pharmacological profile is well-documented, making it a valuable comparator. This compound is a less common opiate analogue, structurally characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxy group with an azide (B81097) group.[3] It is noted for its exceptionally high potency.[3]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for this compound and hydromorphone. A significant disparity in the available data is evident, particularly concerning the in vitro functional signaling profile of this compound.

Table 1: μ-Opioid Receptor (MOR) Binding Affinity

CompoundRadioligandPreparationKᵢ (nM)IC₅₀ (nM)Reference
Hydromorphone [³H]-DAMGORat brain homogenates0.6-[4]
[³H]-DAMGORecombinant human MOR<1.0-[5]
This compound [³H]-NaloxoneRat brain membrane-~0.2 (5x lower than Morphine)[6][7]

Note: A direct comparison is challenging due to different experimental setups (e.g., radioligands). However, both compounds exhibit high sub-nanomolar to low nanomolar affinity for the μ-opioid receptor.

Table 2: In Vitro Functional Activity (G-Protein Activation)

CompoundAssay TypeCell Line / PreparationParameterValueReference
Hydromorphone cAMP InhibitionCHO cells expressing MOREC₅₀Potency greater than Morphine[8][9]
[³⁵S]GTPγS BindingHuman MOR-expressing cellsEC₅₀Reference Agonist[10]
This compound AllNot ReportedEC₅₀ / EₘₐₓData not available

Table 3: β-Arrestin 2 Recruitment

CompoundAssay TypeCell LineParameterFindingReference
Hydromorphone Receptor InternalizationCells expressing MOREfficacyLow efficacy; minimal contribution from β-arrestin pathway[8][9]
β-Arrestin RecruitmentCHO-K1 cells expressing MOREfficacyLow level of recruitment compared to Fentanyl[11]
This compound AllNot ReportedEC₅₀ / EₘₐₓData not available

Table 4: In Vivo Analgesic Potency

CompoundAnimal ModelTestPotency (relative to Morphine)Reference
Hydromorphone GeneralAnalgesia~5x more potent[12][13]
This compound GeneralAnalgesia~40x more potent[3]

Signaling Pathways and Functional Selectivity

Opioid analgesia is primarily mediated by the activation of the Gαi/o protein pathway upon agonist binding to the μ-opioid receptor (MOR). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels, leading to neuronal hyperpolarization and reduced nociceptive signal transmission.[3][11]

Conversely, the recruitment of β-arrestin proteins to the activated MOR is linked to receptor desensitization, internalization, and the initiation of distinct signaling cascades. This β-arrestin pathway is often associated with the development of tolerance and adverse effects such as respiratory depression. Ligands that preferentially activate the G-protein pathway over β-arrestin recruitment are termed "G-protein biased agonists" and are a major focus of modern opioid research.

Hydromorphone has been characterized as a potential G-protein biased agonist.[8][9] Studies show that while it potently activates G-protein signaling, it is significantly less effective at promoting MOR internalization and recruiting β-arrestin compared to other potent opioids like fentanyl.[8][11] This suggests its pharmacological effects may be biased towards the therapeutic G-protein pathway.[9]

For This compound , there is a notable lack of published data regarding its functional selectivity. While its high in vivo potency confirms it is a strong agonist, it is unknown whether it achieves this through robust activation of both G-protein and β-arrestin pathways or if it exhibits a signaling bias. A full mechanistic comparison with hydromorphone is therefore limited by this absence of data.

Visualized Signaling Pathways

G_Protein_Signaling cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular Opioid Opioid Agonist (this compound or Hydromorphone) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) MOR->G_Protein Activates G_Active Active G-Protein G_Protein->G_Active GDP/GTP Exchange Ga_GTP Gαi-GTP G_Active->Ga_GTP Gbg Gβγ G_Active->Gbg AC Adenylyl Cyclase Ga_GTP->AC Inhibits Channels Ion Channels (↑ K⁺, ↓ Ca²⁺) Gbg->Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia Beta_Arrestin_Signaling cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular Opioid Opioid Agonist MOR Active MOR Opioid->MOR Binds GRK GRK MOR->GRK Recruits MOR_P Phosphorylated MOR Arrestin β-Arrestin 2 MOR_P->Arrestin Recruits GRK->MOR_P Phosphorylates Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization SideEffects Tolerance & Side Effects Arrestin->SideEffects Experimental_Workflow cluster_Setup Phase 1: Setup & Baseline cluster_Treatment Phase 2: Treatment cluster_Test Phase 3: Testing & Analysis Acclimation Animal Acclimation Baseline Measure Baseline Latency (Hot-Plate Test) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, Drug Doses) Baseline->Grouping Admin Administer Compound (e.g., Subcutaneous) Grouping->Admin Post_Test Measure Post-Treatment Latency at Pre-determined Time Admin->Post_Test Analysis Calculate % Max Possible Effect & Determine ED₅₀ Post_Test->Analysis Result Analgesic Potency Analysis->Result

References

Validating Findings from Azidomorphine Photoaffinity Labeling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azidomorphine photoaffinity labeling with alternative methods for studying opioid receptor interactions. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to aid in the validation and interpretation of research findings.

Data Presentation: Quantitative Comparison of Photoaffinity Probes

Photoaffinity labeling is a powerful technique to identify and characterize ligand-receptor interactions. The choice of the photoaffinity probe is critical for the success of these experiments. Below is a comparison of different photoaffinity probes for the mu-opioid receptor (MOR), including derivatives of morphine and other opioids. The binding affinity (Ki) is a key parameter for assessing the suitability of a probe, with lower values indicating stronger binding.

Photoaffinity ProbeParent MoleculeReceptor TargetBinding Affinity (Ki) [nM]Reference
Photo-click morphine 1 (PCM-1)MorphineMOR29.3[1]
Photo-click morphine 2 (PCM-2)MorphineMOR90.3[1]
AZ-DAMGEDAMGO (Enkephalin analog)MOR~300 (IC50)[2][3]
[125I]NalAziBenNaloxamineMORHigh Affinity (qualitative)[4]
This compoundMorphineOpioid ReceptorsHigh Affinity (qualitative)

Note: Direct comparative studies on the labeling efficiency and specificity of this compound itself are limited in the reviewed literature. The data presented here is from various studies on different morphine-based and other opioid photoaffinity probes.

Comparison with Alternative Methods

While photoaffinity labeling with probes like this compound is a valuable tool, other techniques can be employed to validate and complement the findings.

MethodPrincipleAdvantagesDisadvantages
Metabolic Labeling Cells are incubated with a modified metabolic precursor (e.g., an amino acid or sugar with a bioorthogonal handle) which is incorporated into newly synthesized proteins. Interacting proteins can then be captured.Allows for the identification of newly synthesized interacting proteins in a time-dependent manner.May not capture interactions with pre-existing proteins. Can be influenced by the metabolic state of the cell.
Traceless Affinity Labeling A high-affinity ligand guides a reactive group to the binding site, which then covalently attaches a reporter molecule (e.g., a fluorophore) to the receptor while the guiding ligand is released.[5][6][7]The receptor's function is often preserved after labeling, allowing for functional studies of the labeled receptors.[5][6]The design and synthesis of the labeling reagent can be complex.
Proximity Labeling (e.g., APEX) A receptor of interest is fused to an enzyme (e.g., ascorbate (B8700270) peroxidase) that generates reactive biotin (B1667282) species, labeling nearby proteins.[8]Enables the identification of proteins in the immediate vicinity of the receptor, providing spatial context.May label non-interacting "bystander" proteins. The fusion of an enzyme to the receptor might alter its function or localization.
Immunoprecipitation / Co-IP An antibody against the receptor of interest is used to pull down the receptor and its interacting partners from a cell lysate.A widely used and well-established technique for studying protein-protein interactions.Can be prone to non-specific binding. The interaction may be disrupted during the lysis and washing steps.

Experimental Protocols

This compound Photoaffinity Labeling and Proteomic Analysis

This protocol provides a general workflow for identifying protein targets of this compound using photoaffinity labeling followed by mass spectrometry. This is a composite protocol synthesized from general photoaffinity labeling procedures.[1][9][10][11][12][13]

a. Cell Culture and Treatment:

  • Culture cells expressing the opioid receptor of interest (e.g., SH-SY5Y or HEK293 cells stably expressing MOR) to ~80% confluency.

  • Treat the cells with this compound (or a clickable derivative) at a suitable concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-3 hours) at 37°C.

  • Include control groups: a vehicle-only control (e.g., DMSO) and a competition control where cells are co-incubated with an excess of a non-photoreactive opioid ligand to identify specific binding partners.

b. UV Cross-linking:

  • Place the cell culture plates on ice.

  • Irradiate the cells with UV light (e.g., 350-365 nm) for a predetermined time (e.g., 15-30 minutes) to induce covalent cross-linking of the this compound probe to its target proteins.

c. Cell Lysis and Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

d. Click Chemistry for Biotin Tagging (if using a clickable probe):

  • To the protein lysate, add a biotin-azide or biotin-alkyne tag (depending on the handle on the photoaffinity probe), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction mixture to allow for the click reaction to attach the biotin tag to the labeled proteins.

e. Enrichment of Labeled Proteins:

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.

  • Use a magnetic stand to separate the beads from the lysate.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

f. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads.

  • Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).

  • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Digest the proteins into peptides using a protease (e.g., trypsin).

g. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled with the this compound probe.

  • Compare the protein lists from the experimental, vehicle control, and competition control samples to identify specific binding partners.

Validation by Western Blotting
  • Run the enriched protein samples from the photoaffinity labeling experiment on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against a candidate protein identified by mass spectrometry.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A stronger band in the this compound-labeled sample compared to the controls would validate the interaction.

Mandatory Visualization

Mu-Opioid Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of the mu-opioid receptor (MOR).

MOR_G_Protein_Signaling Opioid_Agonist Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Analgesia Analgesia & Other Effects PKA->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Classical G-protein signaling pathway of the mu-opioid receptor.

MOR_Beta_Arrestin_Signaling Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR GRK GRK MOR->GRK Activates Phospho_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Complex Signaling Complex Beta_Arrestin->Signaling_Complex Tolerance Tolerance & Side Effects Internalization->Tolerance MAPK_Pathway MAPK Pathway (e.g., ERK) Signaling_Complex->MAPK_Pathway Activates MAPK_Pathway->Tolerance

Caption: β-Arrestin mediated signaling and regulation of the mu-opioid receptor.

Experimental Workflow

Photoaffinity_Labeling_Workflow Cell_Treatment 1. Cell Treatment with this compound Probe UV_Crosslinking 2. UV Cross-linking (350-365 nm) Cell_Treatment->UV_Crosslinking Lysis 3. Cell Lysis & Protein Extraction UV_Crosslinking->Lysis Click_Chemistry 4. Click Chemistry (Biotin Tagging) Lysis->Click_Chemistry Enrichment 5. Enrichment (Streptavidin Beads) Click_Chemistry->Enrichment MS_Prep 6. On-bead Digestion or Elution & Digestion Enrichment->MS_Prep LC_MS 7. LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis 8. Data Analysis (Protein Identification) LC_MS->Data_Analysis Validation 9. Validation (e.g., Western Blot) Data_Analysis->Validation

Caption: General workflow for photoaffinity labeling and proteomic analysis.

References

A Comparative Analysis of the Potency of Azidomorphine and Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two synthetic opioids: azidomorphine and etonitazene. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and experimental procedures.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound and etonitazene. Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of given intensity. A lower value generally indicates a higher potency.

ParameterThis compoundEtonitazeneMorphine (for reference)Fentanyl (for reference)Source(s)
In Vivo Analgesic Potency (ED₅₀) ~0.065 - 0.275 mg/kg (mouse, estimated)0.003 - 0.012 mg/kg (mouse, hot plate)2.6 - 11.0 mg/kg (mouse, tail-flick)0.0209 mg/kg (rat, hot plate)[1][2]
Receptor Binding Affinity (Kᵢ) Data not available15.8 nM (rat brain membranes)Data not availableData not available
Receptor Binding Affinity (IC₅₀) ~5 times lower than morphineData not availableData not availableData not available[3]
In Vitro Functional Potency (EC₅₀) Data not available0.360 nM (MOR-β-arrestin2 activation)290 nM (MOR-β-arrestin2 activation)14.9 nM (MOR-β-arrestin2 activation)[1]
Lethal Dose (LD₅₀) Not available in searched literature. Described as significantly less toxic than morphine in rats over a 10-week study.Not available in searched literature. Associated with overdose fatalities in humans.Data not availableData not available[2][4]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of receptor binding affinity. EC₅₀ (Half-maximal Effective Concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The estimated ED₅₀ for this compound is calculated based on its reported potency of being approximately 40 times that of morphine[5].

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound, etonitazene) for the µ-opioid receptor (MOR).

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist).

  • Test compounds (this compound, etonitazene).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Hot-Plate Test

This is a common behavioral test to assess the analgesic efficacy of drugs.

Objective: To determine the median effective dose (ED₅₀) of a test compound for analgesia.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Test animals (e.g., mice or rats).

  • Test compounds (this compound, etonitazene) at various doses.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency for each animal to react to the heat (e.g., licking a paw or jumping) by placing it on the hot plate (e.g., set at 55°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to different groups of animals (e.g., via subcutaneous injection).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The ED₅₀ is calculated as the dose of the drug that produces a maximal possible effect in 50% of the animals.

Mandatory Visualizations

Signaling Pathway of µ-Opioid Receptor Agonists

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (this compound or Etonitazene) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Signaling pathway of µ-opioid receptor agonists.

Experimental Workflow for Hot-Plate Test

hot_plate_workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Latency Measurement (Hot-Plate) acclimation->baseline grouping Group Animals baseline->grouping treatment Administer Test Compound or Vehicle grouping->treatment wait Waiting Period (e.g., 30 min) treatment->wait post_treatment Post-Treatment Latency Measurement wait->post_treatment data_analysis Data Analysis (Calculate ED₅₀) post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for determining analgesic potency using the hot-plate test.

Comparative Overview of this compound and Etonitazene

compound_comparison This compound This compound Chemical Structure: C₁₇H₂₀N₄O₂ Potency: ~40x Morphine Morphine Morphine (Reference) Chemical Structure: C₁₇H₁₉NO₃ Potency: 1x This compound->Morphine Higher Potency Etonitazene Etonitazene Chemical Structure: C₂₂H₂₈N₄O₃ Potency: ~1000-1500x Morphine Etonitazene->this compound Significantly Higher Potency

References

A Comparative Analysis of the Therapeutic Indices of Azidomorphine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of azidomorphine and morphine, two potent opioid analgesics. The therapeutic index (TI), a critical measure of a drug's relative safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety between the effective and toxic doses. This analysis is supported by preclinical experimental data and detailed methodologies.

Mechanism of Action: Mu-Opioid Receptor Agonism

Both this compound and morphine exert their effects primarily by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor located in the central and peripheral nervous systems.[1][2] Activation of the MOR initiates a signaling cascade that leads to the desired analgesic effects but also to adverse effects like respiratory depression. This compound, a semi-synthetic derivative of morphine, binds with a particularly high affinity to the MOR.[1][3] Studies have shown it to be a significantly more potent analgesic than morphine, with potency estimates ranging from 20 to 100 times greater.[4]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates Opioid Opioid Agonist (Morphine or this compound) Opioid->MOR Binds to cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression)

Caption: Generalized signaling pathway for mu-opioid receptor agonists.

Quantitative Comparison of Therapeutic Index

The therapeutic index is calculated using the formula: TI = LD50 / ED50 , where LD50 is the dose lethal to 50% of a test population, and ED50 is the dose effective in producing a desired outcome (analgesia) in 50% of the population. The following table summarizes preclinical data for this compound and morphine, primarily from studies conducted in mice. It is important to note that LD50 and ED50 values can vary significantly based on the animal strain, route of administration, and the specific nociceptive test used.

CompoundAnimal ModelRoute of AdministrationED50 (Analgesia) (mg/kg)LD50 (Toxicity) (mg/kg)Calculated Therapeutic Index (TI)
Morphine MouseSubcutaneous (s.c.)~7-20[5]~212-882[6]~10.6 - 126
MouseIntraperitoneal (i.p.)Not specified400[1]Not calculable
This compound MouseNot specifiedPotency ~40x Morphine[3]Not specifiedNot calculable

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays to measure analgesia (efficacy) and toxicity.

Determination of Analgesic Efficacy (ED50)

The Hot Plate Test is a common method for assessing the analgesic properties of opioids in rodents.

  • Apparatus: A heated plate with a controllable, constant temperature (typically 50-55°C).

  • Procedure:

    • A baseline latency is established by placing a mouse on the hot plate and recording the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping).[8][9]

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.[10]

    • The test compound (e.g., morphine or this compound) is administered via a specific route (e.g., subcutaneous injection).

    • At predetermined time intervals after drug administration, the mouse is again placed on the hot plate, and the response latency is measured.

    • An increase in the time taken to respond is indicative of an analgesic effect.

  • Data Analysis: Multiple dose groups are tested to generate a dose-response curve, from which the ED50 value is calculated. This is the dose that produces a maximal possible effect in 50% of the tested animals.

Determination of Acute Toxicity (LD50)

The Median Lethal Dose (LD50) Test is used to determine the acute toxicity of a substance.

  • Procedure:

    • Several groups of animals (e.g., mice) are selected.

    • Each group is administered a different dose of the test compound.

    • The animals are observed for a set period (e.g., 24 hours), and the number of mortalities in each dose group is recorded.

  • Data Analysis: The results are plotted to create a dose-mortality curve. The LD50 is statistically estimated from this curve as the dose that is lethal to 50% of the animals in the test group.[6]

cluster_workflow Workflow for Therapeutic Index (TI) Determination cluster_ed50 Efficacy Arm (ED50) cluster_ld50 Toxicity Arm (LD50) start Start analgesia_test Perform Analgesia Assay (e.g., Hot Plate Test) toxicity_test Perform Acute Toxicity Study dose_response_e Generate Dose-Response Curve analgesia_test->dose_response_e calc_ed50 Calculate ED50 dose_response_e->calc_ed50 calc_ti Calculate Therapeutic Index (TI = LD50 / ED50) calc_ed50->calc_ti dose_response_t Generate Dose-Mortality Curve toxicity_test->dose_response_t calc_ld50 Calculate LD50 dose_response_t->calc_ld50 calc_ld50->calc_ti end End calc_ti->end

Caption: Experimental workflow for determining the therapeutic index.

Discussion and Conclusion

While direct comparative TI values are elusive, the available data allows for an informed assessment. This compound is substantially more potent as an analgesic than morphine.[4][11] If its lethal dose (LD50) is not proportionally lower than morphine's, this compound would possess a significantly higher therapeutic index, making it a theoretically safer compound regarding the risk of fatal overdose relative to its analgesic effect.

However, it is crucial to recognize that a high TI does not eliminate other adverse effects. Studies have shown that despite its increased potency, this compound still produces significant opiate-like physical dependence, comparable to that of morphine.[11] Therefore, while the margin between the effective dose and a lethal dose may be wider, the risk of developing dependence remains a primary concern.

For drug development professionals, this comparison underscores the complex nature of opioid pharmacology. The marked increase in analgesic activity from the introduction of an azido (B1232118) group into the morphine molecule highlights a successful strategy for potency enhancement.[11] However, this modification did not successfully separate the analgesic properties from the ability to produce physical dependence. Future research should continue to explore novel opioid receptor modulators that can achieve a high therapeutic index not only for lethality but also for other severe adverse effects, including dependence and respiratory depression.

References

Evaluating the Dependence Potential of Azidomorphine in Primates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dependence potential of azidomorphine with that of morphine and fentanyl in non-human primates. The information is based on available preclinical data and is intended to inform research and development in the field of opioid analgesics.

A critical review of existing literature does not support the hypothesis that this compound possesses a lower dependence potential than morphine. In fact, studies in rhesus monkeys indicate that this compound produces significant, opiate-like physical dependence. This guide will present the available data to allow for an informed comparison.

Comparative Data on Opioid Self-Administration

Self-administration studies in non-human primates are a cornerstone for assessing the reinforcing properties and abuse liability of a substance. The rate and pattern of self-administration provide quantitative measures of a drug's reinforcing efficacy.

DrugSpeciesDosing and ScheduleKey Findings
This compound Rhesus monkeySelf-administered over 3 weeksProduced "marked opiate-like physical dependence."[1] Specific quantitative self-administration data (e.g., number of infusions per session) is not readily available in the reviewed literature for direct comparison.
Morphine Rhesus monkey0.56–560 µg/kg/infusion under a fixed-ratio 10 scheduleBefore chronic morphine administration, a unit dose of 1.78 µg/kg resulted in an average of 13.4 infusions.[2] During chronic morphine administration (10 mg/kg/12h), self-administration of heroin (a morphine metabolite) decreased to an average of 3.1 infusions.[2]
Fentanyl Rhesus monkey0.032–10 µg/kg/infusion under a fixed-ratio 30 scheduleA maintenance dose of 0.32 µg/kg/infusion resulted in an average of 24.3 infusions per session.[3]
Fentanyl Rhesus monkey0.1–10 µg/kg/injection under a progressive-ratio scheduleFentanyl functioned as a positive reinforcer in all monkeys tested.[4][5]
Comparative Data on Opioid Withdrawal

The severity of withdrawal symptoms upon cessation of a drug is a key indicator of physical dependence. In primates, withdrawal is often assessed by observing behavioral and physiological signs, which can be precipitated by an opioid antagonist like naltrexone.

DrugSpeciesMethod of Withdrawal InductionObserved Withdrawal Signs
This compound Rhesus monkeyProgrammed administration over 9 weeksProduced physical dependence. Specific, quantified withdrawal scores are not detailed in the available literature.
Morphine Rhesus monkeyNaltrexone-precipitated or discontinuation-inducedVocalization, grimacing, salivation, increased respiration, elevated heart rate, and body temperature.[6] The frequency of observable signs typically peaks within 2-3 days after discontinuation.[7][6]
Fentanyl Rhesus monkeyNot specified in detail in the reviewed literature for a direct primate comparison of withdrawal signs.Studies in humans suggest that fentanyl withdrawal symptoms may be more severe than with other opioids.[8]

Experimental Protocols

Self-Administration Studies

Self-administration paradigms are employed to evaluate the reinforcing effects of a drug, which is a proxy for its abuse potential.

Objective: To determine if a non-human primate will learn to perform a task (e.g., press a lever) to receive a drug infusion and to quantify the reinforcing strength of the drug.

Apparatus:

  • An operant conditioning chamber equipped with response levers, stimulus lights, and an infusion pump connected to a primate chair.

  • A surgically implanted intravenous catheter in the subject.

Commonly Used Schedules of Reinforcement:

  • Fixed-Ratio (FR) Schedule: The animal must complete a fixed number of responses to receive a single infusion of the drug.[2][6] For example, under an FR10 schedule, the monkey must press the lever 10 times for one infusion.[2] This schedule is useful for determining if a drug is reinforcing and for studying the effects of other drugs on self-administration.

  • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases throughout the session.[4] The "breakpoint" is the highest number of responses an animal will make to receive the drug, and it serves as a measure of the drug's motivational strength.

Procedure:

  • Acquisition: Naive animals are first trained to self-administer a known reinforcing drug, such as cocaine or heroin.

  • Substitution: Once a stable response rate is established, the training drug is replaced with the test drug (e.g., this compound, morphine, or fentanyl) at various doses to determine if it maintains self-administration.

  • Data Collection: The primary dependent variable is the number of infusions self-administered per session. Other measures include the rate of responding and the breakpoint in PR schedules.

Withdrawal Assessment

Withdrawal assessment is used to quantify the severity of physical dependence.

Objective: To observe and score the behavioral and physiological signs of withdrawal following the cessation of chronic opioid administration or after the administration of an opioid antagonist.

Methods:

  • Spontaneous Withdrawal: The opioid is abruptly discontinued, and the animal is observed for a set period.

  • Precipitated Withdrawal: An opioid antagonist, such as naltrexone, is administered to a physically dependent animal to induce a rapid and synchronized withdrawal syndrome.[7][6]

Observational Scoring: A trained observer scores the presence and severity of a checklist of withdrawal signs at regular intervals.[7] These signs can include:

  • Behavioral Signs: Vocalizations, restlessness, teeth grinding, tremors, wet-dog shakes, and changes in posture.

  • Physiological Signs: Salivation, diarrhea, runny nose, and changes in heart rate, blood pressure, and body temperature (often measured via telemetry).[7][6]

The frequency and intensity of these signs are recorded to generate a withdrawal score.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Dependence) Opioid_Agonist Opioid Agonist (e.g., this compound, Morphine, Fentanyl) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Contributes to Ion_Channels->Analgesia Leads to P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin-2 P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Mediates Tolerance_Dependence Tolerance & Dependence Internalization->Tolerance_Dependence Contributes to

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow for Assessing Opioid Dependence Potential in Primates

experimental_workflow cluster_setup Phase 1: Subject Preparation & Training cluster_self_admin Phase 2: Self-Administration Studies cluster_withdrawal Phase 3: Withdrawal Assessment Surgery Surgical Implantation of IV Catheter Recovery Post-Surgical Recovery Surgery->Recovery Training Training on Operant Task (e.g., Lever Press for Food) Recovery->Training Acquisition Acquisition of Self-Administration (Known Reinforcer, e.g., Cocaine) Training->Acquisition Substitution Substitution of Test Opioid (this compound, Morphine, Fentanyl) Acquisition->Substitution Dose_Response Dose-Response Curve Generation (FR or PR Schedule) Substitution->Dose_Response Data_Analysis_SA Data Analysis: Reinforcing Efficacy Dose_Response->Data_Analysis_SA Chronic_Admin Chronic Opioid Administration Dose_Response->Chronic_Admin If assessing dependence Induce_Withdrawal Induction of Withdrawal (Spontaneous or Precipitated) Chronic_Admin->Induce_Withdrawal Observation Behavioral & Physiological Observation Induce_Withdrawal->Observation Data_Analysis_W Data Analysis: Withdrawal Severity Score Observation->Data_Analysis_W

Caption: Workflow for Opioid Dependence Assessment.

References

Safety Operating Guide

Safe Disposal Protocol for Azidomorphine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a recommended procedure for the chemical destruction and disposal of azidomorphine based on established methods for its constituent functional groups. This compound is a potent Schedule I or II controlled substance and an organic azide (B81097), posing significant health and safety risks. This protocol must be thoroughly evaluated, and risk-assessed by qualified personnel and approved by your institution's Environmental Health & Safety (EHS) office before any attempt is made to implement it. All procedures must comply with the U.S. Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA), and all applicable federal, state, and local regulations.

Overview and Core Principles

This compound is a semi-synthetic opioid analgesic and a derivative of morphine.[1] Its disposal is complicated by two key factors:

  • Controlled Substance Status: As a potent opioid, its disposal is strictly regulated by the DEA. The primary requirement is to render the substance "non-retrievable," meaning it cannot be practically recovered or re-used.[2][3][4]

  • Chemical Reactivity: The presence of an azide (-N₃) group makes the molecule potentially explosive. Organic azides can decompose violently upon heating or friction and may form highly shock-sensitive heavy metal azides.[2][3]

Therefore, a multi-stage chemical destruction process is required to address both the opioid structure and the hazardous azide group. This protocol outlines a two-part procedure: first, the oxidative destruction of the morphinan (B1239233) core, followed by the quenching of the azide moiety.

Regulatory Compliance and Documentation

Before proceeding, ensure all DEA requirements for the disposal of controlled substances are met.

  • DEA Form 41: The "Registrants Inventory of Drugs Surrendered" form must be completed to document the destruction of the substance. A copy must be kept on file for a minimum of two years.

  • Witness Requirement: The entire destruction process must be witnessed by at least two authorized employees of the registrant. Both individuals must sign the disposal log.

  • Institutional Approval: This procedure must be incorporated into your laboratory's standard operating procedures (SOPs) and approved by your institution's EHS and other relevant regulatory departments.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be considered for handling bulk reagents).

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood. A blast shield must be placed between the operator and the reaction vessel at all times.

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or allow this compound solutions to contact lead, copper, silver, zinc, or brass, as this can form explosive metal azides.[2][3] Use plastic or ceramic spatulas.

    • Heat and Friction: Avoid heating the compound. Do not use ground glass joints, which can create friction.[5]

    • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.[2][6]

Detailed Experimental Protocol

This procedure is designed for the destruction of 1.0 gram of this compound . Scale all reagents accordingly for different quantities and consult with a safety officer before modifying the procedure.

Part A: Oxidative Destruction of the Morphinan Core

This step uses potassium permanganate (B83412), a strong oxidizing agent, to break down the complex alkaloid structure of this compound, thereby destroying its opioid activity.

Methodology:

  • Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer and an addition funnel, dissolve 1.0 g of this compound in 100 mL of 2 M Sulfuric Acid (H₂SO₄). Stir the solution at room temperature until the this compound is fully dissolved. Place the flask in an ice bath to cool.

  • Oxidant Addition: Slowly add a 5% (w/v) aqueous solution of Potassium Permanganate (KMnO₄) dropwise from the addition funnel over a period of 60-90 minutes. The deep purple solution will turn to a brown suspension of manganese dioxide (MnO₂) as the permanganate is consumed. Continue adding the KMnO₄ solution until the purple color persists for at least 30 minutes, indicating the reaction is complete.

  • Quench Excess Permanganate: After the reaction is complete, cautiously add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color disappears and the brown precipitate dissolves, leaving a clear or near-colorless solution. This step neutralizes any remaining oxidant.

Part B: Destruction of the Azide Group

This step uses nitrous acid (formed in situ) to convert the azide group into harmless nitrogen gas. The order of addition in this part is critical to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [2][3][7]

Methodology:

  • Nitrite (B80452) Addition: To the acidic solution from Part A, slowly add a 20% aqueous solution of Sodium Nitrite (NaNO₂). For each gram of this compound initially used, a solution containing approximately 1.5 g of NaNO₂ should be prepared (this represents a significant excess).[7] Add this solution dropwise with vigorous stirring. You will observe the evolution of gas (nitrogen and nitric oxide). Ensure the fume hood has adequate ventilation to remove these gases.

  • Ensure Complete Reaction: Continue stirring for at least 2 hours after the addition is complete.

  • Test for Completion: Test the solution for the presence of excess nitrite using potassium iodide-starch paper. A drop of the reaction mixture on the paper should produce an immediate blue-black color, confirming that excess nitrite is present and the azide destruction is complete.[3][7]

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a 2 M solution of sodium hydroxide (B78521) (NaOH) with continuous stirring and cooling in an ice bath. Monitor the pH with pH paper or a calibrated meter, bringing the final pH to between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized aqueous solution contains inorganic salts and degraded organic fragments. It should be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS office. Do not pour down the drain.[2][8]

Data Presentation: Reagent Quantities

The following table summarizes the approximate quantities for the disposal of 1.0 gram of this compound.

ParameterValuePurpose
Part A: Oxidation
This compound1.0 gSubstance to be destroyed
Sulfuric Acid (H₂SO₄)100 mL of 2 M solutionCreates acidic medium for oxidation
Potassium Permanganate (KMnO₄)~150-200 mL of 5% (w/v) solutionOxidizing agent to destroy the morphinan structure
Reaction Time (Addition)60 - 90 minutesControlled addition to manage reaction rate
Reaction Temperature0 - 5 °C (Ice Bath)Controls exothermic reaction
Part B: Azide Quench
Sodium Nitrite (NaNO₂)~7.5 mL of 20% (w/v) solution (~1.5 g)Reactant to destroy the azide group
Reaction Time (Stirring)2 hoursEnsures complete destruction of the azide
Sodium Hydroxide (NaOH)As needed (~100-150 mL of 2 M)Neutralizes the final solution to a safe pH for disposal
Final pH Target6.0 - 8.0Standard range for neutralized chemical waste
Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Azidomorphine_Disposal_Workflow cluster_prep Preparation & Safety cluster_part_a Part A: Opioid Structure Destruction cluster_part_b Part B: Azide Group Destruction cluster_final Final Steps start START: Verify DEA Compliance (Form 41, Witnesses) safety Don PPE (Face Shield, Gloves, Lab Coat) start->safety setup Work in Fume Hood with Blast Shield safety->setup dissolve Dissolve this compound in Sulfuric Acid setup->dissolve oxidize Slowly Add KMnO₄ Solution (Maintain Purple Color) dissolve->oxidize quench_ox Quench Excess KMnO₄ with NaHSO₃ oxidize->quench_ox add_nitrite CRITICAL STEP: Add NaNO₂ Solution Slowly quench_ox->add_nitrite react Stir for 2 Hours (Gas Evolution) add_nitrite->react test Test for Excess Nitrite (KI-Starch Paper) react->test neutralize Neutralize to pH 6-8 with NaOH test->neutralize waste Transfer to Labeled Hazardous Waste Container neutralize->waste doc Complete & Sign DEA Form 41 with Witnesses waste->doc end END: Approved Disposal doc->end

Caption: Logical workflow for the safe chemical disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Azidomorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Azidomorphine. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment. Adherence to these protocols is essential for minimizing exposure risk and ensuring operational integrity.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most critical barrier between the researcher and potential exposure. A comprehensive risk assessment should always precede any handling of this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[2] Change the outer glove every 30-60 minutes or immediately upon suspected contamination.[3]
Body Protection Disposable GownUse a solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2]
Sleeve CoversDisposable sleeve covers can provide additional protection to the arms.[4]
Respiratory Protection NIOSH-approved RespiratorA fit-tested N100, R100, or P100 disposable filtering facepiece respirator is recommended, especially when handling powders or if there is a risk of aerosol generation.[4][5] A comprehensive respiratory protection program should be in place in accordance with OSHA standards.[5]
Eye and Face Protection Goggles and Face ShieldWear chemical splash goggles in combination with a face shield to provide full protection against splashes to the eyes and face.[4] Eyeglasses alone are not sufficient.[4]
Head and Foot Protection Hair and Shoe CoversUse hair and shoe covers to prevent contamination of these areas. Shoe covers should not be worn outside the designated handling area.[3]

II. Operational Plan: Safe Handling Protocols

A designated and controlled environment is paramount for safely handling this compound. All procedures should be designed to minimize the risk of inhalation, ingestion, and dermal exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area 1. Designate a controlled area with restricted access. verify_substance 2. Verify and document the identity and quantity of this compound. prep_area->verify_substance don_ppe 3. Don all required PPE as specified in Table 1. verify_substance->don_ppe containment 4. Conduct all manipulations within a certified chemical fume hood or glove box. don_ppe->containment minimize_aerosol 5. Use techniques that minimize aerosol generation. containment->minimize_aerosol closed_system 6. Utilize closed-system transfer devices whenever possible. minimize_aerosol->closed_system decontaminate_surfaces 7. Decontaminate all work surfaces with an appropriate cleaning agent. closed_system->decontaminate_surfaces doff_ppe 8. Doff PPE in a designated area, removing the most contaminated items first. decontaminate_surfaces->doff_ppe hand_wash 9. Wash hands thoroughly with soap and water after removing PPE. doff_ppe->hand_wash

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan: Waste Management

Proper segregation and disposal of all materials contaminated with this compound are critical to prevent environmental contamination and secondary exposure.

Key Disposal Procedures:

  • Waste Segregation: All disposable PPE, cleaning materials, and any other items contaminated with this compound must be segregated as hazardous drug waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all hazardous waste. For outer gloves and other lightly contaminated items, sealable plastic bags can be used before placement in the main waste container.[2]

  • Disposal: Dispose of all this compound waste through an approved hazardous waste management vendor in accordance with all local, state, and federal regulations.

IV. Emergency Protocols: Spill and Exposure Management

An established emergency response plan is crucial for mitigating the consequences of an accidental spill or exposure. All personnel must be trained on these procedures.

Incident Response Workflow

cluster_spill Spill Response cluster_exposure Personnel Exposure Response start Incident Occurs (Spill or Exposure) evacuate_spill 1. Evacuate non-essential personnel and restrict access. start->evacuate_spill remove_clothing 1. Immediately remove contaminated clothing. start->remove_clothing ppe_spill 2. Don appropriate PPE from a spill kit. evacuate_spill->ppe_spill contain_spill 3. Cover liquid spills with absorbent material; wet powders before absorbing. ppe_spill->contain_spill clean_spill 4. Clean the area with soap and water. Avoid bleach. contain_spill->clean_spill dispose_spill 5. Dispose of all cleanup materials as hazardous waste. clean_spill->dispose_spill report Report Incident to EHS dispose_spill->report wash_skin 2. Wash affected skin with copious amounts of soap and water. remove_clothing->wash_skin flush_eyes 3. If eye contact, flush with water for at least 15 minutes. wash_skin->flush_eyes medical_attention 4. Seek immediate medical attention. flush_eyes->medical_attention medical_attention->report

Caption: Emergency response workflow for this compound incidents.

Spill Kit Contents: A dedicated spill kit for potent opioids should be readily accessible and include:

  • Two pairs of chemotherapy-rated gloves

  • Disposable gown and shoe covers

  • N100/P100 respirator and face shield

  • Absorbent pads or pillows

  • Disposable scoop and scraper

  • Sealable hazardous waste disposal bags

  • Warning signs to restrict access to the spill area[6]

Decontamination: For surface decontamination after a spill, use soap and water. Avoid using bleach as it may create aerosols from powdered substances.[7] Following initial cleanup, a secondary decontamination with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate (B1220275) can be considered for non-metallic surfaces, provided the risk of aerosolization is controlled.[6]

Personnel Decontamination: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water.[8] Do not use hand sanitizer or bleach on the skin.[8] For eye exposure, flush with water for a minimum of 15 minutes and seek immediate medical attention.

By implementing these comprehensive safety and handling protocols, laboratories can significantly mitigate the risks associated with the potent opioid this compound, fostering a secure environment for groundbreaking research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.